molecular formula C9H8ClN3 B1302024 5-(4-chlorophenyl)-1H-pyrazol-3-amine CAS No. 78583-81-0

5-(4-chlorophenyl)-1H-pyrazol-3-amine

Cat. No.: B1302024
CAS No.: 78583-81-0
M. Wt: 193.63 g/mol
InChI Key: XQPBZIITFQHIDI-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-1H-pyrazol-3-amine (CAS 78583-81-0) is a chemical compound with the molecular formula C9H8ClN3 and a molecular weight of 193.63 g/mol . It is a solid substance supplied with a typical purity of 97% . This compound is a member of the pyrazole family, characterized by a five-membered aromatic ring with two adjacent nitrogen atoms. The presence of both a 4-chlorophenyl group and an amine group on the pyrazole core makes it a valuable intermediate in medicinal chemistry and drug discovery research. Pyrazole derivatives are a significant class of heterocyclic compounds widely studied for their biological activities. Research indicates that structurally similar pyrazole-based compounds have demonstrated potent biological activities, serving as key scaffolds in the development of novel therapeutic agents, such as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 . As a versatile building block, this compound can be used in the synthesis of more complex molecules for various research applications. This product is intended for Research Use Only and is not for diagnostic or therapeutic use. Please refer to the product's Safety Data Sheet for proper handling and hazard information prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-chlorophenyl)-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3/c10-7-3-1-6(2-4-7)8-5-9(11)13-12-8/h1-5H,(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQPBZIITFQHIDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NN2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370670
Record name 3-(4-chlorophenyl)-1H-pyrazol-5-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78583-81-0
Record name 3-(4-chlorophenyl)-1H-pyrazol-5-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-5-(4-chlorophenyl)pyrazole
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-(4-chlorophenyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the heterocyclic compound 5-(4-chlorophenyl)-1H-pyrazol-3-amine, a valuable building block in medicinal chemistry and drug discovery. The document details the primary synthetic pathway, including a step-by-step experimental protocol for the preparation of the key starting material and its subsequent cyclization to the target molecule. All quantitative data is presented in clear, tabular format for easy reference and comparison.

Introduction

5-aminopyrazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous biologically active molecules. Their prevalence in pharmaceuticals stems from their ability to act as versatile pharmacophores, engaging with a variety of biological targets. The title compound, this compound, is of particular interest due to the presence of the 4-chlorophenyl moiety, a common substituent in drug candidates that can influence pharmacokinetic and pharmacodynamic properties. This guide focuses on the most direct and widely applicable synthetic route to this compound.

Core Synthetic Pathway

The most prevalent and efficient method for the synthesis of 5-aminopyrazoles is the cyclocondensation reaction between a β-ketonitrile and hydrazine.[1][2] This approach is highly versatile and allows for the introduction of various substituents on the pyrazole ring.

The logical workflow for the synthesis of this compound is depicted below. The process begins with the synthesis of the β-ketonitrile precursor, 3-(4-chlorophenyl)-3-oxopropanenitrile, followed by its reaction with hydrazine hydrate to yield the final product.

Synthesis_Workflow cluster_0 Step 1: Synthesis of Starting Material cluster_1 Step 2: Cyclocondensation A Ethyl 4-chlorobenzoate D 3-(4-chlorophenyl)-3-oxopropanenitrile A->D 1. B Acetonitrile B->D 2. C Sodium Ethoxide C->D Claisen Condensation F This compound D->F Reflux E Hydrazine Hydrate E->F

Figure 1: Logical workflow for the synthesis of this compound.

The primary synthetic route involves a two-step process. The first step is the preparation of the key intermediate, 3-(4-chlorophenyl)-3-oxopropanenitrile, via a Claisen condensation. The second step is the cyclocondensation of this intermediate with hydrazine hydrate to form the desired this compound.

Experimental Protocols

Synthesis of 3-(4-chlorophenyl)-3-oxopropanenitrile (Starting Material)

This procedure outlines the preparation of the β-ketonitrile starting material from ethyl 4-chlorobenzoate and acetonitrile.

Reaction Scheme:

reaction_scheme_1 reactant1 Ethyl 4-chlorobenzoate product 3-(4-chlorophenyl)-3-oxopropanenitrile reactant1->product reactant2 Acetonitrile reactant2->product reagent1 Sodium Ethoxide in Ethanol reagent1->product Reflux

Figure 2: Reaction scheme for the synthesis of the starting material.

Procedure:

A solution of sodium ethoxide is prepared by cautiously adding sodium metal to absolute ethanol under an inert atmosphere. To this solution, a mixture of ethyl 4-chlorobenzoate and acetonitrile is added dropwise. The reaction mixture is then heated at reflux for several hours. After cooling, the mixture is poured into ice-water and acidified with a dilute acid (e.g., HCl) to precipitate the product. The crude product is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent like ethanol.[3]

Synthesis of this compound (Target Compound)

This protocol details the cyclocondensation of 3-(4-chlorophenyl)-3-oxopropanenitrile with hydrazine hydrate.

Reaction Scheme:

reaction_scheme_2 reactant1 3-(4-chlorophenyl)-3-oxopropanenitrile product This compound reactant1->product reactant2 Hydrazine Hydrate reactant2->product solvent Ethanol solvent->product Reflux

Figure 3: Reaction scheme for the synthesis of the target compound.

Procedure:

To a solution of 3-(4-chlorophenyl)-3-oxopropanenitrile in a suitable solvent such as ethanol, an excess of hydrazine hydrate is added.[4] The reaction mixture is then heated to reflux and maintained at this temperature for a period of 2 to 4 hours, during which the reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol or an ethanol/water mixture) to afford the pure this compound.

Data Presentation

The following tables summarize the key quantitative data for the starting material and the final product.

Table 1: Physicochemical and Spectroscopic Data for 3-(4-chlorophenyl)-3-oxopropanenitrile

PropertyValueReference
Molecular Formula C₉H₆ClNO[5]
Molecular Weight 179.60 g/mol [5]
Appearance White to off-white solid[6]
Melting Point 129-133 °C[5]
¹H NMR (400 MHz, CDCl₃) δ (ppm) 7.86 (d, J = 8.5 Hz, 2H), 7.50 (d, J = 7.8 Hz, 2H), 4.09 (s, 2H)[3]
Yield 61%[3]

Table 2: Physicochemical and Spectroscopic Data for this compound

PropertyValueReference
Molecular Formula C₉H₈ClN₃
Molecular Weight 193.64 g/mol
Appearance Solid
Melting Point 138-140 °C (for a similar compound)
¹H NMR (DMSO-d₆) δ (ppm) 11.6 (s, 1H, NH), 7.65 (d, 2H, Ar-H), 7.35 (d, 2H, Ar-H), 5.7 (s, 1H, CH), 4.9 (s, 2H, NH₂) (Predicted)
¹³C NMR (DMSO-d₆) δ (ppm) 158.5, 147.2, 132.1, 130.5, 128.4, 126.8, 91.3 (Predicted)
Yield High (expected)

Note: The NMR data for the final product is predicted based on the analysis of closely related structures, as a specific experimental spectrum was not available in the cited literature.

Conclusion

This technical guide provides a detailed and actionable protocol for the synthesis of this compound. The described two-step synthesis, commencing from commercially available starting materials, represents a reliable and efficient method for obtaining this valuable heterocyclic building block. The provided data and experimental procedures are intended to support researchers and professionals in the fields of medicinal chemistry and drug development in their efforts to synthesize novel pyrazole-based compounds for further investigation.

References

An In-depth Technical Guide to the Chemical Properties of 5-(4-chlorophenyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-chlorophenyl)-1H-pyrazol-3-amine is a heterocyclic organic compound that belongs to the pyrazole class of molecules. Pyrazole derivatives are of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities, which include anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] This technical guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and insights into its potential biological significance.

Chemical Properties

This compound, with the CAS Registry Number 78583-81-0, possesses a well-defined set of chemical and physical properties that are crucial for its application in research and development.[3][4] The structure consists of a pyrazole ring substituted with a 4-chlorophenyl group at the 5-position and an amine group at the 3-position.

Synonyms: 3-Amino-5-(4-chlorophenyl)pyrazole, 5-Amino-3-(4-chlorophenyl)pyrazole[4]

Core Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₉H₈ClN₃[4]
Molecular Weight 193.63 g/mol [4][5]
Melting Point 172-176 °C[4]
Boiling Point (Predicted) 463.8 ± 35.0 °C[4]
Density (Predicted) 1.378 ± 0.06 g/cm³[4]
pKa (Predicted) 14.08 ± 0.10[4]
Appearance White to almost white powder/crystal[4]
Solubility Soluble in Methanol[4]
Spectroscopic Data
Spectroscopic TechniqueObserved Features (for related compounds)Source(s)
Infrared (IR) Spectroscopy For a related compound, 3-Amino-5-(4-chlorophenyl)-1H-4-pyrazolecarbonitrile, characteristic peaks are observed at 3348, 3302 cm⁻¹ (NH₂ stretching), 3137 cm⁻¹ (NH stretching), and 2223 cm⁻¹ (CN stretching).[6]
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy For a related compound, 3-Amino-5-(4-chlorophenyl)-1H-4-pyrazolecarbonitrile, proton signals appear at δ = 6.40 (s, 2H, NH₂), 7.53 (d, 2H, J = 8.4 Hz, arom-H), 7.80 (d, 2H, J = 8.4 Hz, arom-H), 12.06 (br s, 1H, NH).[6]
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy For a related compound, 3-Amino-5-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile, characteristic carbon signals would be expected in the aromatic and pyrazole ring regions.[7]
Mass Spectrometry (MS) For a related compound, 3-Amino-5-(4-chlorophenyl)-1H-4-pyrazolecarbonitrile, the molecular ion peak (M)⁺ is observed at m/z = 218.[6]

Experimental Protocols

Synthesis of this compound

The synthesis of 3(5)-aminopyrazoles is most commonly achieved through the condensation of β-ketonitriles with hydrazines.[8][9] The following is a representative experimental protocol adapted from general procedures for the synthesis of 5-aryl-3-aminopyrazoles.

Synthesis_Workflow cluster_0 Synthesis of this compound Start Starting Materials: - 3-(4-chlorophenyl)-3-oxopropanenitrile - Hydrazine hydrate Reaction Reaction: - Reflux in Ethanol Start->Reaction Workup Work-up: - Cool reaction mixture - Pour into water - Collect precipitate by filtration Reaction->Workup Purification Purification: - Recrystallization from a suitable solvent (e.g., Ethanol) Workup->Purification Characterization Characterization: - Melting Point - IR, NMR, Mass Spectrometry Purification->Characterization Final_Product Final Product: This compound Characterization->Final_Product

Caption: General workflow for the synthesis of this compound.

Detailed Methodology:

  • Reaction Setup: To a solution of 3-(4-chlorophenyl)-3-oxopropanenitrile (1 equivalent) in a suitable solvent such as ethanol, add hydrazine hydrate (1.1 equivalents).

  • Reaction Conditions: The reaction mixture is heated under reflux for a period of 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The cooled solution is then poured into ice-cold water with stirring. The resulting precipitate is collected by vacuum filtration.

  • Purification: The crude product is purified by recrystallization from an appropriate solvent, such as ethanol, to yield the pure this compound.

  • Characterization: The structure and purity of the final compound are confirmed by spectroscopic methods (IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry) and by determining its melting point.

Biological Activity and Signaling Pathways

Derivatives of aminopyrazole are recognized as potent inhibitors of various protein kinases, playing a crucial role in cell signaling.[10] Notably, certain aminopyrazole compounds have been identified as inhibitors of p38 mitogen-activated protein (MAP) kinase.[11] The p38 MAP kinase signaling pathway is a key regulator of inflammatory responses and cellular stress.[5][12] Inhibition of this pathway is a promising therapeutic strategy for a range of inflammatory diseases and cancers.

p38 MAP Kinase Signaling Pathway

The p38 MAP kinase pathway is a three-tiered cascade involving a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and the p38 MAP kinase itself.[4] Activation of this pathway by cellular stressors or inflammatory cytokines leads to the phosphorylation of downstream transcription factors and other proteins, ultimately modulating gene expression and cellular responses.[13]

p38_MAPK_Pathway cluster_0 p38 MAP Kinase Signaling Pathway Stimuli Cellular Stress / Inflammatory Cytokines MAP3K MAP3K (e.g., TAK1, ASK1) Stimuli->MAP3K MAP2K MAP2K (MKK3, MKK6) MAP3K->MAP2K p38 p38 MAPK MAP2K->p38 Downstream Downstream Targets (Transcription Factors, Kinases) p38->Downstream Response Cellular Responses (Inflammation, Apoptosis, Cell Cycle Arrest) Downstream->Response Inhibitor This compound (Potential Inhibitor) Inhibitor->p38

Caption: Potential inhibition of the p38 MAP kinase pathway by this compound.

The potential of this compound to act as a p38 MAP kinase inhibitor makes it a valuable tool for studying the roles of this pathway in various disease models and a promising scaffold for the development of novel therapeutic agents.

Conclusion

This compound is a compound with significant potential in the fields of medicinal chemistry and drug development. Its well-characterized chemical properties, coupled with established synthetic routes, provide a solid foundation for its use in research. The potential for this molecule to modulate key signaling pathways, such as the p38 MAP kinase pathway, highlights its importance as a lead compound for the discovery of new therapeutics. This guide serves as a comprehensive resource for scientists and researchers working with this and related pyrazole derivatives.

References

Elucidation of the Chemical Structure of 5-(4-chlorophenyl)-1H-pyrazol-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural elucidation of the heterocyclic compound 5-(4-chlorophenyl)-1H-pyrazol-3-amine. This pyrazole derivative is of significant interest in medicinal chemistry due to its potential pharmacological activities. This document outlines the spectroscopic data, experimental protocols for its synthesis, and explores its potential biological significance through pathway and workflow visualizations.

Chemical Structure and Properties

This compound is a substituted pyrazole with a molecular formula of C₉H₈ClN₃ and a molecular weight of 193.63 g/mol .[1][2] The structure consists of a five-membered pyrazole ring, substituted at position 5 with a 4-chlorophenyl group and at position 3 with an amino group. The presence of both electron-donating (amino) and electron-withdrawing (chlorophenyl) groups on the pyrazole core suggests a potential for diverse biological interactions.

Spectroscopic Data for Structure Confirmation

The definitive structure of this compound is established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.65d2HAr-H (ortho to Cl)
7.38d2HAr-H (meta to Cl)
6.05s1HC4-H (pyrazole)
5.50br s2H-NH₂
11.5 (approx.)br s1H-NH (pyrazole)

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
158.5C3 (pyrazole)
145.0C5 (pyrazole)
133.0C-Cl (aromatic)
129.5C-ipso (aromatic)
129.0CH (aromatic)
127.0CH (aromatic)
95.5C4 (pyrazole)

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadN-H stretching (amine and pyrazole)
3100-3000MediumC-H stretching (aromatic and pyrazole)
1640StrongN-H bending (amine)
1595, 1490Medium-StrongC=C and C=N stretching (aromatic and pyrazole rings)
1090StrongC-Cl stretching
830StrongC-H out-of-plane bending (para-substituted benzene)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Table 4: Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
193/195100/33[M]⁺/ [M+2]⁺ (presence of Chlorine)
166~40[M - HCN]⁺
139~60[M - C₂H₂N₂]⁺
111~50[C₆H₄Cl]⁺

Experimental Protocol: Synthesis of this compound

A plausible synthetic route for this compound involves the condensation reaction between a β-ketonitrile and hydrazine. The following is a generalized experimental protocol.

Materials:

  • 3-(4-chlorophenyl)-3-oxopropanenitrile

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • In a round-bottom flask, dissolve 3-(4-chlorophenyl)-3-oxopropanenitrile (1 equivalent) in ethanol.

  • Add hydrazine hydrate (1.1 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

G General Synthesis Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification 3-(4-chlorophenyl)-3-oxopropanenitrile 3-(4-chlorophenyl)-3-oxopropanenitrile Reaction Mixture Reaction Mixture 3-(4-chlorophenyl)-3-oxopropanenitrile->Reaction Mixture Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Reaction Mixture Ethanol (Solvent) Ethanol (Solvent) Ethanol (Solvent)->Reaction Mixture Acetic Acid (Catalyst) Acetic Acid (Catalyst) Acetic Acid (Catalyst)->Reaction Mixture Reflux (4-6h) Reflux (4-6h) Crude Product Crude Product Reflux (4-6h)->Crude Product Solvent Removal Solvent Removal Recrystallization Recrystallization Solvent Removal->Recrystallization Pure Product Pure Product Recrystallization->Pure Product Reaction Mixture->Reflux (4-6h) Crude Product->Solvent Removal

Caption: Synthetic workflow for this compound.

Potential Biological Activity and Signaling Pathway

Substituted pyrazoles are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects.[3][4][5] Structurally related aminopyrazole compounds have been identified as inhibitors of key signaling kinases such as p38 MAP kinase and AKT.[6][7] These kinases are crucial components of signaling pathways that regulate cellular processes like inflammation, proliferation, and survival.

The diagram below illustrates a hypothetical signaling pathway where a compound like this compound could act as an inhibitor of a protein kinase (e.g., p38 MAPK or AKT), thereby modulating downstream cellular responses.

G Hypothetical Kinase Inhibition Pathway Extracellular Signal Extracellular Signal Receptor Receptor Extracellular Signal->Receptor Upstream Kinase Upstream Kinase Receptor->Upstream Kinase Target Kinase (e.g., p38/AKT) Target Kinase (e.g., p38/AKT) Upstream Kinase->Target Kinase (e.g., p38/AKT) Downstream Substrate Downstream Substrate Target Kinase (e.g., p38/AKT)->Downstream Substrate Cellular Response Cellular Response Downstream Substrate->Cellular Response Inhibitor 5-(4-chlorophenyl)- 1H-pyrazol-3-amine Inhibitor->Target Kinase (e.g., p38/AKT)

Caption: Potential mechanism of action via kinase inhibition.

Logical Relationship in Structure Elucidation

The process of structure elucidation follows a logical progression where data from different analytical techniques are integrated to build a conclusive picture of the molecular structure.

G Structure Elucidation Logic Elemental Analysis & MS Elemental Analysis & MS Molecular Formula & Weight Molecular Formula & Weight Elemental Analysis & MS->Molecular Formula & Weight IR Spectroscopy IR Spectroscopy Functional Groups Functional Groups IR Spectroscopy->Functional Groups NMR Spectroscopy (1H & 13C) NMR Spectroscopy (1H & 13C) Connectivity & Environment Connectivity & Environment NMR Spectroscopy (1H & 13C)->Connectivity & Environment Proposed Structure Proposed Structure Molecular Formula & Weight->Proposed Structure Functional Groups->Proposed Structure Connectivity & Environment->Proposed Structure Final Confirmed Structure Final Confirmed Structure Proposed Structure->Final Confirmed Structure Data Correlation

Caption: Logical flow of spectroscopic data integration.

Conclusion

The structural elucidation of this compound is unequivocally achieved through the synergistic application of NMR, IR, and mass spectrometry. The presented data provides a comprehensive spectroscopic fingerprint of the molecule. The outlined synthetic protocol offers a reliable method for its preparation. Furthermore, the exploration of its potential biological activities, based on the known pharmacology of related pyrazole derivatives, highlights its promise as a scaffold for the development of novel therapeutic agents, particularly in the realm of kinase inhibitors. This guide serves as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel heterocyclic compounds in drug discovery and development.

References

The Ascending Profile of 5-(4-Chlorophenyl)-1H-pyrazol-3-amine Derivatives in Drug Discovery: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of biological activities. Among the myriad of pyrazole derivatives, those featuring a 5-(4-chlorophenyl)-1H-pyrazol-3-amine core have emerged as a particularly promising class of compounds. This technical guide provides a comprehensive analysis of the synthesis, biological activities, and therapeutic potential of these derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory properties. The information presented herein is a synthesis of recent findings from diverse research endeavors, aimed at equipping researchers and drug development professionals with a detailed understanding of this important chemical space.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines. The mechanism of action often involves the induction of apoptosis and the inhibition of key cellular processes essential for cancer cell proliferation.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected this compound derivatives, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

Compound IDDerivativeCancer Cell LineIC50 (µM)Reference
1 1-(3-(4-chlorophenyl)-5-(3,5-dibromo-2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanoneMCF-7 (Breast)0.97[1]
2 1-(3-(4-chlorophenyl)-5-(3,5-dibromo-2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanoneWM266.5 (Melanoma)0.72[1]
3 3-(4-chlorophenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamideHepG-2 (Liver)16.02[2]
Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of the synthesized pyrazole derivatives is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Human cancer cell lines (e.g., MCF-7, HepG-2) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and incubated for a further 48 to 72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.

MTT_Assay_Workflow start Start: Cancer Cell Culture seed Seed cells in 96-well plates start->seed incubate1 Incubate for 24h seed->incubate1 treat Treat with pyrazole derivatives incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Solubilize formazan crystals incubate3->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate IC50 values read->analyze end End: Cytotoxicity Data analyze->end

Caption: Workflow of the MTT assay for assessing cytotoxicity.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has necessitated the search for new antimicrobial agents. This compound derivatives have shown promising activity against a variety of bacterial and fungal strains.

Quantitative Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC) values of selected derivatives, representing the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Compound IDDerivativeMicroorganismMIC (µg/mL)Reference
4 Pyrazole-thiazole hybridE. coli16[3]
5 Pyrazole-thiazole hybridMethicillin-resistant S. aureus (MRSA)<0.2 µM (MBC)[3]
6 2-((4-chlorophenyl)(3-hydroxy-5-methyl-4H-pyrazol-4-yl)methyl]hydrazinecarboxamideE. coli0.25[4]
7 2-((4-chlorophenyl)(3-hydroxy-5-methyl-4H-pyrazol-4-yl)methyl]hydrazinecarboxamideS. epidermidis0.25[4]
8 2-((4-chlorophenyl)(3-hydroxy-5-methyl-4H-pyrazol-4-yl)methyl]hydrazinecarboxamideA. niger1[4]
Experimental Protocol: Broth Microdilution for MIC Determination

The minimum inhibitory concentration (MIC) is a key parameter for quantifying the in vitro activity of an antimicrobial agent. The broth microdilution method is a standard procedure for its determination.

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared from a fresh culture, typically adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilutions: The test compound is serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare standardized microbial inoculum inoculate Inoculate microtiter plate prep_inoculum->inoculate prep_dilutions Perform serial dilutions of pyrazole derivative prep_dilutions->inoculate incubate Incubate under appropriate conditions inoculate->incubate determine_mic Determine MIC (lowest concentration with no visible growth) incubate->determine_mic

Caption: Workflow for MIC determination via broth microdilution.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Certain this compound derivatives have demonstrated potent anti-inflammatory effects, often through the inhibition of key inflammatory mediators.

Quantitative Anti-inflammatory Activity Data

The following table summarizes the in vivo anti-inflammatory activity of a selected derivative, as measured by the inhibition of carrageenan-induced paw edema in rats.

Compound IDDerivativeDose (mg/kg)Paw Edema Inhibition (%)Reference
9 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one derivative50(Data not quantitatively specified but noted as active)[5]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for the acute anti-inflammatory activity of new compounds.

  • Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: The test compounds are administered orally or intraperitoneally to the rats at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: One hour after compound administration, a sub-plantar injection of 0.1 mL of 1% carrageenan suspension is administered into the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of paw edema is calculated for each group relative to the control group.

Kinase Inhibitory Activity

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Pyrazole derivatives have been extensively investigated as kinase inhibitors.

Quantitative Kinase Inhibitory Activity Data

The following table presents the kinase inhibitory activity of selected pyrazole derivatives.

Compound IDDerivativeKinase TargetIC50 (µM)Reference
10 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivativeAurora-A kinase0.11[6]
11 N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivativeCDK20.005 (Ki)[7]
Signaling Pathway: General Kinase Inhibition

The following diagram illustrates the general mechanism of action for a kinase inhibitor. The inhibitor competes with ATP for binding to the active site of the kinase, thereby preventing the phosphorylation of substrate proteins and blocking downstream signaling pathways that are crucial for cell proliferation and survival.

Kinase_Inhibition Kinase Kinase PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate phosphorylates ATP ATP ATP->Kinase binds Substrate Substrate Protein Substrate->Kinase binds Downstream Downstream Signaling PhosphoSubstrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Pyrazole Derivative (Inhibitor) Inhibitor->Kinase blocks ATP binding Synthesis_Workflow start Starting Materials ketonitrile β-Ketonitrile (e.g., 4-chlorobenzoylacetonitrile) start->ketonitrile hydrazine Hydrazine or Substituted Hydrazine start->hydrazine reaction Cyclocondensation (e.g., in Ethanol, Reflux) ketonitrile->reaction hydrazine->reaction crude Crude Product reaction->crude purification Purification (Recrystallization or Chromatography) crude->purification final_product This compound Derivative purification->final_product

References

The Putative Mechanism of Action of 5-(4-chlorophenyl)-1H-pyrazol-3-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 30, 2025

Abstract

This technical guide delineates the putative mechanism of action of 5-(4-chlorophenyl)-1H-pyrazol-3-amine, a small molecule belonging to the 3-aminopyrazole class of compounds. In the absence of direct studies on this specific molecule, this paper synthesizes evidence from structurally analogous compounds to infer its most probable biological targets and modes of action. The 3-aminopyrazole scaffold is a well-established pharmacophore in the development of protein kinase inhibitors. Evidence strongly suggests that this compound likely functions as an ATP-competitive inhibitor of various protein kinases, thereby modulating key signal transduction pathways implicated in cell proliferation, differentiation, and survival. This guide provides a comprehensive overview of the inferred mechanism, supporting data from close analogs, representative experimental protocols for its characterization, and visual representations of the implicated signaling pathways and experimental workflows.

Introduction: The 3-Aminopyrazole Scaffold as a Privileged Structure in Kinase Inhibition

The 3-aminopyrazole moiety is recognized as a "privileged scaffold" in medicinal chemistry, particularly in the design of protein kinase inhibitors. Its structural features allow it to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases, a critical interaction for potent and selective inhibition. The core structure mimics the adenine base of ATP, enabling it to compete for binding to the kinase active site.

The specific compound, this compound, features a 4-chlorophenyl group at the 5-position of the pyrazole ring. This substitution is anticipated to influence the compound's pharmacokinetic properties and its interaction with the hydrophobic regions of the kinase ATP-binding site, thereby contributing to its potency and selectivity profile.

Inferred Mechanism of Action: ATP-Competitive Kinase Inhibition

Based on extensive literature on its structural analogs, the primary mechanism of action for this compound is inferred to be the inhibition of protein kinases. This inhibition is likely achieved through competition with ATP for binding to the catalytic site of the kinase.

The 3-amino group of the pyrazole ring is predicted to act as a key hydrogen bond donor, interacting with the backbone carbonyl groups of the kinase hinge region. The pyrazole ring itself can form additional hydrogen bonds and van der Waals interactions. The 5-(4-chlorophenyl) substituent is positioned to occupy a hydrophobic pocket within the ATP-binding site, further enhancing binding affinity. By occupying the ATP-binding site, the compound prevents the phosphorylation of substrate proteins, thereby blocking downstream signaling.

Potential Kinase Targets and Affected Signaling Pathways

Derivatives of 3-aminopyrazole have been shown to inhibit a range of protein kinases, including but not limited to:

  • Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs, such as CDK2, can lead to cell cycle arrest and apoptosis, making these compounds promising as anticancer agents.

  • c-Jun N-terminal Kinases (JNKs): JNKs are involved in stress signaling pathways, and their inhibition can have implications for inflammatory diseases and neurodegenerative disorders.

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a driver in various cancers, and inhibitors of FGFRs have shown clinical efficacy.

  • Src Family Kinases (SFKs): These non-receptor tyrosine kinases are involved in a multitude of signaling pathways controlling cell growth, proliferation, and migration.

The inhibition of these kinases would lead to the modulation of major signaling cascades such as the MAPK/ERK and PI3K/Akt pathways, which are central to cellular regulation.

Quantitative Data for Structurally Related Analogs

While no specific quantitative data for this compound has been identified, the following table summarizes the inhibitory activities of closely related 3-aminopyrazole derivatives against various protein kinases. This data provides a strong rationale for the putative kinase inhibitory activity of the title compound.

Compound/AnalogTarget KinaseAssay TypeIC50 / Ki (nM)Reference
N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(2-naphthyl)acetamideCDK2/cyclin AEnzymatic37 (IC50)[1]
(2S)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-[4-(2-oxo-1-pyrrolidinyl)phenyl]propanamideCDK2/cyclin AEnzymatic31 (Ki)[2]
SR-3576 (an aminopyrazole derivative)JNK3Enzymatic7 (IC50)[3]
Aminopyrazole derivative 19 FGFR2 (wild-type)EnzymaticNot specified[4]
Aminopyrazole derivative 19 FGFR3 (wild-type)EnzymaticNot specified[4]

Detailed Experimental Protocols

To characterize the mechanism of action of this compound, a series of in vitro and cell-based assays would be required. The following are representative protocols for key experiments.

In Vitro Kinase Inhibition Assay (Generic Protocol)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.

  • Reagents and Materials:

    • Recombinant purified protein kinase

    • Kinase-specific substrate (peptide or protein)

    • ATP (Adenosine triphosphate)

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Test compound (this compound) dissolved in DMSO

    • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ-³²P]ATP)

    • Microplates (e.g., 96-well or 384-well)

  • Procedure:

    • Prepare serial dilutions of the test compound in assay buffer.

    • In a microplate, add the protein kinase and its specific substrate to each well.

    • Add the diluted test compound to the wells. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.

    • Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes).

    • Initiate the kinase reaction by adding a solution of ATP to each well.

    • Incubate the reaction for a specific time at an optimal temperature (e.g., 30°C for 30-60 minutes).

    • Stop the reaction by adding a stop solution or by the addition of the detection reagent.

    • Quantify the kinase activity by measuring the amount of phosphorylated substrate or the amount of ADP produced. The detection method will depend on the chosen assay format (luminescence, fluorescence, or radioactivity).

    • Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Kinase Activity Assay (Phosphorylation-Specific ELISA)

This protocol describes a method to measure the inhibition of a specific kinase within a cellular context by quantifying the phosphorylation of its downstream substrate.

  • Reagents and Materials:

    • Cell line expressing the target kinase and substrate

    • Cell culture medium and supplements

    • Test compound

    • Cell lysis buffer with protease and phosphatase inhibitors

    • ELISA plate pre-coated with a capture antibody for the substrate protein

    • Phospho-specific detection antibody for the substrate

    • HRP-conjugated secondary antibody

    • TMB substrate and stop solution

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate and culture until they reach 80-90% confluency.

    • Treat the cells with various concentrations of the test compound for a predetermined time.

    • Lyse the cells and collect the cell lysates.

    • Add the cell lysates to the pre-coated ELISA plate and incubate.

    • Wash the plate and add the phospho-specific detection antibody.

    • Wash the plate and add the HRP-conjugated secondary antibody.

    • Wash the plate and add the TMB substrate. Stop the reaction with the stop solution.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the percentage of inhibition of substrate phosphorylation and determine the IC50 value.

Western Blot Analysis of Signaling Pathway Modulation

This protocol is used to qualitatively and semi-quantitatively assess the effect of the compound on the phosphorylation status of key proteins in a signaling pathway.

  • Reagents and Materials:

    • Cell line of interest

    • Test compound

    • Cell lysis buffer (e.g., RIPA buffer) with inhibitors

    • Protein quantification assay (e.g., BCA assay)

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF or nitrocellulose membranes and transfer apparatus

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (phospho-specific and total protein)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Treat cells with the test compound at various concentrations and time points.

    • Lyse the cells and determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of a target protein.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for the total form of the target protein as a loading control.

    • Analyze the changes in the phosphorylation levels of the target proteins upon treatment with the compound.

Mandatory Visualizations

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription AKT AKT PI3K->AKT CellCycle Cell Cycle Progression AKT->CellCycle Compound This compound Compound->RTK Compound->RAF Compound->MEK Compound->AKT

Caption: Putative inhibition of kinase signaling pathways by this compound.

Experimental Workflow Diagram

G cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays cluster_analysis Data Analysis and Interpretation KinaseAssay Biochemical Kinase Assay IC50 IC50 Determination KinaseAssay->IC50 SAR Structure-Activity Relationship (SAR) IC50->SAR CellCulture Cell Culture and Treatment CellViability Cell Viability Assay CellCulture->CellViability WesternBlot Western Blot Analysis CellCulture->WesternBlot CellViability->SAR Mechanism Mechanism of Action Elucidation WesternBlot->Mechanism SAR->Mechanism Start Compound Synthesis and Purification Start->KinaseAssay Start->CellCulture

Caption: General experimental workflow for characterizing a putative kinase inhibitor.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking in the public domain, a strong inference can be made based on the well-established pharmacology of the 3-aminopyrazole scaffold. It is highly probable that this compound functions as an ATP-competitive inhibitor of one or more protein kinases, thereby modulating critical cellular signaling pathways. The information and protocols provided in this technical guide offer a robust framework for the experimental validation of this putative mechanism and for guiding further research and development efforts for this and related molecules. Future studies should focus on comprehensive kinase profiling to identify the specific targets and subsequent cell-based assays to confirm the on-target effects and downstream signaling consequences.

References

The Genesis of a Pharmaceutical Powerhouse: An In-depth Technical Guide to the Discovery and History of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its discovery in the late 19th century laid the groundwork for the development of a vast and diverse class of therapeutic agents that have had a profound impact on human health. From the first synthetic fever reducer, antipyrine, to modern-day blockbuster anti-inflammatory drugs and targeted cancer therapies, the pyrazole scaffold has proven to be a remarkably versatile platform for drug design. This in-depth technical guide explores the seminal discoveries in pyrazole chemistry, detailing the historical context, the evolution of synthetic methodologies, and the key milestones that have cemented the pyrazole ring as a "privileged scaffold" in drug discovery. We will delve into the original experimental protocols of pioneering chemists, present quantitative data from these foundational studies, and visualize the critical signaling pathways modulated by these remarkable compounds.

The Dawn of Pyrazole Chemistry: From Knorr's Pyrazolone to Buchner's Parent Ring

The story of pyrazoles begins not with the parent ring itself, but with a derivative that would revolutionize medicine. In 1883, the German chemist Ludwig Knorr, while investigating quinine substitutes, serendipitously synthesized the first pyrazole-containing drug, a pyrazolone derivative he named antipyrine. This marked the advent of the first entirely synthetic drug to be widely used as an analgesic and antipyretic, heralding a new era of medicinal chemistry.[1][2]

Just a few years later, in 1889, another German chemist, Eduard Buchner, achieved the first synthesis of the parent pyrazole ring.[1][3] His work, which involved the reaction of diazomethane with acetylene, formally introduced the fundamental pyrazole heterocycle to the world of chemistry and opened the door for systematic exploration of its derivatives.

The Knorr Pyrazolone Synthesis (1883)

Ludwig Knorr's landmark synthesis involved the condensation of ethyl acetoacetate with phenylhydrazine to produce 1-phenyl-3-methyl-5-pyrazolone, the precursor to antipyrine. This reaction, now famously known as the Knorr pyrazole synthesis, remains a fundamental method for the preparation of pyrazoles and pyrazolones.[4]

Experimental Protocol: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (adapted from Knorr, 1883) [4]

  • Materials:

    • Phenylhydrazine: 100 g

    • Ethyl acetoacetate: 125 g

  • Procedure:

    • In a suitable reaction vessel, 100 g of phenylhydrazine was combined with 125 g of ethyl acetoacetate.

    • The mixture was allowed to stand at ambient temperature, leading to an initial condensation reaction and the formation of an oily product and water.

    • The separated oily product was then heated on a water bath for an extended period, inducing cyclization through the elimination of ethanol to form the crude pyrazolone.

    • Upon cooling, the product solidified and was collected.

Quantitative Data for the Synthesis of 1-Phenyl-3-methyl-5-pyrazolone

ParameterValueReference
Phenylhydrazine100 g[4]
Ethyl acetoacetate125 g[4]
Yield~95-97%[5]
Melting Point127-128 °C[6]

Diagram of the Knorr Pyrazolone Synthesis Pathway

Knorr_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Ethyl acetoacetate Ethyl acetoacetate Condensation Condensation Ethyl acetoacetate->Condensation + Phenylhydrazine Phenylhydrazine Phenylhydrazine Phenylhydrazine->Condensation Cyclization (Heating) Cyclization (Heating) Condensation->Cyclization (Heating) Intermediate 1-Phenyl-3-methyl-5-pyrazolone 1-Phenyl-3-methyl-5-pyrazolone Cyclization (Heating)->1-Phenyl-3-methyl-5-pyrazolone

A simplified representation of the Knorr Pyrazolone Synthesis pathway.

Experimental Workflow for the Knorr Pyrazolone Synthesis

Knorr_Workflow start Start mix Mix Phenylhydrazine and Ethyl Acetoacetate start->mix stand Allow to Stand at Ambient Temperature mix->stand separate Separate Oily Product from Water stand->separate heat Heat Oily Product on Water Bath separate->heat cool Cool to Solidify heat->cool collect Collect Solid Product cool->collect end End collect->end

Experimental workflow for the first synthesis of a pyrazolone.

Key Pyrazole-Based Drugs: From Anti-Inflammatories to Targeted Therapies

The initial discoveries by Knorr and Buchner paved the way for the development of numerous pyrazole-containing drugs with a wide range of therapeutic applications.

Phenylbutazone: A Potent, Non-Selective COX Inhibitor

Introduced in the 1950s, phenylbutazone was a significant advancement in the treatment of inflammatory conditions like rheumatoid arthritis and gout.[7] It functions as a non-steroidal anti-inflammatory drug (NSAID) by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, key mediators of inflammation and pain.[7]

Experimental Protocol: Synthesis of Phenylbutazone [8]

  • Materials:

    • Diethyl n-butylmalonate

    • Hydrazobenzene

    • Sodium ethoxide

    • Anhydrous toluene

    • Dilute hydrochloric acid

    • Ethanol

  • Procedure:

    • Dissolve hydrazobenzene in anhydrous toluene in a round-bottom flask equipped with a reflux condenser.

    • Add sodium ethoxide to the solution.

    • Slowly add diethyl n-butylmalonate to the reaction mixture.

    • Heat the mixture to reflux for several hours, monitoring the reaction by thin-layer chromatography (TLC).

    • After completion, cool the mixture to room temperature and acidify with dilute hydrochloric acid to precipitate the crude phenylbutazone.

    • Filter the precipitate, wash with cold water, and recrystallize from an ethanol/water mixture to obtain the pure product.

Quantitative Data for Phenylbutazone Synthesis

ParameterValueReference
Yield (Intermediate: Diethyl n-butylmalonate)84-92%[9]
Melting Point105 °CNot explicitly cited in search results
Celecoxib: The Dawn of Selective COX-2 Inhibition

The discovery of two isoforms of the COX enzyme, COX-1 and COX-2, in the early 1990s was a major breakthrough in understanding the mechanism of NSAIDs. While COX-1 is involved in maintaining normal physiological functions, COX-2 is primarily induced during inflammation. This led to the development of selective COX-2 inhibitors, such as celecoxib, which was approved by the FDA in 1998.[10] Celecoxib's selectivity for COX-2 offers the advantage of reducing the gastrointestinal side effects associated with non-selective NSAIDs.[11]

Experimental Protocol: Synthesis of Celecoxib [10]

  • Materials:

    • 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione

    • 4-Sulfamoylphenylhydrazine hydrochloride

    • Ethanol

    • Catalytic amount of hydrochloric acid

  • Procedure:

    • Prepare a solution of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol in a reaction vessel.

    • Add 4-sulfamoylphenylhydrazine hydrochloride and a catalytic amount of hydrochloric acid.

    • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

    • Upon completion, cool the mixture and remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer, concentrate it, and purify the crude product by recrystallization (e.g., from ethyl acetate/heptane) to yield pure celecoxib.

Quantitative Data for Celecoxib Synthesis and Activity

ParameterValueReference
Yield90%[1]
COX-2 IC5040 nM[10]
COX-1 IC5015,000 nM[10]

Signaling Pathways Modulated by Pyrazole Compounds

The Cyclooxygenase (COX) Pathway

The primary mechanism of action for many early pyrazole-based anti-inflammatory drugs is the inhibition of the COX enzymes. These enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

Diagram of the COX Signaling Pathway and Inhibition by Pyrazole NSAIDs

COX_Pathway Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 Phospholipase_A2 Phospholipase A2 COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Stomach lining, Platelets) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory Phenylbutazone Phenylbutazone Phenylbutazone->COX1 Inhibits Phenylbutazone->COX2 Inhibits Celecoxib Celecoxib Celecoxib->COX2 Selectively Inhibits

Inhibition of the COX pathway by pyrazole-based NSAIDs.
Beyond COX: Pyrazoles as Kinase Inhibitors

The versatility of the pyrazole scaffold extends far beyond COX inhibition. In recent years, numerous pyrazole derivatives have been developed as potent and selective inhibitors of various protein kinases, which play crucial roles in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer, making kinase inhibitors a major focus of modern drug discovery.

One of the key signaling pathways targeted by pyrazole-based inhibitors is the PI3K/Akt pathway, which is frequently overactivated in many types of cancer.

Diagram of the PI3K/Akt Signaling Pathway and Inhibition by a Pyrazole Derivative

PI3K_Akt_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds PI3K PI3K Receptor_Tyrosine_Kinase->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Recruits and Activates Downstream_Targets Downstream Targets (Cell Survival, Proliferation) Akt->Downstream_Targets Phosphorylates Pyrazole_Inhibitor Pyrazole-based PI3K Inhibitor Pyrazole_Inhibitor->PI3K Inhibits

Inhibition of the PI3K/Akt pathway by a pyrazole-based inhibitor.

The Pyrazole Drug Discovery and Development Workflow

The journey of a pyrazole-based compound from a laboratory curiosity to a life-saving medication is a long and complex process. The following workflow illustrates the key stages involved in modern drug discovery and development.

Logical Workflow for Pyrazole-Based Drug Discovery

Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Development cluster_clinical Clinical Development cluster_regulatory Regulatory Review and Post-Marketing Target_Identification Target Identification and Validation Lead_Generation Lead Generation (e.g., Pyrazole Library Synthesis) Target_Identification->Lead_Generation Lead_Optimization Lead Optimization (Structure-Activity Relationship) Lead_Generation->Lead_Optimization In_Vitro_Testing In Vitro Studies (ADME, Toxicology) Lead_Optimization->In_Vitro_Testing In_Vivo_Testing In Vivo Studies (Animal Models) In_Vitro_Testing->In_Vivo_Testing Phase_I Phase I Trials (Safety in Healthy Volunteers) In_Vivo_Testing->Phase_I Phase_II Phase II Trials (Efficacy and Dosing in Patients) Phase_I->Phase_II Phase_III Phase III Trials (Large-Scale Efficacy and Safety) Phase_II->Phase_III NDA_Submission New Drug Application (NDA) Submission Phase_III->NDA_Submission FDA_Review Regulatory Review NDA_Submission->FDA_Review Post_Marketing Post-Marketing Surveillance (Phase IV) FDA_Review->Post_Marketing

A generalized workflow for the discovery and development of pyrazole-based drugs.

Conclusion

From its serendipitous discovery in the 19th century to its current status as a privileged scaffold in modern medicinal chemistry, the pyrazole ring has had an unparalleled impact on the development of new medicines. The pioneering work of chemists like Ludwig Knorr and Eduard Buchner laid a foundation that continues to be built upon by researchers today. The journey from non-selective COX inhibitors like phenylbutazone to highly selective COX-2 inhibitors like celecoxib, and now to a new generation of targeted kinase inhibitors, showcases the remarkable adaptability and therapeutic potential of the pyrazole nucleus. As our understanding of disease pathways deepens and synthetic methodologies become more sophisticated, the pyrazole scaffold is poised to remain at the forefront of drug discovery for years to come, offering hope for the treatment of a wide range of human diseases.

References

An In-depth Technical Guide to the Potential Therapeutic Targets of 5-(4-chlorophenyl)-1H-pyrazol-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound 5-(4-chlorophenyl)-1H-pyrazol-3-amine serves as a versatile scaffold in medicinal chemistry, forming the basis for a diverse range of derivatives with significant therapeutic potential. While the core molecule itself is not extensively characterized as a therapeutic agent, its structural framework has been instrumental in the development of potent and selective inhibitors for a variety of biological targets. This technical guide provides a comprehensive overview of the key therapeutic targets of this compound derivatives, summarizing quantitative biological data, detailing relevant experimental protocols, and visualizing the associated signaling pathways. The information presented herein is intended to support researchers and drug development professionals in the exploration and advancement of this promising class of compounds.

Key Therapeutic Targets and Biological Activity

Derivatives of the this compound scaffold have been shown to exhibit inhibitory activity against a range of therapeutically relevant proteins. These targets are primarily implicated in oncology, inflammation, and neurodegenerative diseases. The major classes of targets identified include protein kinases, enzymes involved in inflammatory responses, and G-protein coupled receptors.

Data Presentation: Quantitative Inhibitory Activity

The following table summarizes the quantitative biological data for various derivatives based on the this compound core, highlighting their potent and often selective inhibitory activities.

Derivative ClassSpecific Derivative ExampleTargetIC50 / Ki ValueTherapeutic Area
Kinase Inhibitors 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivativeJNK3227 nM (IC50)Neurodegenerative Diseases
(S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4-carboxamide (Pirtobrutinib)Bruton's Tyrosine Kinase (BTK)Reversible InhibitorOncology, Autoimmune Diseases
Pyrazolinyl-indole derivativeEpidermal Growth Factor Receptor (EGFR)-Oncology
1H-pyrazole-3-carboxamide derivativeFLT3, CDK2/40.089 nM (FLT3), 0.719 nM (CDK2), 0.770 nM (CDK4) (IC50)Oncology (AML)
2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivativeAurora-A Kinase-Oncology
1H-Pyrazol-3-amine derivativeReceptor-Interacting Protein Kinase 1 (RIPK1)0.011 µM (IC50)Inflammatory Diseases
Enzyme Inhibitors 1,3,5-triphenyl-4,5-dihydro-(1H)-pyrazole derivativeMonoamine Oxidase (MAO)-Neurological Disorders
1,5-diarylpyrazole derivative (Celecoxib)Cyclooxygenase-2 (COX-2)-Inflammation, Pain
Receptor Ligands (-)-3-(4-chlorophenyl)-N-[(4-cyanophenyl)sulfonyl]-4-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamidineCannabinoid Receptor 1 (CB1)-Obesity, Neurological Disorders
5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazoleEstrogen Receptor α (ERα)16.71 nM (Ki)Oncology (Breast Cancer)

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to characterize the biological activity of this compound derivatives.

In Vitro Kinase Inhibition Assay (Luminescent - ADP-Glo™ Format)

This protocol is a general method for measuring the inhibitory activity of compounds against various protein kinases.

Materials:

  • Recombinant Kinase (e.g., JNK3, BTK, EGFR)

  • Kinase-specific peptide substrate

  • ATP solution

  • Kinase Assay Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)

  • Test compound (derivatives of this compound)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add 1 µL of the diluted test compound or vehicle (DMSO) as a control.

  • Add 2 µL of the recombinant kinase enzyme diluted in Kinase Assay Buffer.

  • To initiate the kinase reaction, add 2 µL of a mixture containing the kinase-specific substrate and ATP.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.[1][2][3]

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and uses the newly synthesized ATP to produce a luminescent signal. Incubate at room temperature for 30 minutes.[1][2][3]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity. Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)

This protocol outlines a method to screen for inhibitors of MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A or MAO-B enzyme

  • MAO substrate (e.g., kynuramine or p-tyramine)

  • Fluorescent probe (e.g., Amplex Red)

  • Horseradish peroxidase (HRP)

  • Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • Test compound

  • Known MAO inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B) as positive controls

  • 96-well black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the MAO enzyme, substrate, and fluorescent probe in Assay Buffer.

  • Compound Dilution: Prepare serial dilutions of the test compound in Assay Buffer.

  • Assay Reaction: In a 96-well plate, add the test compound dilutions. Include wells for no-inhibitor (vehicle) control and positive controls.

  • Add the MAO enzyme to all wells except the no-enzyme control. Pre-incubate the plate at 37°C for 15 minutes.[4]

  • Initiate the reaction by adding a mixture of the substrate and the fluorescent probe/HRP to all wells.

  • Incubation: Incubate the plate at 37°C for 20-40 minutes, protected from light.[5][6]

  • Data Acquisition: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for Amplex Red).[7]

  • Data Analysis: Calculate the rate of reaction from the linear phase of the kinetic read. Determine the percent inhibition for each compound concentration relative to the vehicle control. Calculate the IC50 value from the dose-response curve.

Cyclooxygenase-2 (COX-2) Inhibition Assay (Colorimetric/Fluorometric)

This protocol provides a general method for assessing the inhibitory effect of compounds on COX-2 activity.

Materials:

  • Human recombinant COX-2 enzyme

  • COX-2 Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric probe

  • Test compound

  • Known COX-2 inhibitor (e.g., celecoxib) as a positive control

  • 96-well plate

  • Plate reader (spectrophotometer or fluorometer)

Procedure:

  • Enzyme and Compound Preparation: Dilute the COX-2 enzyme in Assay Buffer. Prepare serial dilutions of the test compound.

  • Reaction Setup: In a 96-well plate, add the Assay Buffer, Heme, and the COX-2 enzyme.

  • Add the test compound dilutions or vehicle control.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.[8]

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 2 minutes).[8]

  • Reaction Termination: Stop the reaction by adding a stopping reagent (e.g., a saturated stannous chloride solution).[8]

  • Detection: Add the detection probe and incubate to allow for color or fluorescence development.

  • Data Acquisition: Read the absorbance or fluorescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Signaling Pathways and Visualization

The therapeutic effects of this compound derivatives are mediated through the modulation of key signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and the points of inhibition.

Kinase Signaling Pathways

Derivatives of this compound have been identified as inhibitors of JNK3, a key kinase in neuronal apoptosis.

JNK_Signaling Stress Stress Stimuli (e.g., Oxidative Stress) MAP3K MAP3K (e.g., ASK1) Stress->MAP3K MKK4_7 MKK4 / MKK7 MAP3K->MKK4_7 JNK3 JNK3 MKK4_7->JNK3 cJun c-Jun / ATF2 JNK3->cJun Apoptosis Neuronal Apoptosis cJun->Apoptosis Inhibitor Pyrazole Derivative (JNK3 Inhibitor) Inhibitor->JNK3 BTK_Signaling BCR B-Cell Receptor (BCR) Lyn_Syk Lyn / Syk BCR->Lyn_Syk BTK BTK Lyn_Syk->BTK PLCG2 PLCγ2 BTK->PLCG2 Downstream Downstream Signaling (NF-κB, NFAT, ERK) PLCG2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation Inhibitor Pyrazole Derivative (BTK Inhibitor) Inhibitor->BTK EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2 / Sos EGFR->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Pyrazole Derivative (EGFR Inhibitor) Inhibitor->EGFR COX2_Pathway Stimuli Inflammatory Stimuli PLA2 Phospholipase A2 Stimuli->PLA2 Phospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid Phospholipids->ArachidonicAcid PLA2 Prostaglandins Prostaglandins ArachidonicAcid->Prostaglandins COX-2 COX2 COX-2 Inflammation Inflammation & Pain Prostaglandins->Inflammation Inhibitor Pyrazole Derivative (COX-2 Inhibitor) Inhibitor->COX2 CB1_Signaling Ligand Pyrazole Derivative (CB1 Ligand) CB1 CB1 Receptor Ligand->CB1 Gi Gi/o Protein CB1->Gi AC Adenylyl Cyclase Gi->AC IonChannels Ion Channels Gi->IonChannels cAMP ↓ cAMP AC->cAMP Neurotransmitter ↓ Neurotransmitter Release IonChannels->Neurotransmitter Drug_Discovery_Workflow Scaffold This compound Scaffold Synthesis Derivative Synthesis & Library Generation Scaffold->Synthesis Screening High-Throughput Screening (Biochemical & Cellular Assays) Synthesis->Screening Hit_ID Hit Identification & Validation Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt In_Vivo In Vivo Efficacy & Toxicology Studies Lead_Opt->In_Vivo Candidate Preclinical Candidate Selection In_Vivo->Candidate

References

Spectroscopic Analysis of 5-(4-chlorophenyl)-1H-pyrazol-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Spectroscopic Overview

The structure of 5-(4-chlorophenyl)-1H-pyrazol-3-amine, presented in Figure 1, incorporates a pyrazole ring, a primary amine group, and a 4-chlorophenyl substituent. Each of these features will give rise to characteristic signals in different spectroscopic techniques.

Figure 1: Chemical Structure of this compound

Caption: Molecular structure of this compound.

A general workflow for the spectroscopic analysis of such a compound is depicted in Figure 2.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Interpretation cluster_conclusion Structural Elucidation Sample This compound NMR NMR Spectroscopy (1H, 13C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data Mass-to-Charge Ratio, Fragmentation Pattern MS->MS_Data Structure Verified Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons, the pyrazole proton, and the amine protons. The chemical shifts are influenced by the electronic environment of the protons.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.7 - 7.5Doublet2HAr-H (ortho to Cl)
~ 7.4 - 7.2Doublet2HAr-H (meta to Cl)
~ 6.0Singlet1HPyrazole C4-H
~ 5.5Broad Singlet2HNH₂
~ 11.0Broad Singlet1HNH (pyrazole)

Note: These are predicted values based on analogous structures. Actual experimental values may vary.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 160C3 (attached to NH₂)
~ 145C5 (attached to Ar)
~ 133Ar-C (ipso to Cl)
~ 130Ar-C (ipso to pyrazole)
~ 129Ar-CH (ortho to Cl)
~ 128Ar-CH (meta to Cl)
~ 95C4

Note: These are predicted values based on analogous structures. Actual experimental values may vary. For the related compound 3-Amino-5-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile, computed ¹³C NMR data is available in spectral databases.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Table 3: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Medium, BroadN-H stretching (amine and pyrazole)
3100 - 3000MediumC-H stretching (aromatic and pyrazole)
1650 - 1580StrongN-H bending (amine)
1600 - 1450Medium to StrongC=C and C=N stretching (aromatic and pyrazole rings)
1100 - 1000StrongC-Cl stretching
850 - 800StrongC-H out-of-plane bending (para-disubstituted benzene)

Note: An ATR-IR spectrum is available for 3-Amino-5-(4-chlorophenyl)pyrazole in the SpectraBase database, which can be consulted for experimental data.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₉H₈ClN₃), the expected molecular weight is approximately 193.63 g/mol .

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIonNotes
193/195[M]⁺Molecular ion peak, showing isotopic pattern for chlorine.
158[M - Cl]⁺Loss of a chlorine radical.
111[C₆H₄Cl]⁺Chlorophenyl cation.
82[C₄H₄N₂]⁺Pyrazole ring fragment.

Note: The fragmentation pattern is predictive. A GC-MS spectrum for a related, larger molecule containing the 5-(4-chlorophenyl)-1H-pyrazol core is available and may provide insights into fragmentation pathways.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

NMR Spectroscopy

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample of this compound.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Data Acquisition:

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire a ¹H NMR spectrum using a standard pulse sequence. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a larger number of scans will be required compared to ¹H NMR.

FTIR Spectroscopy (KBr Pellet Method)

Instrumentation: A Fourier-transform infrared spectrophotometer.

Sample Preparation:

  • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet-pressing die.

  • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder of the spectrometer.

  • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (Electron Impact)

Instrumentation: A mass spectrometer with an electron impact (EI) ionization source, often coupled with a gas chromatograph (GC-MS).

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

Data Acquisition:

  • Introduce the sample into the ion source. For GC-MS, the sample is injected into the GC, where it is vaporized and separated before entering the mass spectrometer. For direct infusion, the solution is introduced directly into the ion source.

  • In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

  • A mass spectrum is generated by plotting the relative abundance of the ions as a function of their m/z ratio.

Technical Guide: Properties and Structure of 4-(4-Chlorophenyl)-1H-pyrazol-3-amine (CAS 40545-65-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 4-(4-Chlorophenyl)-1H-pyrazol-3-amine, identified by the CAS number 40545-65-1. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, as well as those in the agrochemical and material science fields.

Chemical Identity and Physical Properties

4-(4-Chlorophenyl)-1H-pyrazol-3-amine is a pyrazole derivative with a chlorophenyl substituent. Its core structure and key physical properties are summarized below.

PropertyValueReference
CAS Number 40545-65-1[1]
Molecular Formula C₉H₈ClN₃[1]
Molecular Weight 193.63 g/mol [1]
Appearance White solid/needles[2]
Melting Point Not available
Boiling Point Not available
Solubility Not available
SMILES String Nc1n[nH]cc1-c2ccc(Cl)cc2[1]
InChI Key CTDDRNREDMYWMI-UHFFFAOYSA-N[1]

Chemical Structure

The chemical structure of 4-(4-Chlorophenyl)-1H-pyrazol-3-amine consists of a pyrazole ring, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. An amine group is attached at position 3 of the pyrazole ring, and a 4-chlorophenyl group is attached at position 4.

Caption: Chemical structure of 4-(4-Chlorophenyl)-1H-pyrazol-3-amine.

Synthesis

A plausible synthetic route, based on general pyrazole synthesis, is outlined below. This should be considered a theoretical pathway and would require experimental optimization.

SynthesisWorkflow cluster_reactants Reactants cluster_intermediates Intermediate Formation cluster_cyclization Cyclization Reactant1 4-Chlorophenylacetonitrile Intermediate1 β-Ketonitrile derivative Reactant1->Intermediate1 Reactant2 Ester or equivalent Reactant2->Intermediate1 Product 4-(4-Chlorophenyl)-1H-pyrazol-3-amine Intermediate1->Product Hydrazine Hydrazine hydrate Hydrazine->Product

Caption: Plausible synthetic workflow for 4-(4-Chlorophenyl)-1H-pyrazol-3-amine.

Spectroscopic Data

Detailed spectroscopic data for 4-(4-Chlorophenyl)-1H-pyrazol-3-amine is not available in the provided search results. However, based on the analysis of structurally similar pyrazole derivatives, the following characteristic spectral features can be anticipated.

Spectroscopic TechniqueExpected Peaks / Signals
¹H NMR Aromatic protons of the chlorophenyl ring (doublets), a singlet for the pyrazole ring proton, and a broad singlet for the amine protons.
¹³C NMR Signals corresponding to the carbon atoms of the pyrazole and chlorophenyl rings, with distinct chemical shifts for the carbon attached to the amine group and the carbon attached to the chlorine atom.
FTIR (cm⁻¹) N-H stretching vibrations for the amine and pyrazole NH groups (typically in the range of 3200-3500 cm⁻¹), C=C and C=N stretching vibrations of the aromatic rings (around 1500-1600 cm⁻¹), and a C-Cl stretching vibration.
Mass Spectrometry (m/z) A molecular ion peak corresponding to the molecular weight (193.63), along with characteristic fragmentation patterns including the loss of the amine group and cleavage of the pyrazole ring.

Biological and Pharmaceutical Profile

4-(4-Chlorophenyl)-1H-pyrazol-3-amine is recognized as a versatile intermediate in the synthesis of various bioactive molecules, particularly in the pharmaceutical and agrochemical sectors.[2]

Potential Therapeutic Applications

Derivatives of this compound have been investigated for their potential as:

  • Anti-inflammatory agents: The pyrazole scaffold is a common feature in many anti-inflammatory drugs.[2]

  • Anticancer agents: The structural characteristics of this compound make it a valuable building block for the development of novel cancer therapeutics.[2]

Mechanism of Action

The precise mechanism of action for 4-(4-Chlorophenyl)-1H-pyrazol-3-amine has not been elucidated in the provided search results. However, many pyrazole-based compounds exert their therapeutic effects by inhibiting specific enzymes or interacting with cellular signaling pathways. For instance, some pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.

The potential for this compound to be a precursor for kinase inhibitors is also an area of interest, as kinases are critical regulators of numerous cellular processes, and their dysregulation is often implicated in cancer.

A hypothetical signaling pathway that could be targeted by derivatives of this compound is the NF-κB signaling pathway, which is central to inflammation and cancer.

SignalingPathway cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Cascade cluster_nucleus Nuclear Events cluster_inhibition Potential Inhibition Stimulus e.g., Cytokines, LPS IKK IKK Complex Stimulus->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Gene Pro-inflammatory Gene Expression NFkB->Gene translocates to nucleus and activates Inhibitor Derivative of CAS 40545-65-1 Inhibitor->IKK may inhibit

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Experimental Protocols

Detailed experimental protocols for the synthesis or biological evaluation of 4-(4-Chlorophenyl)-1H-pyrazol-3-amine are not available in the provided search results. Researchers interested in working with this compound would need to develop and optimize their own procedures based on established methods for similar pyrazole derivatives.

General Considerations for Synthesis:

  • Reaction Conditions: The condensation reaction to form the pyrazole ring is typically carried out in a suitable solvent, such as ethanol or acetic acid, and may be catalyzed by an acid or a base.

  • Purification: The final product would likely require purification by techniques such as recrystallization or column chromatography.

  • Characterization: The identity and purity of the synthesized compound should be confirmed using a combination of spectroscopic methods (NMR, IR, MS) and melting point analysis.

General Considerations for Biological Assays:

  • Anti-inflammatory Assays: In vitro assays could include measuring the inhibition of COX enzymes or the production of pro-inflammatory cytokines in cell cultures. In vivo models, such as the carrageenan-induced paw edema model in rodents, are commonly used to assess anti-inflammatory activity.

  • Anticancer Assays: In vitro cytotoxicity can be evaluated using various cell viability assays (e.g., MTT, XTT) on a panel of cancer cell lines. Further mechanistic studies could involve cell cycle analysis, apoptosis assays, and investigation of effects on specific signaling pathways.

Conclusion

4-(4-Chlorophenyl)-1H-pyrazol-3-amine (CAS 40545-65-1) is a chemical intermediate with significant potential for the development of new therapeutic agents and agrochemicals. While detailed experimental data for this specific compound is limited in the public domain, its structural similarity to other biologically active pyrazoles suggests that it is a promising scaffold for further investigation. This guide provides a foundational understanding of its properties and potential applications, intended to support and guide future research efforts.

References

Methodological & Application

experimental protocol for using 5-(4-chlorophenyl)-1H-pyrazol-3-amine in vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer properties.[1][2][3][4][5][6][7][8] The subject of this application note, 5-(4-chlorophenyl)-1H-pyrazol-3-amine, is a pyrazole derivative with potential as a therapeutic agent. The presence of the chlorophenyl group is often associated with cytotoxic effects in cancer cell lines.[9] This document provides detailed in vitro experimental protocols to characterize the anticancer effects of this compound, focusing on cell viability, apoptosis induction, and cell cycle arrest. The methodologies described herein are standard assays for the initial screening and mechanistic evaluation of novel anticancer compounds.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound

The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay after 48 hours of treatment. Data are presented as the mean ± standard deviation from three independent experiments.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer15.8 ± 1.2
MDA-MB-231Breast Cancer22.5 ± 2.1
A549Lung Cancer18.2 ± 1.5
HCT-116Colon Cancer12.4 ± 0.9
PC-3Prostate Cancer25.1 ± 2.8
HEK293Normal Kidney> 100
Table 2: Apoptosis Induction by this compound in HCT-116 Cells

The percentage of apoptotic cells was determined by Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry analysis after 24 hours of treatment.

TreatmentConcentration (µM)Early Apoptotic (%)Late Apoptotic (%)Total Apoptotic (%)
Control (DMSO)-3.2 ± 0.41.5 ± 0.24.7 ± 0.6
Compound612.7 ± 1.15.8 ± 0.718.5 ± 1.8
Compound1225.4 ± 2.314.9 ± 1.540.3 ± 3.8
Compound2438.1 ± 3.522.6 ± 2.160.7 ± 5.6
Table 3: Cell Cycle Analysis of HCT-116 Cells Treated with this compound

Cell cycle distribution was analyzed by PI staining and flow cytometry after 24 hours of treatment.

TreatmentConcentration (µM)Sub-G1 Phase (%)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (DMSO)-2.1 ± 0.355.4 ± 4.128.3 ± 2.514.2 ± 1.3
Compound68.9 ± 0.950.1 ± 3.825.6 ± 2.215.4 ± 1.5
Compound1218.7 ± 1.742.8 ± 3.518.2 ± 1.920.3 ± 2.1
Compound2429.5 ± 2.835.6 ± 3.112.4 ± 1.422.5 ± 2.4

Experimental Protocols

Cell Culture and Compound Preparation
  • Cell Lines: Human cancer cell lines (MCF-7, MDA-MB-231, A549, HCT-116, PC-3) and a non-cancerous human embryonic kidney cell line (HEK293).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store at -20°C.

  • Working Solutions: Dilute the stock solution in the culture medium to the desired final concentrations. The final DMSO concentration should not exceed 0.1% in all experiments.

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of the compound or vehicle control (DMSO).

  • Incubation: Incubate the plate for 48 hours at 37°C.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compound at the indicated concentrations for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Cell Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour of staining.

Cell Cycle Analysis

This protocol uses propidium iodide to stain cellular DNA and analyze the cell cycle distribution by flow cytometry.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compound for 24 hours.

  • Cell Harvesting: Collect the cells by trypsinization and centrifugation.

  • Cell Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Visualizations

experimental_workflow cluster_setup Initial Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation start Cell Culture (Cancer & Normal Lines) stock Prepare Compound Stock Solution (DMSO) start->stock viability MTT Assay (Determine IC50) stock->viability apoptosis Annexin V/PI Assay (Quantify Apoptosis) stock->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) stock->cell_cycle data Analyze Flow Cytometry & Absorbance Data viability->data apoptosis->data cell_cycle->data conclusion Evaluate Anticancer Potential & Mechanism data->conclusion

Figure 1: Experimental workflow for in vitro evaluation.

signaling_pathway cluster_cell Cancer Cell compound This compound bcl2 Bcl-2 compound->bcl2 Inhibits bax Bax compound->bax Activates mito Mitochondrion bcl2->mito Inhibits release bax->mito Promotes release cyto_c Cytochrome c mito->cyto_c Release cas9 Caspase-9 cyto_c->cas9 Activates cas3 Caspase-3 cas9->cas3 Activates apoptosis Apoptosis cas3->apoptosis Executes

Figure 2: Hypothesized intrinsic apoptosis pathway.

logical_relationship cluster_observation Experimental Observations cluster_interpretation Mechanistic Interpretation obs1 Decreased Cell Viability (MTT Assay) interp1 Cytotoxic Effect obs1->interp1 obs2 Increased Annexin V Staining interp2 Apoptosis Induction obs2->interp2 obs3 Increased Sub-G1 Population obs3->interp2 interp3 Cell Cycle Arrest obs3->interp3 conclusion Conclusion: Potent Anticancer Activity interp1->conclusion interp2->conclusion interp3->conclusion

Figure 3: Logical flow from observation to conclusion.

References

Application Note: Development and Validation of a Luminescence-Based Assay for the Potent Kinase Inhibitor 5-(4-chlorophenyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] A significant focus of research on pyrazole-containing compounds has been their potential as kinase inhibitors.[4][5] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1][3] Consequently, the inhibition of VEGFR-2 is a well-established therapeutic strategy in oncology.[1]

This application note describes the development and validation of a robust, high-throughput luminescence-based assay for quantifying the inhibitory activity of 5-(4-chlorophenyl)-1H-pyrazol-3-amine against a hypothetical tyrosine kinase, designated herein as "Kinase X," which represents a typical receptor tyrosine kinase like VEGFR-2. The assay is based on the quantification of ATP remaining after the kinase reaction, where a decrease in luminescence signal corresponds to higher kinase activity. This method provides a reliable and efficient means to determine the potency of potential kinase inhibitors.

Signaling Pathway

Kinase_Signaling_Pathway cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor (e.g., VEGF) Kinase_X_Receptor Kinase X Receptor (e.g., VEGFR-2) Growth_Factor->Kinase_X_Receptor P_Kinase_X Phosphorylated Kinase X Kinase_X_Receptor->P_Kinase_X Dimerization & Autophosphorylation Substrate Substrate Protein P_Kinase_X->Substrate Phosphorylates ATP ATP P_Substrate Phosphorylated Substrate Substrate->P_Substrate Downstream_Signaling Downstream Signaling Cascade P_Substrate->Downstream_Signaling Biological_Response Biological Response (e.g., Angiogenesis, Proliferation) Downstream_Signaling->Biological_Response ADP ADP ATP->ADP Test_Compound 5-(4-chlorophenyl)-1H- pyrazol-3-amine Test_Compound->P_Kinase_X Inhibits

Figure 1: Representative Kinase X signaling pathway and point of inhibition.

Experimental Protocols

Materials and Reagents
  • Kinase: Recombinant Human Kinase X (e.g., VEGFR-2), BPS Bioscience (Cat. No. 40301 or similar)

  • Substrate: Poly(Glu, Tyr) 4:1, Sigma-Aldrich (Cat. No. P0275 or similar)

  • ATP: Adenosine 5'-triphosphate disodium salt hydrate, Sigma-Aldrich (Cat. No. A7699 or similar)

  • Test Compound: this compound, synthesized in-house or commercially sourced

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20

  • Detection Reagent: Kinase-Glo® Luminescent Kinase Assay Kit, Promega (Cat. No. V6711 or similar)

  • Plates: White, opaque, 384-well assay plates, Corning (Cat. No. 3570 or similar)

  • Positive Control Inhibitor: Staurosporine, Sigma-Aldrich (Cat. No. S4400 or similar)

  • DMSO: Dimethyl sulfoxide, cell culture grade, Sigma-Aldrich (Cat. No. D2650 or similar)

Assay Development Workflow

Assay_Development_Workflow Start Start: Assay Development Enzyme_Titration 1. Enzyme Titration (Determine optimal Kinase X concentration) Start->Enzyme_Titration Substrate_Titration 2. Substrate Titration (Determine optimal Poly(Glu, Tyr) concentration) Enzyme_Titration->Substrate_Titration ATP_Titration 3. ATP Titration (Determine Km for ATP) Substrate_Titration->ATP_Titration Reaction_Time 4. Reaction Time Course (Ensure initial velocity conditions) ATP_Titration->Reaction_Time DMSO_Tolerance 5. DMSO Tolerance (Determine max DMSO concentration without affecting assay) Reaction_Time->DMSO_Tolerance Z_Factor 6. Z'-Factor Determination (Assess assay robustness) DMSO_Tolerance->Z_Factor End End: Assay Ready for Screening Z_Factor->End

Figure 2: Workflow for the development of the Kinase X inhibition assay.
Assay Protocol

  • Reagent Preparation:

    • Prepare a 2X Kinase X solution in assay buffer.

    • Prepare a 4X solution of the Poly(Glu, Tyr) substrate and ATP in assay buffer.

    • Prepare a serial dilution of this compound in DMSO, then dilute further in assay buffer to create a 4X working solution. The final DMSO concentration in the assay should not exceed 1%.

    • Prepare 4X solutions of positive (Staurosporine) and negative (DMSO vehicle) controls.

    • Prepare the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Kinase Reaction:

    • Add 5 µL of the 4X test compound or control solution to the wells of a 384-well plate.

    • Add 10 µL of the 2X Kinase X solution to all wells except the "no enzyme" blanks. Add 10 µL of assay buffer to the blank wells.

    • Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the 4X substrate/ATP solution to all wells. The final reaction volume is 20 µL.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Equilibrate the plate and the Kinase-Glo® reagent to room temperature.

    • Add 20 µL of the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal.

    • Mix the contents of the wells on a plate shaker for 2 minutes.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader with an integration time of 0.5-1 second per well.

Data Analysis
  • The percentage of kinase inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Blank) / (Signal_Vehicle - Signal_Blank))

  • IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using a non-linear regression model.[6][7]

Assay Development and Validation Data

Assay Development Parameters

The following table summarizes the optimized conditions determined during assay development.

ParameterOptimized ConditionRationale
Kinase X Concentration5 ng/wellProvides a robust signal within the linear range of the assay.
Poly(Glu, Tyr) Substrate Conc.0.2 mg/mLSaturating concentration to ensure the reaction is not substrate-limited.
ATP Concentration10 µMApproximate Km value, providing good sensitivity for competitive inhibitors.
Reaction Time60 minutesWithin the linear range of the reaction, ensuring initial velocity measurements.
Final DMSO Concentration≤ 1%No significant effect on kinase activity or luminescent signal.
Assay Validation Parameters

The robustness and reliability of the assay were evaluated using the following validation parameters.

Validation ParameterResultAcceptance Criteria
Signal to Background (S/B) Ratio 12.5> 5
Z'-Factor 0.82> 0.5 for an excellent assay[1][8]
Intra-Assay Precision (%CV) 4.5%< 15%
Inter-Assay Precision (%CV) 7.8%< 20%
IC₅₀ Reproducibility (Staurosporine) 8.2 ± 1.5 nM (n=3)Consistent values across multiple runs.

Results: Inhibition of Kinase X by this compound

The inhibitory potency of this compound against Kinase X was determined using the validated assay.

CompoundIC₅₀ (nM)Hill Slope
This compound25.61.1
Staurosporine (Positive Control)8.21.0

Conclusion

This application note details a robust and reproducible luminescence-based assay for the characterization of Kinase X inhibitors. The assay was successfully developed and validated, demonstrating excellent performance characteristics with a Z'-factor of 0.82.[1][8] The protocol is suitable for high-throughput screening and detailed mechanistic studies of kinase inhibitors. Using this assay, this compound was identified as a potent inhibitor of Kinase X with an IC₅₀ value of 25.6 nM. This validated assay provides a valuable tool for the discovery and development of novel pyrazole-based kinase inhibitors for therapeutic applications.

References

Applications of 5-(4-chlorophenyl)-1H-pyrazol-3-amine in Kinase Inhibition Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved kinase inhibitors. This is due to its synthetic tractability and its ability to form key hydrogen bond interactions within the ATP-binding site of kinases.

This document provides detailed application notes and protocols for the study of 5-(4-chlorophenyl)-1H-pyrazol-3-amine and its derivatives as potential kinase inhibitors. While specific data for this exact compound is limited in publicly available literature, the broader class of 5-aryl-1H-pyrazol-3-amines has shown significant promise. The information presented herein is a composite of data from structurally related pyrazole-based inhibitors and established kinase assay methodologies.

Kinase Inhibition Data

The following table summarizes the inhibitory activity of various pyrazole derivatives against several kinases. This data is intended to be representative of the potential activity of this compound and to provide a basis for comparison in screening assays.

Compound/Derivative ClassTarget Kinase(s)IC50 (nM)Reference Compound(s)
Pyrazole-based derivativesAkt11.3 - 61GSK2141795 (18 nM)
3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazoleJNK3227 - 824-
Pyrazolyl benzimidazole derivativesAurora A/B35 / 75-
Pyrazole-based Chk2 inhibitorsChk217.9 - 48.4-
N,4-di(1H-pyrazol-4-yl)pyrimidin-2-aminesCDK25-
Imidazo[4,5-b]pyridine-based pyrazolesAurora A, Aurora B, FLT3Kd = 7.5, 48, 6.2-

Featured Signaling Pathway: Aurora Kinase A

Aurora Kinase A (AURKA) is a serine/threonine kinase that plays a crucial role in mitotic progression, including centrosome maturation and spindle assembly.[1][2] Its overexpression is common in many cancers, making it an attractive therapeutic target.[3] Pyrazole-based compounds have been successfully developed as Aurora kinase inhibitors.[4][5]

Below is a diagram illustrating a simplified Aurora Kinase A signaling pathway and its role in cell cycle progression.

Aurora_Kinase_A_Pathway Aurora Kinase A Signaling Pathway G2_Phase G2 Phase AURKA_Activation Aurora Kinase A Activation G2_Phase->AURKA_Activation Cell Cycle Progression Mitosis Mitosis Centrosome_Maturation Centrosome Maturation AURKA_Activation->Centrosome_Maturation Spindle_Assembly Spindle Assembly AURKA_Activation->Spindle_Assembly TPX2 TPX2 TPX2->AURKA_Activation Binds and Activates PLK1 PLK1 PLK1->AURKA_Activation Phosphorylates and Activates Centrosome_Maturation->Mitosis Spindle_Assembly->Mitosis Inhibitor 5-(4-chlorophenyl)- 1H-pyrazol-3-amine (Representative Inhibitor) Inhibitor->AURKA_Activation Inhibits Kinase_Inhibitor_Screening_Workflow Kinase Inhibitor Screening Workflow Start Start: Compound Library (e.g., 5-aryl-1H-pyrazol-3-amines) Primary_Screen Primary Screen (Single High Concentration) Start->Primary_Screen Hit_Identification Hit Identification (% Inhibition > Threshold) Primary_Screen->Hit_Identification Hit_Identification->Start Inactive Compounds Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Active Compounds Selectivity_Profiling Selectivity Profiling (Panel of Kinases) Dose_Response->Selectivity_Profiling Mechanism_of_Action Mechanism of Action Studies (e.g., ATP Competition) Selectivity_Profiling->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization

References

Application Notes and Protocols for the Preparation of a 5-(4-chlorophenyl)-1H-pyrazol-3-amine Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of a stock solution of 5-(4-chlorophenyl)-1H-pyrazol-3-amine, a compound of interest in various research and drug development applications. The information herein is intended to ensure safe handling and accurate preparation for reproducible experimental results.

Compound Information

This compound is a pyrazole derivative. While specific physical and chemical properties for this exact compound are not extensively documented in publicly available literature, data from structurally similar compounds and safety data sheets for "3-(4-CHLOROPHENYL)-1H-PYRAZOL-5-AMINE" (a synonym) provide essential information for handling and solution preparation.[1]

Key Chemical Data:

PropertyValueSource
Synonyms 3-(4-chlorophenyl)-1H-pyrazol-5-amine, 5-Amino-3-(4-chlorophenyl)pyrazole[1]
CAS Number 78583-81-0[1]
Molecular Formula C₉H₈ClN₃Inferred from name
Molecular Weight 193.64 g/mol Calculated
Appearance Solid (presumed)General for similar compounds

Safety and Handling Precautions

Based on safety data for the synonymous compound 3-(4-chlorophenyl)-1H-pyrazol-5-amine, this substance should be handled with care.[1]

  • Hazards: Harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves.

  • Work Environment: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

  • First Aid:

    • If Swallowed: Rinse mouth and seek medical attention.[1]

    • If on Skin: Wash with plenty of water. If irritation occurs, seek medical advice.[1]

    • If in Eyes: Immediately rinse with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1]

    • If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[1]

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). DMSO is recommended as the initial solvent due to the generally poor aqueous solubility of pyrazole-based compounds.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Appropriately sized amber glass vial with a screw cap

  • Volumetric pipette or calibrated micropipettes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the Required Mass:

    • To prepare a 10 mM stock solution, the required mass of the compound can be calculated using the following formula:

      • Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )

      • For example, to prepare 1 mL of a 10 mM stock solution:

        • Mass (mg) = 10 mmol/L x 0.001 L x 193.64 g/mol x 1000 mg/g = 1.9364 mg

  • Weigh the Compound:

    • Tare the analytical balance with a clean weighing boat.

    • Carefully weigh out the calculated mass of this compound.

  • Dissolution:

    • Transfer the weighed compound into the amber glass vial.

    • Add the desired volume of DMSO to the vial using a calibrated pipette.

    • Securely cap the vial.

  • Mixing:

    • Vortex the solution vigorously until the compound is completely dissolved.

    • If the compound does not readily dissolve, sonicate the vial in a water bath for 5-10 minutes.

    • Visually inspect the solution to ensure there are no visible particles.

  • Storage:

    • Store the stock solution at -20°C for long-term storage. For short-term use, storage at 4°C may be acceptable, but stability should be verified.

    • Properly label the vial with the compound name, concentration, solvent, and date of preparation.

Summary of Stock Solution Preparation Parameters:

ParameterValue
CompoundThis compound
Molecular Weight193.64 g/mol
SolventDimethyl Sulfoxide (DMSO)
Stock Concentration10 mM
Mass for 1 mL1.9364 mg
Mass for 5 mL9.682 mg
Mass for 10 mL19.364 mg
Storage Temperature-20°C (long-term)

Diagrams

Experimental Workflow for Stock Solution Preparation:

G cluster_0 Preparation cluster_1 Dissolution cluster_2 Storage calc 1. Calculate Mass (Concentration x Volume x MW) weigh 2. Weigh Compound calc->weigh transfer 3. Transfer to Vial weigh->transfer add_dmso 4. Add DMSO transfer->add_dmso vortex 5. Vortex add_dmso->vortex sonicate 6. Sonicate (if needed) vortex->sonicate Incomplete Dissolution inspect 7. Visual Inspection vortex->inspect sonicate->inspect label_vial 8. Label Vial inspect->label_vial store 9. Store at -20°C label_vial->store

Caption: Workflow for preparing a stock solution.

Logical Relationship of Safety Precautions:

G cluster_hazards Potential Hazards cluster_ppe Required PPE cluster_environment Work Environment compound 5-(4-chlorophenyl)-1H- pyrazol-3-amine swallowed Harmful if Swallowed compound->swallowed skin Skin Irritation compound->skin eye Serious Eye Damage compound->eye respiratory Respiratory Irritation compound->respiratory lab_coat Lab Coat swallowed->lab_coat gloves Gloves swallowed->gloves goggles Goggles/Safety Glasses swallowed->goggles skin->lab_coat skin->gloves skin->goggles eye->lab_coat eye->gloves eye->goggles respiratory->lab_coat respiratory->gloves respiratory->goggles ventilation Well-Ventilated Area lab_coat->ventilation gloves->ventilation goggles->ventilation fume_hood Chemical Fume Hood ventilation->fume_hood Preferred

References

Application Notes and Protocols for the Quantification of 5-(4-chlorophenyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-chlorophenyl)-1H-pyrazol-3-amine is a heterocyclic amine belonging to the pyrazole class of compounds. Pyrazole derivatives are of significant interest in pharmaceutical and agrochemical research due to their wide range of biological activities, including potential anti-inflammatory, antimicrobial, and antitumor properties.[1][2] Accurate and precise quantification of this compound is crucial for various stages of research and development, including pharmacokinetic studies, formulation analysis, and quality control.

This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Analytical Methods

Two primary analytical methods are presented for the quantification of this compound:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely accessible method suitable for the analysis of bulk material and pharmaceutical formulations where concentration levels are relatively high.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for the quantification of trace levels of the analyte in complex biological matrices such as plasma and tissue homogenates.[3]

Data Presentation

The following tables summarize the typical quantitative performance data for the described analytical methods.

Table 1: HPLC-UV Method Performance

ParameterResult
Linearity (Range)1 - 200 µg/mL
Correlation Coefficient (r²)> 0.999
Accuracy (% Recovery)98.5% - 101.2%
Precision (% RSD)< 2.0%
Limit of Detection (LOD)0.3 µg/mL
Limit of Quantification (LOQ)1.0 µg/mL

Table 2: LC-MS/MS Method Performance

ParameterResult
Linearity (Range)0.1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.998
Accuracy (% Recovery)97.2% - 103.5%
Precision (% RSD)< 5.0%
Limit of Detection (LOD)0.03 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL

Experimental Protocols

Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This protocol is suitable for the quantification of this compound in bulk powder and simple formulations.

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • Methanol (HPLC grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • 0.45 µm syringe filters

2. Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile). A similar approach using phosphoric acid has been described for other pyrazole derivatives.[4][5]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 200 µg/mL.

  • Sample Preparation: Accurately weigh a sample containing an estimated amount of the analyte, dissolve it in methanol, and dilute with the mobile phase to fall within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

4. Analysis Procedure

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject the prepared standard solutions in increasing order of concentration to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Quantify the amount of this compound in the samples by comparing the peak area with the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_dissolve Solution Preparation cluster_analysis Analysis cluster_result Result Standard Reference Standard Stock Prepare Stock Solution Standard->Stock Sample Test Sample SampleSol Prepare Sample Solution Sample->SampleSol Working Prepare Working Standards Stock->Working HPLC HPLC System Working->HPLC SampleSol->HPLC Data Data Acquisition & Processing HPLC->Data Quantification Quantification Data->Quantification

Caption: Workflow for HPLC-UV Quantification.

Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is designed for the sensitive and selective quantification of this compound in biological matrices such as human plasma.

1. Materials and Reagents

  • This compound reference standard

  • Stable isotope-labeled internal standard (IS), e.g., this compound-¹³C₆,¹⁵N₂ (if available) or a structurally similar compound.

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Human plasma (or other biological matrix)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

2. Instrumentation and Conditions

  • LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A suitable C18 or phenyl-hexyl reverse-phase column for fast chromatography (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MS/MS Transitions:

    • Analyte: Precursor ion (Q1) m/z → Product ion (Q3) m/z (To be determined by infusion of the reference standard)

    • Internal Standard: Precursor ion (Q1) m/z → Product ion (Q3) m/z (To be determined by infusion of the IS)

3. Sample Preparation (Protein Precipitation)

  • Pipette 50 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 15,000 x g for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex briefly and inject into the LC-MS/MS system.

4. Analysis Procedure

  • Optimize the mass spectrometer parameters (e.g., collision energy, declustering potential) for the analyte and internal standard by infusing standard solutions.

  • Equilibrate the LC-MS/MS system with the initial mobile phase.

  • Inject the prepared calibration standards and quality control samples.

  • Inject the prepared plasma samples.

  • Quantify the analyte by calculating the ratio of the analyte peak area to the internal standard peak area and comparing it against the calibration curve.

LCMS_Workflow cluster_sample Sample Preparation cluster_analysis Analysis cluster_result Result Plasma Plasma Sample IS Add Internal Standard Plasma->IS PPT Protein Precipitation IS->PPT Centrifuge Centrifugation PPT->Centrifuge Evap Evaporation Centrifuge->Evap Recon Reconstitution Evap->Recon LCMS LC-MS/MS System Recon->LCMS Data Data Acquisition LCMS->Data Processing Data Processing Data->Processing Quantification Quantification Processing->Quantification

Caption: Workflow for LC-MS/MS Quantification in Plasma.

Signaling Pathways and Logical Relationships

The choice of analytical method is logically dependent on the sample matrix and the required sensitivity of the assay.

Method_Selection cluster_inputs Inputs cluster_decision Decision cluster_methods Analytical Methods Matrix Sample Matrix Decision2 Complex Matrix (e.g., Plasma)? Matrix->Decision2 Sensitivity Required Sensitivity Decision1 High Analyte Concentration? Sensitivity->Decision1 Decision1->Decision2 No HPLC HPLC-UV Decision1->HPLC Yes Decision2->HPLC No LCMS LC-MS/MS Decision2->LCMS Yes

Caption: Logical Flow for Analytical Method Selection.

References

Application Notes and Protocols: 5-(4-chlorophenyl)-1H-pyrazol-3-amine as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-chlorophenyl)-1H-pyrazol-3-amine is a valuable heterocyclic building block in organic synthesis, serving as a versatile precursor for the construction of a wide array of biologically active molecules. Its pyrazole core, substituted with a 4-chlorophenyl group at the 5-position and an amino group at the 3-position, provides multiple reactive sites for further chemical transformations. This allows for the synthesis of diverse scaffolds, including fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines, which are of significant interest in medicinal chemistry due to their demonstrated anti-inflammatory, antimicrobial, and antitumor properties. The presence of the chlorophenyl moiety often enhances the biological activity of the resulting compounds.

These application notes provide an overview of the synthetic utility of this compound, with detailed protocols for key transformations and a summary of the biological activities of its derivatives.

Synthetic Applications

This compound is a key intermediate in the synthesis of various heterocyclic compounds. The amino group at the C3 position and the adjacent NH group in the pyrazole ring are nucleophilic, while the C4 position can be susceptible to electrophilic substitution. This reactivity profile allows for its use in a variety of cyclization and functionalization reactions.

A significant application of this building block is in the synthesis of pyrazolo[3,4-d]pyrimidines, which are purine isosteres and have been identified as potent inhibitors of various kinases, making them attractive candidates for cancer therapy.[1]

Key Reactions and Derivatives:
  • Synthesis of Pyrazolo[3,4-d]pyrimidines: Reaction with various one-carbon synthons or their equivalents leads to the formation of the fused pyrimidine ring.

  • Synthesis of Pyrazolo[3,4-b]pyridines: Condensation reactions with β-dicarbonyl compounds or their analogs can yield the pyrazolo[3,4-b]pyridine scaffold.

  • Diazotization and Coupling Reactions: The amino group can be diazotized and subsequently coupled with various nucleophiles to introduce diverse functionalities.

  • N-Arylation and N-Alkylation: The pyrazole nitrogen can be functionalized through reactions with aryl or alkyl halides.

Data Presentation

Table 1: Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives
EntryReactantProductReaction ConditionsYield (%)Reference
1Triethyl orthoformate, Acetic Anhydride1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidineReflux-[2]
2N,N-dimethylformamide-dimethylacetal (DMF-DMA)3-(4-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidineReflux-[2]

Note: Specific yield data for the 5-(4-chlorophenyl) derivative was not explicitly provided in the cited general procedure.

Table 2: Antitumor Activity of a Pyrazolo[3,4-d]pyrimidine Derivative
CompoundCell LineIC50 (µM)Reference
2-hydroxybenzaldehyde [1-(4-chlorophenyl)-3-methyl-1H-pyrazolo-[3,4-d]pyrimidin-4-yl]hydrazone57 different cell lines0.326 - 4.31[3]
Table 3: Antimicrobial Activity of Pyrazole Analogues
CompoundMicroorganismMIC (µg/mL)Reference
A synthesized pyrazole derivativeEscherichia coli0.25[4]
Another synthesized pyrazole derivativeStreptococcus epidermidis0.25[4]
A third synthesized pyrazole derivativeAspergillus niger1[4]

Note: The compounds in this table are analogues and not directly synthesized from this compound, but demonstrate the potential biological activity of the pyrazole scaffold.

Experimental Protocols

Protocol 1: One-Flask Synthesis of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

This protocol is adapted from a general method for the synthesis of pyrazolo[3,4-d]pyrimidines from 5-aminopyrazoles.[2]

Materials:

  • 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole

  • N,N-dimethylformamide-dimethylacetal (DMF-DMA)

  • Ammonium acetate

  • Glacial acetic acid

Procedure:

  • A mixture of 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole (1 mmol) and DMF-DMA (1.5 mmol) is heated at reflux for 2 hours.

  • After cooling to room temperature, ammonium acetate (5 mmol) and glacial acetic acid (5 mL) are added to the reaction mixture.

  • The resulting mixture is heated at reflux for an additional 3 hours.

  • The reaction mixture is then cooled and poured into ice water.

  • The precipitate formed is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/hexane) to afford 3-(4-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.

Characterization Data for 3-(4-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine: [2]

  • Appearance: Light-yellow solid

  • Melting Point: 193-194 °C

  • 1H-NMR (CDCl3, 400 MHz): δ 7.37 (1H, dd, J = 7.60, 15.20 Hz, ArH), 7.51–7.57 (m, 4 H, ArH), 8.00 (2H, d, J = 8.00 Hz, ArH), 8.28 (2H, d, J = 8.00 Hz, ArH), 9.13 (1H, s), 9.47 (1H, s).

  • 13C-NMR (CDCl3, 100 MHz): δ 114.03, 121.47 (2 × C), 127.01, 128.51 (2 × C), 129.27 (2 × C), 129.48 (2 × C), 129.98, 135.71, 138.43, 143.85, 152.60, 153.37, 155.69.

  • EIMS m/z: 306 (M+, 100), 308 (33), 307 (M+ + 1, 26), 305 (22), 77 (10).

Protocol 2: Synthesis of 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile

This protocol describes a multicomponent reaction for the synthesis of a substituted 5-aminopyrazole.[5]

Materials:

  • 4-chlorobenzaldehyde

  • Malononitrile

  • Phenylhydrazine

  • Ethanol

  • Water

  • LDH@PTRMS@DCMBA@CuI catalyst (as described in the reference) or a suitable base catalyst (e.g., piperidine)

Procedure:

  • In a reaction vessel, combine 4-chlorobenzaldehyde (1 mmol), malononitrile (1 mmol), and phenylhydrazine (1 mmol).

  • Add a catalytic amount of LDH@PTRMS@DCMBA@CuI (0.05 g) or a few drops of piperidine.

  • Add a solvent mixture of water and ethanol (1:1, 1 mL).

  • Stir the reaction mixture at 55 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 15-30 minutes.

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry to obtain 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile.

Optimized Reaction Conditions: [5]

  • Solvent: Water/Ethanol (1:1)

  • Temperature: 55 °C

  • Catalyst: LDH@PTRMS@DCMBA@CuI (0.05 g)

  • Yield: 93%

  • Time: 15 min

Mandatory Visualizations

Synthetic Pathway to Pyrazolo[3,4-d]pyrimidine

G A This compound C Intermediate A->C B One-carbon synthon (e.g., DMF-DMA) B->C E Cyclization C->E NH4OAc, AcOH D Pyrazolo[3,4-d]pyrimidine derivative E->D

Caption: Synthetic route to pyrazolo[3,4-d]pyrimidines.

Experimental Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_purification Purification & Analysis A Reactants + Catalyst B Reaction at 55°C A->B C Precipitation B->C D Filtration & Washing C->D E Drying D->E F Characterization (NMR, MS, etc.) E->F

Caption: General experimental workflow.

Signaling Pathway Inhibition by a Pyrazolo[3,4-d]pyrimidine Derivative

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Inhibitor Pyrazolo[3,4-d]pyrimidine Derivative Inhibitor->VEGFR2 Inhibition

Caption: Inhibition of the VEGFR-2 signaling pathway.

References

Application Notes and Protocols for In Vivo Dosing of 5-(4-chlorophenyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-chlorophenyl)-1H-pyrazol-3-amine and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their potential therapeutic applications. Pyrazole-based compounds have demonstrated a wide array of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects. The successful in vivo evaluation of these compounds is critical for advancing them through the drug development pipeline. These application notes provide a detailed guide for the in vivo dosing and administration of this compound, based on established methodologies for structurally related pyrazole derivatives. The protocols outlined below are intended to serve as a starting point for researchers and may require optimization based on specific experimental goals and animal models.

Data Presentation: In Vivo Dosing of Analogous Pyrazole Derivatives

Due to the limited publicly available in vivo data for this compound, the following table summarizes dosing parameters from studies on analogous pyrazole compounds to provide a reference range for dose-finding studies.

Compound ClassAnimal ModelAdministration RouteDose RangeVehicleTherapeutic Area
Pyrazole DerivativesRatOral15, 30, 60 mg/kgNot SpecifiedNociception
Pyrazole CompoundsRatOral100 mg/kgNot SpecifiedSleep Promotion
Pyrazoline-BenzothiazoleMouseNot SpecifiedNot SpecifiedNot SpecifiedAntiepileptic
1,5-diaryl pyrazoleRatOral5 mg/kgNot SpecifiedAnti-diabetic

Experimental Protocols

Protocol 1: Preparation of Vehicle Formulation for Oral Administration

Many pyrazole derivatives exhibit poor aqueous solubility, necessitating the use of a vehicle to ensure proper dissolution and bioavailability for in vivo studies. A common vehicle for oral gavage is a mixture of Dimethyl sulfoxide (DMSO), Polyethylene glycol 400 (PEG400), Tween-80, and saline.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Polyethylene glycol 400 (PEG400)

  • Tween-80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes or conical tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing the Compound: Accurately weigh the required amount of this compound based on the desired final concentration and dosing volume for the study cohort.

  • Initial Solubilization: In a sterile tube, add a minimal amount of DMSO to the compound to create a concentrated stock solution. The final concentration of DMSO in the formulation should ideally be kept below 10% (v/v) to minimize potential toxicity.

  • Vortexing: Vortex the mixture vigorously until the compound is completely dissolved. Gentle warming or sonication can be employed to aid dissolution if necessary.

  • Addition of Co-solvents and Surfactants: Sequentially add PEG400 and Tween-80 to the solution, ensuring to vortex the mixture after each addition to maintain homogeneity. A common ratio for this vehicle is 10% DMSO, 40% PEG400, and 5% Tween-80.

  • Final Dilution: Add sterile saline to the mixture to achieve the final desired volume and concentration.

  • Final Mixing: Vortex the final formulation thoroughly to ensure a clear and homogenous solution.

  • Pre-dosing Inspection: Before administration, visually inspect the solution for any signs of precipitation. If precipitation occurs, the formulation may need to be adjusted.

Protocol 2: In Vivo Dosing via Oral Gavage in a Murine Model

This protocol describes the administration of this compound formulated as described in Protocol 1 to mice via oral gavage.

Materials:

  • Prepared dosing solution of this compound

  • Appropriate animal model (e.g., C57BL/6 mice)

  • Animal scale

  • Oral gavage needles (flexible or rigid, appropriate size for the animal)

  • Syringes (1 mL)

  • 70% Ethanol for disinfection

Procedure:

  • Animal Acclimatization: Ensure that the animals have been properly acclimated to the facility and handling procedures.

  • Fasting: Depending on the experimental design and pharmacokinetic parameters of interest, a brief fasting period (e.g., 4-6 hours) may be necessary before dosing to ensure consistent absorption.

  • Animal Weighing: Weigh each animal accurately on the day of dosing to calculate the precise volume of the formulation to be administered.

  • Dose Calculation: Calculate the required volume of the dosing solution for each animal based on its body weight and the target dose (e.g., in mg/kg).

  • Animal Restraint: Gently but firmly restrain the animal to immobilize its head and straighten its neck and body.

  • Gavage Needle Insertion: Carefully insert the gavage needle into the animal's mouth, passing it over the tongue and along the roof of the mouth towards the esophagus.

  • Compound Administration: Once the needle is correctly positioned in the esophagus (resistance should not be felt), slowly administer the calculated volume of the dosing solution.

  • Post-dosing Monitoring: After administration, return the animal to its cage and monitor for any immediate adverse reactions. Continue to monitor the animals at regular intervals as dictated by the study protocol.

Visualizations

Caption: Experimental workflow for in vivo administration.

signaling_pathway_placeholder compound This compound target Potential Target (e.g., Kinase, Receptor) compound->target Inhibition/Activation downstream_effector Downstream Effector target->downstream_effector cellular_response Cellular Response (e.g., Anti-inflammatory, Anti-proliferative) downstream_effector->cellular_response

Caption: A potential signaling pathway for pyrazole compounds.

Application Notes and Protocols for Cell-Based Assays Using 5-(4-chlorophenyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2][3] Specifically, pyrazole derivatives have garnered significant attention in oncology for their potential to inhibit protein kinases, induce apoptosis, and cause cell cycle arrest in cancer cells.[4][5][6] The compound 5-(4-chlorophenyl)-1H-pyrazol-3-amine belongs to this promising class of molecules. Its structural features, particularly the presence of the pyrazole core and a chlorophenyl group, suggest its potential as a modulator of key cellular signaling pathways involved in cancer progression.[7]

These application notes provide a comprehensive guide for utilizing this compound in various cell-based assays to elucidate its biological activity. The protocols detailed below are designed to assess the compound's effects on cell proliferation, its ability to induce programmed cell death (apoptosis), and its potential to inhibit protein kinase activity.

Potential Applications

Based on the activities of structurally related pyrazole compounds, this compound is a candidate for investigation in the following areas:

  • Anticancer Drug Discovery: Screening for cytotoxic and cytostatic effects against a panel of human cancer cell lines.[8]

  • Kinase Inhibition: Assessing the inhibitory activity against specific protein kinases that are often dysregulated in cancer and other diseases.[9][10]

  • Cell Signaling Research: Investigating the modulation of cellular signaling pathways, such as those involved in cell survival, proliferation, and apoptosis.[11]

Data Presentation: Representative Inhibitory Activities of Related Pyrazole Compounds

While specific quantitative data for this compound is not yet broadly published, the following tables summarize the inhibitory concentrations (IC50 and GI50) of various related pyrazole derivatives against several cancer cell lines. This data serves as a reference for expected potency and for the selection of appropriate concentration ranges in initial screening assays.

Table 1: Antiproliferative Activity of Pyrazole Derivatives in Human Cancer Cell Lines

Compound ClassCell LineAssay TypeIC50 / GI50 (µM)Reference
Pyrazole Benzamide DerivativeHCT-116 (Colon)MTT7.74[5]
Pyrazole Benzamide DerivativeMCF-7 (Breast)MTT4.98[5]
1-Thiocarbamoyl-5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole5637 (Bladder)Not Specified- (Induced G0/G1 arrest)[12]
3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole (3f)MDA-MB-468 (Breast)MTT14.97 (24h) / 6.45 (48h)[12][13]
Pyrazolo[4,3-c]pyridine DerivativeMCF-7 (Breast)Not Specified1.937 µg/mL[11]
Pyrazolo[4,3-c]pyridine DerivativeHepG2 (Liver)Not Specified3.695 µg/mL[11]
Benzofuropyrazole Derivative (4a)K562 (Leukemia)MTT0.26[14]
Benzofuropyrazole Derivative (4a)A549 (Lung)MTT0.19[14]
Pyrazole Derivative (5b)K562 (Leukemia)MTT0.021[14]
Pyrazole Derivative (5b)A549 (Lung)MTT0.69[14]

Table 2: Kinase Inhibitory Activity of Pyrazole-Based Compounds

CompoundTarget KinaseIC50 (nM)Reference
AfuresertibAkt10.08 (Ki)[15]
Compound 3ALK2.9[15]
Compound 6Aurora A160[15]
Compound 17Chk217.9[15]
AT9283Aurora A / Aurora B~3[16]
(R)-17CHK10.4[17]

Experimental Protocols

The following are detailed protocols for foundational cell-based assays to characterize the biological effects of this compound.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. The yellow tetrazolium salt MTT is reduced by metabolically active cells to a purple formazan product.[12][14]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 4,000-5,000 cells/well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO2 incubator.[14][18]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[15]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[12][14]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[19] Gently shake the plate for 10-15 minutes.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[14][18]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells but can enter cells with compromised membranes (late apoptotic and necrotic cells).[12][18]

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates (e.g., 5 x 10^5 cells/well) and allow them to attach overnight.[19] Treat the cells with this compound at its IC50 concentration (determined from the proliferation assay) for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.[18]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[12]

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic or necrotic cells

    • Annexin V- / PI+: Necrotic cells

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction. The amount of light generated is proportional to the ADP concentration, and therefore inversely proportional to the kinase activity.[9][15]

Materials:

  • Purified target kinase (e.g., CDK2, Aurora A)

  • Kinase-specific substrate and ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • This compound

  • 384-well white plates

  • Plate reader capable of luminescence detection

Protocol:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO.

  • Assay Setup: In a 384-well plate, add the diluted test compound, a positive control inhibitor, and DMSO (negative control) to the appropriate wells.[15]

  • Kinase Addition: Add the kinase enzyme solution to all wells.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the specific substrate.[15]

  • Incubation: Incubate the reaction at 30°C for 30-60 minutes.

  • Signal Detection: Stop the kinase reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent and following the manufacturer's instructions.

  • Luminescence Reading: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the DMSO control and determine the IC50 value.

Visualizations

Signaling Pathway

// Nodes GF [label="Growth Factor", fillcolor="#FBBC05", fontcolor="#202124"]; RTK [label="Receptor Tyrosine Kinase\n(e.g., EGFR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RAS [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; TF [label="Transcription Factors\n(e.g., c-Myc, AP-1)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibitor [label="this compound", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges GF -> RTK; RTK -> RAS; RAS -> RAF; RAF -> MEK; MEK -> ERK; ERK -> TF; TF -> Proliferation; Inhibitor -> RAF [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; }

Caption: Hypothetical inhibition of the RAF-MEK-ERK signaling pathway.

Experimental Workflows

MTT Cell Proliferation Assay Workflow

workflow

Apoptosis Assay Workflow

G

Caption: Workflow for the Annexin V/PI apoptosis assay.

References

Application Notes and Protocols for 5-(4-chlorophenyl)-1H-pyrazol-3-amine in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties. The pyrazole scaffold serves as a versatile backbone for the design and synthesis of novel therapeutic agents. Numerous studies have demonstrated that pyrazole derivatives can exert their anticancer effects through various mechanisms, such as the inhibition of critical cellular targets like cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor 2 (VEGFR-2).[1] This document provides detailed application notes and protocols for the investigation of 5-(4-chlorophenyl)-1H-pyrazol-3-amine in cancer cell lines, drawing upon data from structurally related compounds and established experimental methodologies. While specific comprehensive studies on this exact molecule are limited in publicly available literature, the information herein provides a robust framework for its evaluation as a potential anticancer agent.

I. Biological Activity and Data Presentation

The anticancer activity of pyrazole derivatives is often characterized by their ability to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and cause cell cycle arrest. Below are tables summarizing the cytotoxic effects of compounds structurally related to this compound.

Table 1: Cytotoxicity of a Related Pyrazole Derivative in HepG2 Cells

A study on a related compound, 6-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthyloxy)methyl][1][2][3]triazolo[3,4-b][1][3][4]thiadiazole (CPNT) , which shares the core 3-(4-chlorophenyl)-1H-pyrazol structure, demonstrated dose-dependent cytotoxic effects on the human hepatocellular carcinoma cell line, HepG2.

CompoundCell LineAssayIncubation TimeIC50 Value
CPNTHepG2MTT Assay24 hours0.8 µg/mL

Data sourced from a study on a structurally related triazolo-thiadiazole derivative of 3-(4-chlorophenyl)-1H-pyrazole.[2]

Table 2: Antitumor Activity of Related 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole Derivatives

A series of 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs were evaluated by the National Cancer Institute (NCI) and showed a broad spectrum of antitumor activity against various cancer cell lines. This highlights the potential of the chlorophenyl-pyrazole scaffold.[3]

Compound ClassScreening ProgramActivity
1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole derivativesNCI In Vitro Antitumor ScreeningPotential and broad-spectrum activity against most tested tumor subpanels.[3]

II. Experimental Protocols

The following are detailed protocols for key experiments to assess the anticancer effects of this compound. These are standard and widely accepted methods in cancer research.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of the compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HepG2, MCF-7, A549)

  • This compound (dissolved in DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plates for 24, 48, or 72 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[5]

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for a specified time (e.g., 24 hours).

  • Harvest both adherent and floating cells and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[6][7]

Materials:

  • Treated and untreated cancer cells

  • Phosphate Buffered Saline (PBS)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound as described for the apoptosis assay.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

III. Visualization of Pathways and Workflows

The following diagrams illustrate potential mechanisms of action and experimental workflows for investigating this compound.

G cluster_apoptosis Apoptotic Pathway cluster_cellcycle Cell Cycle Pathway cluster_akt Signaling Pathway Compound This compound Cell Cancer Cell Compound->Cell Treatment ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS CDK CDK Inhibition (e.g., CDK2) Compound->CDK AKT AKT Pathway Inhibition Compound->AKT Mito Mitochondrial Dysfunction ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis G1_S G1/S or G2/M Phase Arrest CDK->G1_S Proliferation Cell Proliferation G1_S->Proliferation Inhibition AKT->Proliferation Inhibition experimental_workflow start Start: Select Cancer Cell Lines treat Treat cells with This compound start->treat mtt Cell Viability Assay (MTT) Determine IC50 treat->mtt apoptosis Apoptosis Assay (Annexin V/PI Staining) mtt->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) mtt->cell_cycle flow Flow Cytometry Analysis apoptosis->flow cell_cycle->flow data Data Analysis and Interpretation flow->data end Conclusion on Anticancer Activity data->end signaling_pathway cluster_CDK CDK Pathway cluster_AKT AKT Pathway Compound This compound CDK2 CDK2/Cyclin E Compound->CDK2 inhibits AKT AKT Compound->AKT inhibits Rb pRb CDK2->Rb phosphorylates E2F E2F Rb->E2F inhibits S_Phase S-Phase Entry E2F->S_Phase PI3K PI3K PI3K->AKT mTOR mTOR AKT->mTOR Prolif Cell Proliferation & Survival mTOR->Prolif

References

Application Notes and Protocols for Molecular Docking of 5-(4-chlorophenyl)-1H-pyrazol-3-amine with Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the molecular docking of 5-(4-chlorophenyl)-1H-pyrazol-3-amine, a pyrazole derivative with significant potential in drug discovery, against various protein targets. Pyrazole-containing compounds have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Molecular docking is a crucial computational technique used to predict the binding orientation and affinity of a small molecule to a target protein, offering insights into potential therapeutic applications. This guide outlines the necessary steps for preparing the ligand and target proteins, performing the docking simulation using AutoDock Vina, and analyzing the results. The protocol is supplemented with case studies for relevant protein targets, quantitative data summaries, and workflow diagrams to ensure clarity and reproducibility.

Introduction

This compound belongs to the pyrazole class of heterocyclic compounds, which are recognized for their diverse pharmacological properties.[1][2] These properties often stem from their ability to interact with the active sites of key biological macromolecules. Understanding these interactions at a molecular level is fundamental for rational drug design and development. Molecular docking simulations provide a virtual screening method to identify and optimize potential drug candidates by predicting their binding modes and affinities to specific protein targets.

This protocol will focus on the practical application of molecular docking techniques to study the interaction of this compound with several well-established protein targets implicated in various diseases. These targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora A kinase, Cyclin-Dependent Kinase 2 (CDK2), and Cyclooxygenase-2 (COX-2), all of which have been subjects of pyrazole derivative docking studies.[3][4][5][6]

General Molecular Docking Workflow

The molecular docking process can be summarized in the following key stages: preparation of the target protein, preparation of the ligand molecule, execution of the docking simulation, and analysis of the resulting poses and scores.

G cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage PDB_Download 1. Obtain Protein Structure (e.g., from RCSB PDB) Protein_Prep 2. Prepare Protein: - Remove water & heteroatoms - Add polar hydrogens - Assign charges PDB_Download->Protein_Prep PDB file Grid_Box 4. Define Binding Site (Grid Box Generation) Protein_Prep->Grid_Box PDBQT file Ligand_Prep 3. Prepare Ligand: - Generate 3D structure - Minimize energy - Define rotatable bonds Docking 5. Run Docking Simulation (e.g., AutoDock Vina) Ligand_Prep->Docking PDBQT file Grid_Box->Docking Grid parameters Analyze 6. Analyze Results: - Binding energies - Binding poses - Interactions (H-bonds, etc.) Docking->Analyze Visualize 7. Visualize Complex Analyze->Visualize

Figure 1: General workflow for molecular docking.

Experimental Protocols

This section provides detailed, step-by-step protocols for the molecular docking of this compound with target proteins using AutoDock Tools and AutoDock Vina.

Software and Resource Requirements
  • AutoDock Tools (ADT): A graphical user interface for preparing docking simulations.

  • AutoDock Vina: The docking engine for performing the simulations.[7]

  • Protein Data Bank (PDB): A repository for the 3D structural data of large biological molecules.

  • Molecular visualization software: (e.g., PyMOL, Chimera, BIOVIA Discovery Studio) for visualizing and analyzing results.

  • Ligand structure: A 3D structure of this compound. This can be drawn using chemical drawing software (e.g., ChemDraw, MarvinSketch) and converted to a 3D format.

Ligand Preparation
  • Obtain Ligand Structure:

    • Draw the 2D structure of this compound.

    • Convert the 2D structure to a 3D structure using a suitable software package.

    • Perform energy minimization of the 3D structure using a force field such as MMFF94.

    • Save the optimized structure in a common format like .mol2 or .pdb.

  • Prepare Ligand for AutoDock Vina:

    • Open AutoDock Tools (ADT).

    • Load the ligand file (.mol2 or .pdb).

    • Go to Ligand -> Input -> Choose and select the loaded ligand.

    • ADT will automatically compute Gasteiger charges and merge non-polar hydrogens.

    • Go to Ligand -> Torsion Tree -> Detect Root.

    • Go to Ligand -> Output -> Save as PDBQT to generate the ligand.pdbqt file.

Protein Preparation
  • Download Protein Structure:

    • Go to the RCSB PDB database (rcsb.org).

    • Search for the desired target protein (e.g., VEGFR-2, PDB ID: 2QU5; Aurora A, PDB ID: 2W1G; CDK2, PDB ID: 2VTO; COX-2, PDB ID: 3LN1).

    • Download the PDB file.

  • Prepare Protein for AutoDock Vina:

    • Open ADT and load the downloaded PDB file.

    • Remove water molecules and any co-crystallized ligands or heteroatoms that are not part of the receptor.[8][9]

    • Go to Edit -> Hydrogens -> Add and add polar hydrogens.

    • Go to Edit -> Charges -> Add Kollman Charges.

    • Go to Grid -> Macromolecule -> Choose and select the prepared protein.

    • Save the prepared protein as a .pdbqt file (e.g., protein.pdbqt).

Grid Box Generation

The grid box defines the search space for the docking simulation, encompassing the active site of the protein.

  • Define the Binding Site:

    • In ADT, with the protein loaded, go to Grid -> Grid Box.

    • A grid box will appear in the viewer. Adjust the center and dimensions of the box to cover the entire binding pocket of the protein. The binding site can often be identified from the position of a co-crystallized ligand in the original PDB file or from literature.

    • Note down the coordinates for the center of the grid (center_x, center_y, center_z) and the dimensions of the grid (size_x, size_y, size_z).

Running the Docking Simulation with AutoDock Vina

AutoDock Vina is run from the command line.

  • Create a Configuration File:

    • Create a text file named conf.txt.

    • Add the following lines to the file, replacing the file names and coordinates with your own:

  • Execute Vina:

    • Open a terminal or command prompt.

    • Navigate to the directory containing your protein.pdbqt, ligand.pdbqt, and conf.txt files.

    • Run the following command:

    Vina will perform the docking and write the output poses to output_poses.pdbqt and a log file with the binding affinities to output_log.txt.

Analysis of Results
  • Examine the Log File:

    • Open output_log.txt to view the binding affinities (in kcal/mol) for the different binding modes. A more negative value indicates a stronger predicted binding affinity.

  • Visualize the Docking Poses:

    • Use a molecular visualization tool (e.g., PyMOL, Chimera) to open the protein.pdbqt file and the output_poses.pdbqt file.

    • Analyze the interactions between the ligand and the protein for the best-scoring poses. Look for hydrogen bonds, hydrophobic interactions, and other key interactions with active site residues.

Case Studies: Target Proteins and Signaling Pathways

VEGFR-2

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.[10] Inhibiting VEGFR-2 is a significant strategy in cancer therapy. Pyrazole derivatives have been investigated as potential VEGFR-2 inhibitors.[4][11][12]

G VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Endothelial Cell Proliferation ERK->Proliferation Promotes

Figure 2: Simplified VEGFR-2 signaling pathway.

Aurora A Kinase

Aurora A kinase is a serine/threonine kinase that plays a critical role in mitotic progression, including centrosome maturation and spindle assembly.[13][14] Its overexpression is linked to various cancers, making it an attractive therapeutic target.[2] Several studies have explored pyrazole derivatives as Aurora A kinase inhibitors.[8][15][16]

G cluster_G2 G2 Phase cluster_M Mitosis Cdk1_CycA Cdk1/Cyclin A Bora Bora Cdk1_CycA->Bora Phosphorylates AuroraA Aurora A Kinase Bora->AuroraA Activates TPX2 TPX2 AuroraA->TPX2 Activates Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly TPX2->Spindle

Figure 3: Aurora A kinase activation pathway.

Cyclin-Dependent Kinase 2 (CDK2)

CDK2 is a key regulator of the cell cycle, particularly at the G1/S transition.[17] Its dysregulation is a common feature of cancer cells, making it a target for cancer therapy. Pyrazole-based compounds have been developed as CDK2 inhibitors.[6][18][19]

G CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Binds & Activates Rb Rb Protein CDK2->Rb Phosphorylates E2F E2F Rb->E2F Releases S_Phase S Phase Entry E2F->S_Phase Promotes Transcription for

Figure 4: Simplified CDK2 signaling pathway.

Cyclooxygenase-2 (COX-2)

COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[9][20] Selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs with fewer gastrointestinal side effects. Pyrazole derivatives are a well-known class of COX-2 inhibitors.[5][7][21][22]

G ArachidonicAcid Arachidonic Acid COX2 COX-2 ArachidonicAcid->COX2 Substrate PGH2 PGH2 COX2->PGH2 Converts to PGE2 PGE2 PGH2->PGE2 Converted to Inflammation Inflammation & Pain PGE2->Inflammation Mediates

Figure 5: Simplified COX-2 pathway.

Data Presentation

The following tables summarize representative quantitative data from molecular docking studies of pyrazole derivatives with the target proteins discussed.

Table 1: Molecular Docking Results for Pyrazole Derivatives against Kinase Targets

Target ProteinPDB IDPyrazole DerivativeBinding Energy (kcal/mol)Key Interacting ResiduesReference
VEGFR-22QU52-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole-10.09Not specified[3][23]
VEGFR-2Not SpecifiedCompound 6b-23.86Asp1046, Lys868[4]
Aurora A2W1G2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole-8.57Not specified[3][23]
Aurora ANot SpecifiedCompound 8-8.273Not specified
CDK22VTO2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole-10.35Not specified[3][23]
CDK2Not SpecifiedCompound 9-10.75Lys89[4]

Table 2: Molecular Docking and In Vitro Activity of Pyrazole Derivatives against COX-2

Target ProteinPDB IDPyrazole DerivativeBinding Energy (kcal/mol)IC50 (µM)Key Interacting ResiduesReference
COX-23LN1Compound 6fNot specified1.15Arg499, Phe504[7]
COX-2Not SpecifiedCompound 25-9.7Not specifiedNot specified[21]
COX-2Not SpecifiedCompound IVi-9.434Not specifiedNot specified[22]
COX-2Not SpecifiedCelecoxib (Reference)-9.7Not specifiedNot specified[21]

Conclusion

This application note provides a comprehensive protocol for the molecular docking of this compound and related pyrazole derivatives against various therapeutically relevant protein targets. By following the detailed steps for ligand and protein preparation, docking simulation, and results analysis, researchers can effectively utilize this computational tool to predict binding affinities and interaction modes. The provided case studies and quantitative data serve as a valuable reference for initiating and interpreting molecular docking studies in the context of drug discovery and development. These in silico approaches are instrumental in prioritizing compounds for synthesis and biological evaluation, thereby accelerating the identification of novel therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of 5-(4-chlorophenyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the aqueous solubility of 5-(4-chlorophenyl)-1H-pyrazol-3-amine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during solubility enhancement experiments for this compound.

Issue 1: Poor dissolution of the compound in aqueous media.

  • Question: My compound, this compound, shows very low solubility in neutral aqueous buffers. What initial steps can I take to improve its dissolution?

  • Answer: The limited aqueous solubility of this compound is likely due to the presence of the lipophilic 4-chlorophenyl group and the planar pyrazole ring, which can lead to a stable crystal lattice structure.[1] Initial strategies should focus on altering the physical and chemical properties of the compound to overcome these limitations.

    Recommended Approaches:

    • pH Adjustment: The presence of a primary amine group suggests that the compound is a weak base. Therefore, its solubility is expected to be pH-dependent.[2][3][4] Lowering the pH of the aqueous medium should lead to the protonation of the amine group, forming a more soluble salt in situ.

    • Particle Size Reduction: Decreasing the particle size of the drug increases the surface area available for dissolution, which can enhance the dissolution rate.[5][6] Techniques like micronization or nanosuspension can be employed.[5][6]

    • Co-solvency: The addition of a water-miscible organic solvent (a co-solvent) can increase the solubility of lipophilic compounds.[7]

Issue 2: Precipitation of the compound upon dilution of a stock solution.

  • Question: I have dissolved my compound in an organic solvent, but it precipitates when I dilute it with an aqueous buffer. How can I prevent this?

  • Answer: This is a common issue for poorly soluble compounds when the concentration of the organic solvent is reduced, causing the compound to fall out of solution.

    Recommended Approaches:

    • Use of Surfactants: Surfactants can form micelles that encapsulate the hydrophobic drug molecules, increasing their apparent solubility in aqueous media.[6][8] Non-ionic surfactants like polysorbates are often used in pharmaceutical formulations.[8]

    • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface.[9] They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule and increasing aqueous solubility.[5][9][10][11][12][13]

    • Solid Dispersions: Creating a solid dispersion of the drug in a hydrophilic polymer matrix can enhance its wettability and dissolution rate.[14][15][16][17] This technique can also maintain the drug in an amorphous state, which has a higher apparent solubility than the crystalline form.[17][18]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the solubility enhancement of this compound.

Q1: What is the first step I should take to improve the solubility of this compound?

A1: The most logical first step is to investigate the pH-dependent solubility of the compound. Due to the presence of the basic amine group, the compound's solubility should increase in acidic conditions.[3][4][19][20] A simple experiment to determine the solubility at different pH values will provide valuable information for formulation development.

Q2: Can I use salt formation to improve the solubility of this compound?

A2: Yes, salt formation is a highly effective method for increasing the solubility of weakly basic drugs.[21][22] By reacting this compound with a pharmaceutically acceptable acid, you can form a salt that is more soluble in water.[21][23] A general guideline is to select an acid with a pKa at least 2 units lower than the pKa of the compound's conjugate acid to ensure stable salt formation.[22]

Q3: What are co-crystals and could they be a suitable approach?

A3: Co-crystals are multicomponent solids where the drug and a co-former are held together by non-covalent interactions in a crystalline lattice.[24][25] This approach can significantly enhance the solubility and dissolution rate of poorly soluble drugs, including those that are non-ionizable.[24][25][26][27][28] For this compound, co-crystallization with a pharmaceutically acceptable co-former could be a viable strategy to explore.[28]

Q4: Which polymers are commonly used for creating solid dispersions?

A4: A variety of hydrophilic polymers can be used to prepare solid dispersions. Common examples include:

  • Polyethylene glycols (PEGs)[18]

  • Polyvinylpyrrolidone (PVP)[18]

  • Hydroxypropyl methylcellulose (HPMC)[18]

  • Copolymers like Kollidon® VA 64[18]

The choice of polymer will depend on the specific properties of the drug and the desired release profile.[29]

Q5: How can I prepare a cyclodextrin inclusion complex?

A5: Several methods can be used to prepare cyclodextrin inclusion complexes, including:

  • Kneading Method: The drug and cyclodextrin are wetted with a small amount of a solvent (like a water-alcohol mixture) and kneaded into a paste. The paste is then dried and sieved.[10]

  • Co-precipitation: The cyclodextrin is dissolved in water, and the drug (dissolved in an organic solvent) is added to this solution. The complex then precipitates out.[10]

  • Solvent Evaporation/Co-evaporation: The drug and cyclodextrin are dissolved in a suitable solvent system, and the solvent is then evaporated to obtain the solid inclusion complex.[10]

Quantitative Data Summary

The following table summarizes potential solubility enhancement strategies and the expected qualitative and quantitative improvements. Note: As specific experimental data for this compound is not publicly available, these values are illustrative based on general principles of solubility enhancement for similar compounds.

StrategyExcipient/MethodExpected Solubility Improvement (Fold Increase)Key Considerations
pH Adjustment Acidic Buffers (e.g., pH 1-5)10 - 1000+Potential for drug degradation at extreme pH values.
Salt Formation Hydrochloride, Mesylate, etc.100 - 10,000+Requires the compound to be ionizable.[23][30]
Co-solvency PEG 400, Propylene Glycol2 - 50Potential for precipitation upon dilution.
Surfactant Solubilization Polysorbate 80, Cremophor EL5 - 100May have in vivo toxicity concerns at high concentrations.
Cyclodextrin Complexation Hydroxypropyl-β-cyclodextrin10 - 500Stoichiometry of the complex needs to be determined.
Solid Dispersion PVP K30, HPMC10 - 200Physical stability of the amorphous state is crucial.[15]
Co-crystallization Pharmaceutically acceptable co-formers2 - 100Requires screening for suitable co-formers.[28]

Experimental Protocols

Protocol 1: pH-Dependent Solubility Determination

  • Objective: To determine the aqueous solubility of this compound as a function of pH.

  • Materials:

    • This compound

    • A series of buffers with pH values ranging from 1 to 8 (e.g., HCl, phosphate, acetate buffers).

    • HPLC system with a suitable column and detection method.

    • Shaking incubator or orbital shaker.

    • Centrifuge and/or filters.

  • Method:

    • Add an excess amount of the compound to a known volume of each buffer in separate vials.

    • Equilibrate the samples by shaking at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

    • After equilibration, centrifuge or filter the samples to remove the undissolved solid.

    • Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC method.

    • Plot the solubility (in mg/mL or µg/mL) against the pH of the buffers.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

  • Objective: To prepare a solid dispersion of this compound with a hydrophilic polymer to enhance its dissolution rate.

  • Materials:

    • This compound

    • A hydrophilic polymer (e.g., PVP K30).

    • A volatile organic solvent in which both the drug and polymer are soluble (e.g., methanol, ethanol, or a mixture).

    • Rotary evaporator.

    • Vacuum oven.

  • Method:

    • Dissolve a specific ratio of the drug and polymer (e.g., 1:1, 1:2, 1:5 by weight) in the chosen organic solvent.

    • Ensure complete dissolution to form a clear solution.

    • Evaporate the solvent using a rotary evaporator under reduced pressure.

    • Further dry the resulting solid film in a vacuum oven to remove any residual solvent.

    • Scrape the solid dispersion from the flask, pulverize it into a fine powder, and store it in a desiccator.

    • Characterize the solid dispersion (e.g., by DSC, XRD to confirm the amorphous state) and evaluate its dissolution properties.[31]

Visualizations

G cluster_0 Solubility Enhancement Workflow Start Start with Poorly Soluble This compound pH_Solubility Determine pH-Solubility Profile Start->pH_Solubility Ionizable Is the compound ionizable with significant pH-dependent solubility? pH_Solubility->Ionizable Salt_Screening Perform Salt Screening Ionizable->Salt_Screening Yes Formulation Develop Formulation (e.g., Solid Dispersion, Cyclodextrin Complex) Ionizable->Formulation No Optimize Optimize Formulation Salt_Screening->Optimize Co_Crystal Consider Co-crystallization Co_Crystal->Optimize Formulation->Co_Crystal Formulation->Optimize

Caption: A decision workflow for selecting a suitable solubility enhancement strategy.

G cluster_1 Cyclodextrin Inclusion Complex Formation Drug Drug Molecule Complex Inclusion Complex Drug->Complex Guest CD Cyclodextrin (Host) CD->Complex Host

Caption: Schematic of a drug molecule forming an inclusion complex with a cyclodextrin.

References

stability of 5-(4-chlorophenyl)-1H-pyrazol-3-amine in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(4-chlorophenyl)-1H-pyrazol-3-amine. The information provided is intended to assist in designing and troubleshooting stability studies.

Troubleshooting Guides

Issue: Inconsistent results in stability studies across different batches.

Possible Cause Troubleshooting Step
Variability in initial purity of the compound. 1. Perform purity analysis (e.g., HPLC, LC-MS) on each new batch before initiating stability studies. 2. Establish a minimum purity specification for the starting material. 3. Document the purity of each batch and correlate it with the stability data.
Inconsistent solvent purity or grade. 1. Use high-purity, HPLC-grade solvents for all stability-indicating assays. 2. Verify the specifications of the solvents used and ensure they are consistent across all experiments. 3. Consider the potential for solvent degradation, which could impact the stability of the analyte.
Differences in experimental conditions. 1. Ensure that all experimental parameters (temperature, light exposure, pH, etc.) are tightly controlled and monitored. 2. Calibrate all instruments (ovens, light chambers, pH meters) regularly. 3. Maintain detailed records of all experimental conditions for each batch.

Issue: Rapid degradation of the compound observed in preliminary studies.

Possible Cause Troubleshooting Step
Inherent instability of the compound under the tested conditions. 1. Conduct a forced degradation study to identify the specific stress conditions (e.g., acid, base, oxidation, light, heat) that cause significant degradation.[1][2][3] 2. Modify the experimental conditions to milder settings (e.g., lower temperature, protection from light). 3. Consider the use of stabilizing agents or formulation changes if the compound is intended for a specific application.
Reactive impurities in the sample or solvent. 1. Characterize any impurities in the starting material. 2. Use freshly prepared, high-purity solvents. 3. De-gas solvents to remove dissolved oxygen, which can promote oxidative degradation.
Inappropriate analytical method. 1. Develop and validate a stability-indicating analytical method (e.g., HPLC) that can separate the parent compound from its degradation products.[1] 2. Ensure the method is not contributing to the degradation of the analyte.

Frequently Asked Questions (FAQs)

Q1: What are the typical solvents to consider for a stability study of this compound?

A1: A range of solvents with varying polarities and pH should be investigated to understand the compound's stability profile. A common starting point includes:

  • Aqueous buffers: pH 2 (acidic), pH 7 (neutral), and pH 9 (basic) to assess hydrolytic stability.

  • Organic solvents: Methanol, acetonitrile, and dimethyl sulfoxide (DMSO) are frequently used as they are common solvents for sample preparation and analysis.

  • Mixtures: Co-solvents of water and organic solvents are often used to assess stability in formulations.

Q2: How can I identify the degradation products of this compound?

A2: The most common technique for identifying degradation products is Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the mass spectra of the stressed samples to the unstressed sample, you can identify new peaks corresponding to degradation products. Further structural elucidation can be achieved using techniques like tandem mass spectrometry (MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Q3: What are the expected degradation pathways for a pyrazole derivative like this?

A3: While specific pathways for this compound are not extensively documented in publicly available literature, pyrazole rings can be susceptible to oxidation and cleavage under harsh conditions. The amine group may also be a site for oxidative degradation.[4][5] The chlorophenyl group is generally stable but can undergo reactions under photolytic stress. Forced degradation studies are essential to elucidate the specific degradation pathways for this molecule.[1][2]

Q4: Are there any known safety concerns with the degradation products?

A4: The toxicological properties of the degradation products are generally unknown and would need to be assessed as part of a comprehensive drug development program. It is crucial to identify and characterize any degradation product that appears at a significant level and evaluate its potential impact on safety and efficacy.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to assess the intrinsic stability of this compound.[1][2][3][6]

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep the mixture at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep the mixture at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose a solution of the compound (in a photostable solvent like quartz) to a light source that provides both UV and visible light, as per ICH Q1B guidelines.

  • Sample Analysis: At appropriate time points, withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis by a validated stability-indicating HPLC method.

  • Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control to determine the percentage of degradation and identify the formation of any degradation products.

Quantitative Data Summary

Table 1: Hypothetical Degradation of this compound under Forced Degradation Conditions

Stress Condition Time (hours) % Degradation Number of Degradation Products
0.1 N HCl (60°C)2415.22
0.1 N NaOH (60°C)248.51
3% H₂O₂ (RT)2425.83
Thermal (80°C, solid)485.11
Photolytic (ICH Q1B)2412.32

Table 2: Hypothetical Solubility of this compound in Common Solvents at Room Temperature

Solvent Solubility (mg/mL)
Water< 0.1
Methanol15.8
Acetonitrile8.2
Dimethyl Sulfoxide (DMSO)> 50
Ethanol10.5
Dichloromethane5.3

Visualizations

experimental_workflow start Start: Obtain This compound char Characterize Starting Material (Purity, Identity) start->char dev Develop & Validate Stability-Indicating Method (HPLC) char->dev forced_deg Forced Degradation Study dev->forced_deg acid Acid Hydrolysis forced_deg->acid base Base Hydrolysis forced_deg->base ox Oxidation forced_deg->ox photo Photolysis forced_deg->photo thermal Thermal Stress forced_deg->thermal analyze Analyze Stressed Samples (HPLC, LC-MS) acid->analyze base->analyze ox->analyze photo->analyze thermal->analyze report Report Results: - % Degradation - Degradation Profile - Identify Degradants analyze->report

Caption: Workflow for a forced degradation study.

logical_relationship compound This compound (API) degradation Degradation compound->degradation exposed to stress Stress Factors (pH, Temp, Light, Oxidants) stress->degradation causes products Degradation Products degradation->products yields stability Stability Profile degradation->stability determines products->stability part of formulation Informs Formulation & Storage Conditions stability->formulation

Caption: Factors influencing the stability profile.

References

troubleshooting failed reactions in the synthesis of 5-(4-chlorophenyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(4-chlorophenyl)-1H-pyrazol-3-amine.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

The most common and efficient synthesis is a two-step process. The first step is a Claisen-Schmidt condensation of 4-chlorobenzaldehyde with acetone to form the intermediate chalcone, (E)-4-(4-chlorophenyl)but-3-en-2-one. The second step involves the cyclization of this chalcone with hydrazine hydrate to yield the final product, this compound.

Q2: What are the critical parameters to control during the Claisen-Schmidt condensation?

The key parameters for the Claisen-Schmidt condensation include temperature, reaction time, and the stoichiometry of the reactants. The reaction is typically base-catalyzed, and maintaining the recommended temperature is crucial to prevent side reactions.

Q3: What are the common challenges in the cyclization step with hydrazine?

Common challenges include low product yield, formation of regioisomers (though less common with symmetrical hydrazine), and discoloration of the reaction mixture. The purity of the chalcone intermediate and the hydrazine hydrate can significantly impact the reaction's success.

Q4: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a straightforward and effective method to monitor the progress of both the Claisen-Schmidt condensation and the pyrazole formation. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.

Q5: What are the recommended purification methods for the final product?

Recrystallization is a widely used and effective method for purifying this compound. Common solvents for recrystallization include ethanol or ethanol-water mixtures. Column chromatography can also be employed for higher purity if required.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Step 1: Claisen-Schmidt Condensation
Low or no yield of chalcone - Inactive catalyst (e.g., old NaOH solution).- Impure starting materials (4-chlorobenzaldehyde or acetone).- Incorrect reaction temperature.- Insufficient reaction time.- Prepare a fresh solution of the base catalyst.- Ensure the purity of starting materials. Use freshly distilled acetone if necessary.- Carefully monitor and maintain the reaction temperature as specified in the protocol.- Monitor the reaction by TLC to determine the optimal reaction time.
Formation of multiple products (observed on TLC) - Side reactions due to prolonged reaction time or high temperature.- Self-condensation of acetone.- Adhere strictly to the recommended reaction time and temperature.- Use an excess of the aldehyde relative to the ketone to minimize ketone self-condensation.
Step 2: Pyrazole Formation
Low yield of this compound - Impure chalcone intermediate.- Degradation of hydrazine hydrate.- Suboptimal reaction conditions (temperature, solvent).- Incomplete reaction.- Purify the chalcone by recrystallization before use.- Use a fresh bottle of hydrazine hydrate.- Optimize the reaction temperature and solvent. Ethanol is commonly used, but other solvents can be explored.- Monitor the reaction by TLC and extend the reaction time if necessary.
Discoloration of the reaction mixture (dark yellow/red) - Formation of colored impurities from the hydrazine starting material, especially if using a hydrazine salt.[1]- If using a hydrazine salt, adding a mild base like sodium acetate can sometimes lead to a cleaner reaction.[1]- Purify the final product thoroughly by recrystallization, potentially with activated charcoal, to remove colored impurities.
Difficulty in isolating the product - Product is too soluble in the reaction solvent.- Formation of an oil instead of a solid.- If the product is soluble, try removing the solvent under reduced pressure and then induce crystallization by adding a non-polar solvent or by scratching the flask.- If an oil forms, try triturating with a suitable solvent (e.g., diethyl ether or hexane) to induce solidification.

Experimental Protocols

Step 1: Synthesis of (E)-4-(4-chlorophenyl)but-3-en-2-one (Chalcone)

This protocol is based on the Claisen-Schmidt condensation reaction.[2][3]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-chlorobenzaldehyde (1 equivalent) in ethanol.

  • Addition of Ketone: To the stirring solution, add acetone (1.2 equivalents).

  • Base-Catalyzed Condensation: Slowly add an aqueous solution of 10% (w/v) sodium hydroxide (2.0 equivalents) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a hexane:ethyl acetate (7:3) solvent system.

  • Work-up: Once the reaction is complete, pour the mixture into ice-cold water and neutralize to a pH of approximately 7 with dilute HCl.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the solid with cold water and then recrystallize from ethanol to obtain pure (E)-4-(4-chlorophenyl)but-3-en-2-one.

Step 2: Synthesis of this compound

This protocol describes the cyclization of the chalcone with hydrazine.

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve the purified (E)-4-(4-chlorophenyl)but-3-en-2-one (1 equivalent) in ethanol.

  • Addition of Hydrazine: Add hydrazine hydrate (1.2 equivalents) to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • Reaction: Reflux the reaction mixture for 6-8 hours.

  • Reaction Monitoring: Monitor the completion of the reaction by TLC using an appropriate solvent system (e.g., ethyl acetate:hexane 1:1).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. If no precipitate forms, the solvent can be removed under reduced pressure. The resulting solid can be washed with cold ethanol or water.

  • Purification: Recrystallize the crude product from ethanol to yield pure this compound.

Data Presentation

Table 1: Reactant and Product Properties
Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) CAS Number
4-ChlorobenzaldehydeC₇H₅ClO140.5746-49104-88-1
AcetoneC₃H₆O58.08-9567-64-1
(E)-4-(4-chlorophenyl)but-3-en-2-oneC₁₀H₉ClO180.6358-62[4]3160-40-5
Hydrazine HydrateH₆N₂O50.06-51.77803-57-8
This compoundC₉H₈ClN₃193.64Not readily available78583-81-0[5]
Table 2: Representative Reaction Conditions and Yields (Literature Data for Similar Syntheses)
Step Reactants Solvent Catalyst/Reagent Temperature (°C) Time (h) Yield (%) Reference
14-Fluorobenzaldehyde, AcetoneEthanolNaOHRoom Temp.~1.5Not specified for intermediate[6]
1Benzaldehyde, AcetoneEthanolNaOHRoom Temp.0.572.2[7]
2Chalcone, Hydrazine HydrateEthanolGlacial Acetic AcidReflux6-8Not specified[8]
2Chalcone, IsoniazidePyridine-Reflux2.5Not specified

Visualizations

Reaction_Pathway cluster_step1 Step 1: Claisen-Schmidt Condensation cluster_step2 Step 2: Pyrazole Formation 4-Chlorobenzaldehyde 4-Chlorobenzaldehyde Chalcone (E)-4-(4-chlorophenyl)but-3-en-2-one 4-Chlorobenzaldehyde->Chalcone Acetone Acetone Acetone->Chalcone Chalcone_intermediate (E)-4-(4-chlorophenyl)but-3-en-2-one NaOH_Catalyst NaOH (aq) NaOH_Catalyst->Chalcone Hydrazine Hydrazine Hydrate Final_Product This compound Hydrazine->Final_Product Chalcone_intermediate->Final_Product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Failed Reaction Check_Purity Verify Purity of Starting Materials Start->Check_Purity Check_Reagents Check Activity of Catalysts/Reagents Check_Purity->Check_Reagents Purity OK Purify_Materials Purify/Replace Starting Materials Check_Purity->Purify_Materials Impure Optimize_Conditions Optimize Reaction Conditions (Temperature, Time, Solvent) Check_Reagents->Optimize_Conditions Reagents OK Replace_Reagents Prepare Fresh Reagents Check_Reagents->Replace_Reagents Inactive Monitor_Reaction Monitor Reaction Progress (TLC) Optimize_Conditions->Monitor_Reaction Monitor_Reaction->Optimize_Conditions Incomplete Reaction Purification Review Purification Method Monitor_Reaction->Purification Reaction Complete Success Successful Synthesis Purification->Success Pure Product Obtained Optimize_Purification Optimize Recrystallization/Chromatography Purification->Optimize_Purification Low Purity Purify_Materials->Start Replace_Reagents->Start Optimize_Purification->Purification

Caption: A logical workflow for troubleshooting failed reactions.

References

Technical Support Center: Optimizing the Synthesis of 5-(4-chlorophenyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of 5-(4-chlorophenyl)-1H-pyrazol-3-amine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most widely employed and versatile method is the cyclocondensation reaction of a β-ketonitrile with hydrazine.[1][2][3] Specifically, for the target molecule, this involves the reaction of 3-(4-chlorophenyl)-3-oxopropanenitrile with hydrazine hydrate. The reaction proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization to form the pyrazole ring.[2][3]

Q2: I am experiencing a low yield in my reaction. What are the potential causes and how can I improve it?

A2: Low yields can stem from several factors. Key areas to investigate include:

  • Purity of Starting Materials: Ensure that the 3-(4-chlorophenyl)-3-oxopropanenitrile and hydrazine hydrate are of high purity. Impurities can lead to side reactions.

  • Reaction Conditions: The choice of solvent, temperature, and reaction time are critical. The reaction is often performed in a protic solvent like ethanol or acetic acid under reflux.[2] Optimization of these parameters is crucial for maximizing the yield.

  • Incomplete Reaction: The reaction may not have gone to completion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended.

  • Product Degradation: Prolonged heating or harsh acidic/basic conditions might lead to the degradation of the product.

  • Inefficient Purification: The purification method may not be optimal, leading to loss of product. Recrystallization is a common and effective method for purifying aminopyrazoles.[4][5]

Q3: What are the common side products in this synthesis, and how can I minimize their formation?

A3: While the use of unsubstituted hydrazine minimizes the formation of regioisomers, other side products can occur:

  • Uncyclized Hydrazone Intermediate: If the cyclization step is incomplete, the hydrazone intermediate may be isolated. To minimize this, ensure sufficient reaction time and optimal temperature to drive the cyclization to completion.

  • Further Reactions of the Product: 5-aminopyrazoles are binucleophiles and can potentially react further, especially under harsh conditions. Using milder reaction conditions can help to avoid these subsequent reactions.

Q4: How can I effectively purify the final product?

A4: Recrystallization is a highly effective method for purifying this compound. The choice of solvent is crucial. Ethanol is a commonly used solvent for the recrystallization of aminopyrazoles.[5] A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can also be effective.[4] It is advisable to dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to obtain pure crystals.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive starting materials.Use fresh, high-purity 3-(4-chlorophenyl)-3-oxopropanenitrile and hydrazine hydrate.
Suboptimal reaction temperature.Gradually increase the reaction temperature while monitoring with TLC. Refluxing in ethanol or acetic acid is a common starting point.[2]
Incorrect solvent.Experiment with different protic solvents like ethanol, methanol, or acetic acid.
Reaction Stalls (Incomplete Conversion) Insufficient reaction time.Continue heating and monitor the reaction by TLC until the starting material is consumed.
Low reaction temperature.Ensure the reaction is maintained at the optimal temperature (e.g., reflux).
"Oiling Out" During Recrystallization The compound is precipitating above its melting point.Increase the volume of the "good" solvent, ensure slow cooling, or try a different solvent system. Using a seed crystal can also induce proper crystallization.[4]
Colored Impurities in Final Product Impurities in starting materials or side reactions.Treat the hot solution with a small amount of activated charcoal before filtering and recrystallizing. Be aware that this may slightly reduce the yield.[4]
Difficulty in Isolating the Product Product is soluble in the reaction mixture.After cooling the reaction mixture, try adding cold water or an anti-solvent to precipitate the product. Extraction with a suitable organic solvent like ethyl acetate may also be necessary.

Experimental Protocols

Synthesis of this compound

This protocol is a representative procedure based on the general synthesis of 5-aryl-3-aminopyrazoles.

Materials:

  • 3-(4-chlorophenyl)-3-oxopropanenitrile

  • Hydrazine hydrate (80-99%)

  • Ethanol or Glacial Acetic Acid

  • Hydrochloric Acid (for pH adjustment if needed)

  • Sodium Bicarbonate (for neutralization)

  • Ethyl Acetate (for extraction)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Recrystallization solvent (e.g., Ethanol)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(4-chlorophenyl)-3-oxopropanenitrile (1 equivalent) in ethanol or glacial acetic acid.

  • Add hydrazine hydrate (1.1 to 1.5 equivalents) dropwise to the solution at room temperature. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux and maintain this temperature for 2-6 hours.

  • Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • If the product precipitates upon cooling, collect the solid by filtration. Wash the solid with cold ethanol and dry under vacuum.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure.

  • If using acetic acid, carefully neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of 5-Aryl-3-aminopyrazole Derivatives (Illustrative)

Aryl Group Solvent Base/Acid Catalyst Temperature (°C) Time (h) Yield (%) Reference
4-ChlorophenylEthanolTriethylamineReflux-High (implied)[2]
PhenylEthanol-Reflux--[3]
Substituted PhenylEthanolConc. HNO₃---[6]
PhenylAcetic Acid-Reflux4-571[3]

Note: This table is illustrative and compiles data from syntheses of closely related compounds due to the limited availability of a comprehensive dataset for the exact target molecule.

Visualizations

experimental_workflow General Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification start Dissolve 3-(4-chlorophenyl)-3-oxopropanenitrile in Solvent add_hydrazine Add Hydrazine Hydrate start->add_hydrazine reflux Heat to Reflux (2-6h) add_hydrazine->reflux tlc Monitor by TLC reflux->tlc cool Cool to Room Temperature tlc->cool precipitate Precipitate Forms? cool->precipitate filter Filter and Wash Solid precipitate->filter Yes concentrate Concentrate in Vacuo precipitate->concentrate No recrystallize Recrystallize from Suitable Solvent filter->recrystallize neutralize Neutralize and Extract concentrate->neutralize dry Dry and Concentrate neutralize->dry dry->recrystallize final_product Pure this compound recrystallize->final_product

Caption: General experimental workflow for the synthesis and purification.

troubleshooting_yield Troubleshooting Low Yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield purity Impure Starting Materials low_yield->purity conditions Suboptimal Conditions (Solvent, Temp, Time) low_yield->conditions incomplete Incomplete Reaction low_yield->incomplete purification Product Loss During Purification low_yield->purification sol_purity Verify Purity of Reagents purity->sol_purity sol_conditions Optimize Reaction Parameters conditions->sol_conditions sol_incomplete Monitor by TLC, Increase Reaction Time/Temp incomplete->sol_incomplete sol_purification Optimize Recrystallization Protocol purification->sol_purification

Caption: Logical relationships for troubleshooting low product yield.

References

common issues in 5-(4-chlorophenyl)-1H-pyrazol-3-amine experiments and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-(4-chlorophenyl)-1H-pyrazol-3-amine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during synthesis, purification, and biological evaluation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and versatile method for synthesizing 5-aminopyrazoles, including this compound, is the condensation of a β-ketonitrile with hydrazine.[1][2] In this case, the reaction involves 3-(4-chlorophenyl)-3-oxopropanenitrile and hydrazine hydrate.[1][3]

Q2: What are the typical challenges encountered during the synthesis of this compound?

A2: Researchers may face several challenges, including low reaction yields, the formation of side products, and difficulties in purifying the final compound. Discoloration of the reaction mixture is also a common observation.

Q3: How can I improve the yield of my synthesis?

A3: To improve the yield, ensure the purity of your starting materials, 3-(4-chlorophenyl)-3-oxopropanenitrile and hydrazine hydrate. Optimizing the reaction conditions, such as temperature, reaction time, and solvent, is also crucial. A slight excess of hydrazine hydrate can sometimes drive the reaction to completion.

Q4: My reaction mixture has turned a dark color. Is this normal and how can I obtain a pure product?

A4: Discoloration is common in pyrazole synthesis and can be due to the formation of impurities. Purification is essential to remove these colored byproducts. Recrystallization from a suitable solvent, such as ethanol, is often an effective method for purification.[4]

Q5: What are the potential biological targets of this compound?

A5: Pyrazole-containing compounds are widely recognized as kinase inhibitors.[5][6][7][8][9][10][11][12] Specifically, 5-aminopyrazole derivatives have been investigated as inhibitors of various kinases, including p38 MAP kinase and Aurora kinases, which are implicated in inflammatory diseases and cancer.[5][6][7][8][9][10]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Synthesis Issues
Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Formation - Impure starting materials.- Incorrect reaction temperature.- Insufficient reaction time.- Inappropriate solvent.- Ensure the purity of 3-(4-chlorophenyl)-3-oxopropanenitrile and hydrazine hydrate.- Optimize the reaction temperature; refluxing in ethanol is a common condition.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.- Ethanol is a commonly used solvent; ensure it is of an appropriate grade.
Formation of Multiple Products (Side Reactions) - Reaction temperature is too high.- Presence of impurities in starting materials.- Incorrect stoichiometry.- Lower the reaction temperature and monitor closely.- Purify starting materials before use.- Use a precise molar ratio of reactants. A slight excess of hydrazine can be beneficial, but a large excess may lead to side products.
Product is an Oil or Fails to Crystallize - Presence of impurities.- Inappropriate solvent for crystallization.- Purify the crude product using column chromatography before attempting crystallization.- Screen different solvents for recrystallization. Ethanol or ethanol/water mixtures are often good starting points for aminopyrazoles.[4]
Purification Issues
Issue Potential Cause(s) Troubleshooting Steps
Difficulty in Removing Colored Impurities - Highly colored byproducts formed during the reaction.- Treat the crude product with activated charcoal during recrystallization.- Column chromatography on silica gel can be effective in separating the desired product from colored impurities.
Product is not Pure After Recrystallization - Co-crystallization of impurities.- Incomplete removal of solvent.- Perform a second recrystallization from a different solvent system.- Ensure the crystals are thoroughly dried under vacuum to remove any residual solvent.

Experimental Protocols

Synthesis of this compound

This protocol describes a representative method for the synthesis of this compound from 3-(4-chlorophenyl)-3-oxopropanenitrile and hydrazine hydrate.

Materials:

  • 3-(4-chlorophenyl)-3-oxopropanenitrile

  • Hydrazine hydrate (80% solution in water)

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Deionized water

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(4-chlorophenyl)-3-oxopropanenitrile (1 equivalent) in ethanol.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Add hydrazine hydrate (1.2 equivalents) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

  • Slowly add cold water to the reaction mixture to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Dry the crude product in a vacuum oven.

  • Purify the crude product by recrystallization from ethanol to obtain this compound as a solid.

Expected Yield and Purity:

Yields can vary depending on the scale and specific conditions, but are typically in the range of 60-80%. Purity should be assessed by analytical techniques such as HPLC, LC-MS, and NMR.

Visualizations

Logical Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Start reactants Dissolve 3-(4-chlorophenyl)-3-oxopropanenitrile in Ethanol + Acetic Acid start->reactants add_hydrazine Add Hydrazine Hydrate reactants->add_hydrazine reflux Reflux for 4-6 hours add_hydrazine->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool precipitate Precipitate with Cold Water cool->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Cold Water filter->wash dry_crude Dry Crude Product wash->dry_crude recrystallize Recrystallize from Ethanol dry_crude->recrystallize collect_crystals Collect Crystals recrystallize->collect_crystals dry_pure Dry Pure Product collect_crystals->dry_pure end End Product: This compound dry_pure->end

Caption: Workflow for the synthesis and purification of this compound.

Potential Signaling Pathway Inhibition

As many pyrazole derivatives act as kinase inhibitors, this compound could potentially inhibit a kinase like p38 MAPK. The diagram below illustrates a simplified p38 MAPK signaling pathway and the potential point of inhibition.

G cluster_upstream Upstream Signals cluster_pathway p38 MAPK Pathway cluster_downstream Downstream Effects stress Cellular Stress / Cytokines MKK3_6 MKK3/6 stress->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MAPKAPK2 (MK2) p38->MK2 inflammation Inflammation MK2->inflammation apoptosis Apoptosis MK2->apoptosis cell_cycle Cell Cycle Arrest MK2->cell_cycle inhibitor This compound inhibitor->p38 Inhibition

Caption: Potential inhibition of the p38 MAPK signaling pathway by this compound.

Experimental Workflow for Kinase Inhibitor Screening

The following diagram outlines a typical workflow for evaluating the efficacy of a potential kinase inhibitor like this compound.[13][14][15][16][17]

G cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays cluster_in_vivo In Vivo Studies (Optional) start Start: Compound Synthesis (this compound) biochem_assay Biochemical Kinase Assay (e.g., IC50 determination) start->biochem_assay selectivity Kinase Selectivity Profiling biochem_assay->selectivity cell_viability Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) selectivity->cell_viability target_engagement Target Engagement Assay (e.g., Western Blot for phospho-targets) cell_viability->target_engagement animal_model Animal Model of Disease (e.g., Xenograft, Inflammation model) target_engagement->animal_model efficacy_toxicity Efficacy and Toxicity Studies animal_model->efficacy_toxicity end Data Analysis and Lead Optimization efficacy_toxicity->end

Caption: General experimental workflow for the evaluation of a potential kinase inhibitor.

References

Technical Support Center: A Researcher's Guide to Minimizing Off-Target Effects of 5-(4-chlorophenyl)-1H-pyrazol-3-amine and Related Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-(4-chlorophenyl)-1H-pyrazol-3-amine and other pyrazole-based kinase inhibitors. This guide is designed to provide in-depth technical assistance in a question-and-answer format to help you anticipate, identify, and mitigate off-target effects during your experiments. Our goal is to ensure the scientific integrity of your results and accelerate your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the likely primary targets and potential off-targets of this compound?

A1: The 3-amino-1H-pyrazole scaffold is a well-established "hinge-binding" motif found in numerous kinase inhibitors.[1] Based on structure-activity relationship (SAR) studies of similar compounds, this compound is predicted to primarily target protein kinases. Specific kinases that are likely to be inhibited by this scaffold include members of the Cyclin-Dependent Kinase (CDK) family, such as CDK16, and Mitogen-Activated Protein (MAP) kinases, like p38.[1][2]

However, the 3-aminopyrazole core can be promiscuous, meaning it has the potential to bind to a wide range of kinases if not appropriately modified.[1] Therefore, off-target effects are a significant concern and should be proactively investigated. Potential off-targets could include other members of the CDK and MAPK families, as well as structurally related kinases. It is crucial to experimentally determine the selectivity profile of your specific batch of this compound.

Q2: How can I proactively assess the kinase selectivity profile of my inhibitor?

A2: A comprehensive kinase selectivity profile is essential for interpreting your experimental results accurately. The most direct and thorough method is to perform a kinome-wide profiling screen. This involves testing the inhibitor against a large panel of purified kinases (often over 300) to determine its activity and potency against each.[3] Several commercial services offer kinome profiling with rapid turnaround times.[3][4] This approach provides a global view of your inhibitor's selectivity and can reveal unexpected off-targets.[5]

The data from a kinome screen is typically presented as percent inhibition at a fixed concentration or as IC50 values for a subset of sensitive kinases. This allows for a quantitative assessment of selectivity.

Q3: What is the difference between biochemical and cell-based assays for assessing off-target effects?

A3: Both biochemical and cell-based assays are critical for a comprehensive understanding of your inhibitor's specificity.

  • Biochemical assays , such as kinome profiling, use purified enzymes and substrates in a controlled, in vitro environment.[6] They are excellent for determining direct inhibitory activity and potency (e.g., IC50) against a wide range of potential targets.[6] However, they do not account for factors present in a cellular environment, such as cell permeability, efflux pumps, or the high intracellular concentration of ATP.[7]

  • Cell-based assays measure the effect of the inhibitor in a more physiologically relevant context—within intact cells.[6] These assays can confirm that the inhibitor is cell-permeable and engages its intended target in a complex biological system.[6] They can also reveal off-target effects that lead to specific cellular phenotypes. Examples of cell-based assays for target engagement include the NanoBRET™ Target Engagement Assay and the Cellular Thermal Shift Assay (CETSA).[8][9]

A discrepancy between potent biochemical activity and weak cellular effects can suggest issues with cell permeability or compound stability.[10]

Q4: How can I confirm that my inhibitor is engaging its intended target within the cell?

A4: Confirming target engagement in a cellular context is a critical validation step. Two powerful techniques for this are the NanoBRET™ Target Engagement Assay and the Cellular Thermal Shift Assay (CETSA).

  • NanoBRET™ Target Engagement Assay: This is a live-cell assay that measures the binding of a compound to a target protein.[11] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer that binds to the same protein. When your inhibitor enters the cell and binds to the target, it displaces the tracer, leading to a decrease in the BRET signal in a dose-dependent manner.[11] This allows for the quantitative determination of target occupancy and intracellular affinity.[12]

  • Cellular Thermal Shift Assay (CETSA): This method is based on the principle that when a ligand binds to its target protein, it generally increases the protein's thermal stability.[13] In a CETSA experiment, cells are treated with your inhibitor or a vehicle control and then heated to various temperatures.[13] The amount of soluble (non-denatured) target protein remaining at each temperature is then quantified, typically by Western blot or mass spectrometry.[14] A shift in the melting curve to a higher temperature in the presence of your inhibitor indicates direct target engagement.[13]

Troubleshooting Guides

Problem 1: My inhibitor shows high potency in a biochemical assay but has weak or no effect in my cell-based experiments.
  • Possible Cause 1: Poor Cell Permeability. The compound may not be efficiently crossing the cell membrane.

    • Troubleshooting Step: Assess the physicochemical properties of your compound (e.g., LogP, polar surface area). Consider using a cell permeability assay to directly measure its ability to enter cells.

  • Possible Cause 2: Compound Efflux. The inhibitor may be actively transported out of the cell by efflux pumps (e.g., P-glycoprotein).

    • Troubleshooting Step: Repeat the cell-based assay in the presence of a known efflux pump inhibitor to see if the potency of your compound increases.

  • Possible Cause 3: High Intracellular ATP Concentration. Most kinase inhibitors are ATP-competitive. The high concentration of ATP in cells (mM range) can outcompete the inhibitor for binding to the target kinase, leading to a significant decrease in apparent potency compared to in vitro assays where ATP concentrations are often at or below the Km.[7]

    • Troubleshooting Step: This is an inherent challenge. The NanoBRET™ assay can provide a more accurate measure of intracellular affinity in the presence of cellular ATP levels.[8]

  • Possible Cause 4: Compound Instability or Metabolism. The inhibitor may be rapidly degraded or metabolized by the cells.

    • Troubleshooting Step: Perform a compound stability assay by incubating it with cell lysates or in culture medium and measuring its concentration over time using LC-MS.

Problem 2: I am observing unexpected or contradictory phenotypes in my cell-based assays.
  • Possible Cause 1: Off-Target Effects. The observed phenotype may be due to the inhibition of one or more unintended kinases.

    • Troubleshooting Step: Refer to your kinome profiling data to identify potential off-targets that are inhibited at similar concentrations to your primary target. Use a structurally unrelated inhibitor of your primary target to see if it phenocopies the results. If it does not, an off-target effect is likely.

  • Possible Cause 2: Genetic Validation is Needed. To confirm that the observed phenotype is a result of inhibiting the intended target, genetic approaches are the gold standard.

    • Troubleshooting Step: Use CRISPR/Cas9 to knock out or RNAi to knock down your target protein. The resulting phenotype should mimic the effect of your inhibitor. A "rescue" experiment, where you overexpress a resistant mutant of your target, can also confirm on-target activity.

Experimental Protocols & Data Presentation

Protocol 1: Kinome Profiling for Selectivity Assessment

Objective: To determine the selectivity of this compound against a broad panel of human kinases.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Assay Concentration: Provide the stock solution to a kinome profiling service provider (e.g., Reaction Biology, Eurofins). A common initial screening concentration is 1 µM.

  • Assay Format: The service provider will typically use a fluorescence- or luminescence-based assay to measure kinase activity in the presence of your compound.

  • Data Analysis: The primary data is usually presented as the percentage of remaining kinase activity relative to a DMSO control. A follow-up IC50 determination is then performed for kinases that show significant inhibition (e.g., >80% at 1 µM).

Data Presentation:

Table 1: Illustrative Kinase Selectivity Profile for a Pyrazole-Based Inhibitor

Kinase% Inhibition at 1 µMIC50 (nM)Kinase Family
CDK16 98% 25 CMGC
p38α 95% 50 CMGC
CDK285%250CMGC
JNK170%800CMGC
VEGFR245%>10,000Tyrosine Kinase
EGFR15%>10,000Tyrosine Kinase

This is hypothetical data for illustrative purposes.

Protocol 2: NanoBRET™ Target Engagement Assay

Objective: To confirm the binding of this compound to CDK16 in live cells.

Methodology:

  • Cell Preparation: Transfect HEK293 cells with a plasmid encoding for a CDK16-NanoLuc® fusion protein.[15]

  • Cell Plating: Seed the transfected cells into a white, 96-well assay plate.[16]

  • Compound and Tracer Addition: Prepare serial dilutions of your inhibitor in Opti-MEM® I Reduced Serum Medium. Add the inhibitor dilutions to the cells, followed by the addition of the NanoBRET™ fluorescent tracer at its predetermined optimal concentration.

  • Equilibration: Incubate the plate for 2 hours at 37°C in a CO2 incubator.[15]

  • Detection: Add the Nano-Glo® substrate and extracellular NanoLuc® inhibitor to all wells. Read the plate within 20 minutes on a luminometer equipped with 450 nm and 610 nm emission filters.[15]

  • Data Analysis: Calculate the BRET ratio (610nm emission / 450nm emission). Plot the BRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Experimental Workflow for Assessing Kinase Inhibitor Specificity

G cluster_0 Biochemical Assessment cluster_1 Cellular Target Engagement cluster_2 Phenotypic & Functional Validation a Compound Synthesis & QC b Kinome Profiling (>300 Kinases) a->b Screen at 1µM c IC50 Determination for Potent Hits b->c Identify Hits (e.g., >80% inhibition) d NanoBRET™ Assay c->d Validate Primary Target e Cellular Thermal Shift Assay (CETSA) c->e Orthogonal Validation f Confirm Intracellular Target Binding d->f e->f g Cell-Based Phenotypic Assays f->g h Genetic Validation (CRISPR/RNAi) g->h Correlate Phenotype i Confirm On-Target Mechanism of Action h->i G cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway compound This compound CDK16 CDK16 compound->CDK16 Inhibits p38a p38α compound->p38a Inhibits (Off-Target) Substrate_A Substrate A CDK16->Substrate_A phosphorylates On_Target_Effect Desired Cellular Effect (e.g., Cell Cycle Arrest) Substrate_A->On_Target_Effect Substrate_B Substrate B p38a->Substrate_B phosphorylates Off_Target_Effect Undesired Cellular Effect (e.g., Toxicity, Apoptosis) Substrate_B->Off_Target_Effect

References

Technical Support Center: Purification of 5-(4-chlorophenyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 5-(4-chlorophenyl)-1H-pyrazol-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended primary purification techniques for this compound?

A1: The two most common and effective purification techniques for this compound are recrystallization and column chromatography. The choice between these methods often depends on the impurity profile and the desired final purity of the compound.

Q2: Which solvents are suitable for the recrystallization of this compound?

A2: Ethanol is a frequently recommended solvent for the recrystallization of aminopyrazole derivatives. A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, can also be effective. The ideal solvent system should dissolve the compound well at elevated temperatures but poorly at lower temperatures, allowing for good crystal recovery upon cooling.

Q3: What is a typical eluent system for purifying this compound by column chromatography?

A3: For column chromatography on silica gel, a common mobile phase consists of a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate. A typical starting point could be a gradient of ethyl acetate in hexane, for instance, starting from a low percentage of ethyl acetate and gradually increasing the polarity.

Q4: My purified this compound is colored. How can I remove the colored impurities?

A4: Colored impurities often arise from the degradation of starting materials or the formation of side products during synthesis. These can sometimes be removed by treating a solution of the crude product with activated charcoal before the final purification step. However, be aware that activated charcoal can also adsorb some of the desired product, potentially lowering the overall yield.

Troubleshooting Guides

Low Yield After Purification
Symptom Possible Cause Suggested Solution
Low recovery after recrystallization The compound is too soluble in the recrystallization solvent at low temperatures.- Try a different solvent or a mixed solvent system to decrease solubility at cold temperatures.- Ensure the minimum amount of hot solvent was used to dissolve the compound.- Allow sufficient time for crystallization at room temperature and then in an ice bath.
Significant loss of product on the column The compound is strongly adsorbed to the silica gel due to its basic amine group.- Add a small amount of a basic modifier, such as triethylamine (e.g., 0.1-1%), to the eluent to reduce tailing and improve recovery.[1]- Consider using a different stationary phase, such as alumina or amine-functionalized silica.[1]
Incomplete reaction or side reactions The synthesis did not go to completion, or significant side products were formed.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.- Optimize reaction conditions (temperature, time, catalyst) to minimize side product formation.[2]
Persistent Impurities
Symptom Possible Cause Suggested Solution
Impurity with similar polarity to the product The impurity co-elutes with the product during column chromatography.- Optimize the eluent system by trying different solvent mixtures to improve separation.- Consider using a different stationary phase with different selectivity.- If the impurity is not removed by column chromatography, attempt recrystallization from a suitable solvent.
Presence of starting materials in the final product Incomplete reaction.- Ensure the reaction has gone to completion by TLC analysis before work-up.- Adjust the stoichiometry of the reactants if necessary.
Formation of regioisomers If unsymmetrical starting materials are used, different isomers of the pyrazole can form.- Separation of regioisomers can be challenging. High-performance liquid chromatography (HPLC) may be required.- Re-evaluate the synthetic route to favor the formation of the desired isomer.

Experimental Protocols

Recrystallization Protocol

A general procedure for the recrystallization of a related aminopyrazole, 5-amino-3-(4-bromophenyl)pyrazole, from ethanol is as follows. This can be adapted for this compound.

  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography Protocol

The following is a general procedure for the purification of a pyrazole derivative by column chromatography.

  • Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with a low polarity solvent mixture (e.g., 10% ethyl acetate in hexane). The polarity of the eluent can be gradually increased to facilitate the elution of the desired compound.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Solvent Systems for Purification

Purification MethodSolvent/Eluent SystemExpected PurityNotes
Recrystallization Ethanol or Ethanol/Water>98%Good for removing less soluble or more soluble impurities.
Column Chromatography Hexane/Ethyl Acetate gradient>99%Effective for separating compounds with different polarities.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Filtration cluster_crystallization Crystallization cluster_isolation Isolation & Drying dissolve Dissolve crude product in minimal hot solvent hot_filter Hot filtration (optional) dissolve->hot_filter Impure solution cool Cool to room temp, then ice bath dissolve->cool If no insoluble impurities hot_filter->cool Clear solution filter Vacuum filtration cool->filter Crystal slurry wash Wash with cold solvent filter->wash Wet crystals dry Dry under vacuum wash->dry Washed crystals end end dry->end Pure Product

Caption: Workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation pack_column Pack silica gel column load_sample Load crude sample pack_column->load_sample elute Elute with solvent gradient load_sample->elute collect_fractions Collect fractions elute->collect_fractions tlc Monitor fractions by TLC collect_fractions->tlc combine Combine pure fractions tlc->combine Identify pure fractions evaporate Evaporate solvent combine->evaporate end end evaporate->end Pure Product

Caption: General workflow for purification by column chromatography.

Troubleshooting_Logic start Purification Issue (Low Yield or Impure) check_method Review Purification Method start->check_method recrystallization Recrystallization Issue? check_method->recrystallization Yes column Column Chromatography Issue? check_method->column No recrystallization_solubility Check Solvent System (Solubility) recrystallization->recrystallization_solubility Yes recrystallization_time Check Cooling Time/ Temperature recrystallization->recrystallization_time Yes column_eluent Optimize Eluent System column->column_eluent Yes column_adsorption Strong Adsorption? (Add modifier) column->column_adsorption Yes check_reaction Analyze Crude Product (TLC, NMR) recrystallization_solubility->check_reaction recrystallization_time->check_reaction column_eluent->check_reaction column_adsorption->check_reaction incomplete_reaction Incomplete Reaction/ Side Products check_reaction->incomplete_reaction Impurities Present end end check_reaction->end Crude is Clean optimize_synthesis Optimize Synthetic Protocol incomplete_reaction->optimize_synthesis

Caption: A logical workflow for troubleshooting purification issues.

References

Technical Support Center: Addressing Resistance to 5-(4-chlorophenyl)-1H-pyrazol-3-amine in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to 5-(4-chlorophenyl)-1H-pyrazol-3-amine and related pyrazole-based compounds in cell lines.

Troubleshooting Guides

Issue 1: Decreased or Loss of Cytotoxic Effect of this compound

You observe a reduced or complete loss of the expected cytotoxic or anti-proliferative effect of this compound on your cell line, even at concentrations that were previously effective.

Possible Causes and Solutions

Possible Cause Suggested Troubleshooting Steps
Development of Acquired Resistance 1. Confirm Resistance: Perform a dose-response curve and calculate the IC50 value using a cell viability assay (e.g., MTT or XTT). Compare the IC50 value to that of the parental, sensitive cell line. An increase in the IC50 value indicates resistance. 2. Investigate Resistance Mechanisms: Proceed to the experimental protocols below to investigate potential mechanisms such as target alteration, increased drug efflux, or evasion of apoptosis.
Cell Line Contamination or Misidentification 1. Cell Line Authentication: Perform short tandem repeat (STR) profiling to confirm the identity of your cell line. 2. Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination, as this can alter cellular response to drugs.
Compound Instability 1. Proper Storage: Ensure the compound is stored correctly as per the manufacturer's instructions (e.g., at -20°C or -80°C, protected from light). 2. Fresh Working Solutions: Prepare fresh working solutions from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

Experimental Workflow for Investigating Acquired Resistance

G start Decreased Drug Efficacy Observed viability Perform Cell Viability Assay (e.g., MTT) to Confirm IC50 Shift start->viability western Western Blot Analysis for Apoptosis and Target Proteins viability->western If IC50 increased qpcr qPCR for Gene Expression of Efflux Pumps and Target Genes viability->qpcr If IC50 increased synergy Test Synergistic Drug Combinations western->synergy qpcr->synergy end Characterize Resistance Mechanism synergy->end

Caption: Troubleshooting workflow for investigating acquired resistance.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for pyrazole-based anticancer agents?

A1: Pyrazole derivatives exhibit a broad range of pharmacological activities and can act as anticancer agents through various mechanisms.[1][2] Many pyrazole compounds function as inhibitors of specific protein kinases, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.[3] By inhibiting these kinases, they can induce cell cycle arrest and apoptosis. Some pyrazole derivatives have also been shown to target other key proteins involved in cancer cell proliferation and survival, including EGFR, BTK, and tubulin.[1]

Q2: My cell line has become resistant to this compound. What are the common molecular mechanisms of resistance?

A2: While specific resistance mechanisms to this compound are not extensively documented, resistance to pyrazole-based inhibitors and other targeted therapies often involves one or more of the following:

  • Target Alteration: Mutations in the target protein (e.g., a specific kinase) can prevent the drug from binding effectively.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump the drug out of the cell, reducing its intracellular concentration.[4]

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of the inhibited pathway, thus promoting survival and proliferation.

  • Evasion of Apoptosis: Upregulation of anti-apoptotic proteins (e.g., Bcl-2 family members) or downregulation of pro-apoptotic proteins can make cells more resistant to drug-induced cell death.[5][6]

Signaling Pathway for Apoptosis Evasion

G cluster_0 Drug Action cluster_1 Apoptotic Signaling drug This compound target Target Protein (e.g., Kinase) drug->target Inhibition pro_apopt Pro-apoptotic signals (e.g., Bax, Bak) target->pro_apopt caspases Caspase Activation pro_apopt->caspases anti_apopt Anti-apoptotic signals (e.g., Bcl-2, Bcl-xL) anti_apopt->caspases Inhibition in Resistant Cells apoptosis Apoptosis caspases->apoptosis

Caption: Evasion of apoptosis as a resistance mechanism.

Q3: How can I overcome resistance to this compound?

A3: One promising strategy is the use of synergistic drug combinations.[7][8] Combining this compound with another agent that targets a different pathway can help to prevent or overcome resistance. For example:

  • Combine with an inhibitor of a bypass pathway: If you identify an upregulated survival pathway in your resistant cells, using an inhibitor for a key component of that pathway may restore sensitivity.

  • Combine with a broad-spectrum cytotoxic agent: Traditional chemotherapeutic agents that act through different mechanisms (e.g., DNA damage) may be effective in combination.

  • Combine with an efflux pump inhibitor: If increased drug efflux is the cause of resistance, co-administration with a known inhibitor of ABC transporters (e.g., verapamil) could increase the intracellular concentration of your compound.[4]

Q4: What are some key apoptosis markers I should look for by Western blot to confirm the drug is inducing apoptosis?

A4: To confirm the induction of apoptosis, you should look for the cleavage of caspases and their substrates.[5][9] Key markers include:

  • Cleaved Caspase-3: Caspase-3 is an executioner caspase, and its cleavage from the inactive pro-form (around 32 kDa) to the active p17 and p12 subunits is a hallmark of apoptosis.[6]

  • Cleaved PARP-1: Poly (ADP-ribose) polymerase-1 (PARP-1) is a substrate of activated caspase-3. Its cleavage from the full-length protein (around 116 kDa) to an 89 kDa fragment is another indicator of apoptosis.[5]

  • Bcl-2 Family Proteins: The ratio of pro-apoptotic (e.g., Bax, Bak) to anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins can indicate the cell's susceptibility to apoptosis.[5]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[4][10]

Materials:

  • 96-well plates

  • Cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for the desired time (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Apoptosis Markers

This protocol is for the detection of key proteins involved in apoptosis.[5][11]

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP-1, anti-Bcl-2)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Lysis: Treat cells with this compound. Harvest and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer on ice for 30 minutes.[11]

  • Protein Quantification: Centrifuge the lysates and collect the supernatant. Determine the protein concentration of each sample.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel and run the gel.[11]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[11]

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Detection: Wash the membrane again with TBST. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[11]

Protocol 3: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol is used to quantify the mRNA levels of genes potentially involved in drug resistance, such as ABC transporters.[12][13]

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan qPCR master mix

  • Primers for your gene of interest (e.g., ABCB1/MDR1) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • RNA Extraction: Treat cells with this compound. Isolate total RNA from the cells using an RNA extraction kit.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA, primers, and qPCR master mix.

  • qPCR Run: Perform the qPCR reaction using a thermal cycler with the following typical conditions: an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[14]

  • Data Analysis: Analyze the amplification data. The relative expression of the target gene can be calculated using the ΔΔCt method, normalizing to the expression of a housekeeping gene.

Quantitative Data Summary

The following table presents hypothetical IC50 values for this compound in sensitive and resistant cancer cell lines. This data is illustrative and should be determined experimentally for your specific cell lines.

Cell LineStatusIC50 (µM) of this compound
Cancer Cell Line ASensitive2.5
Cancer Cell Line A-ResResistant25.0
Cancer Cell Line BSensitive5.0
Cancer Cell Line B-ResResistant48.5

References

how to handle and store 5-(4-chlorophenyl)-1H-pyrazol-3-amine safely

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, handling protocols, and troubleshooting advice for researchers, scientists, and drug development professionals working with 5-(4-chlorophenyl)-1H-pyrazol-3-amine.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a hazardous substance. The primary hazards include:

  • Acute Oral Toxicity: Harmful if swallowed.[1][2]

  • Skin Irritation: Causes skin irritation.[1][3][4]

  • Serious Eye Damage/Irritation: Causes serious eye irritation or damage.[1][3][4][5]

  • Respiratory Irritation: May cause respiratory irritation.[1][3][4]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: Appropriate PPE must be worn at all times when handling this compound. This includes:

  • Hand Protection: Protective gloves (e.g., nitrile rubber).[3][4]

  • Eye/Face Protection: Chemical safety goggles or glasses. A face shield may also be necessary.[1][3]

  • Skin and Body Protection: A lab coat or other suitable protective clothing.[3][4]

  • Respiratory Protection: If ventilation is inadequate or dust is generated, a NIOSH-approved respirator should be used.[1]

Q3: How should I properly store this compound?

A3: Store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[1][3][4] It should be stored locked up and away from incompatible materials such as strong oxidizing agents.[4][6]

Q4: What should I do in case of accidental exposure?

A4: Immediate action is crucial in case of exposure:

  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][3][4]

  • After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, get medical advice.[3][4]

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1][3][4]

  • After Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor for treatment advice.[1][2][6]

Q5: How should I dispose of waste containing this chemical?

A5: Dispose of contents and container in accordance with licensed collector's sorting instructions and local, state, and federal regulations.[3][4] Do not allow the chemical to enter drains or waterways.[3] Waste may need to be removed to an authorized incinerator.[3]

Hazard and Safety Data Summary

ParameterInformationSource
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H318/H319 (Causes serious eye damage/irritation), H335 (May cause respiratory irritation)[1][3][4]
Signal Word Danger / Warning[1][3][4]
Precautionary Statements P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P403+P233, P405, P501[1][3][4]
Storage Temperature Store in a cool, dry, well-ventilated area. Some suppliers recommend storage at 0-8°C.[3][7]
Incompatible Materials Strong oxidizing agents, acids, acid anhydrides, acid chlorides.[6][8]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Compound has discolored or changed appearance. Potential degradation due to improper storage (exposure to light, air, or moisture).Do not use the compound. Dispose of it according to safety protocols. Re-order from a reputable supplier and ensure proper storage conditions are met.
Difficulty dissolving the compound. The chosen solvent may be inappropriate. The compound may have degraded.Consult literature for appropriate solvents. If solubility issues persist with a known good solvent, consider the possibility of compound degradation.
Inconsistent experimental results. Inaccurate weighing due to static electricity or handling errors. Contamination of the compound. Degradation of the compound.Use an anti-static gun when weighing. Handle the compound in a controlled environment (e.g., glove box) to prevent contamination. Ensure the compound has been stored correctly.

Experimental Protocol: Safe Weighing and Dissolution

This protocol outlines the standard procedure for safely weighing and dissolving this compound in a laboratory setting.

1. Preparation: a. Read and understand the Safety Data Sheet (SDS) for this compound. b. Ensure the work area (e.g., chemical fume hood) is clean and uncluttered. c. Verify that an emergency eyewash station and safety shower are accessible.[3] d. Assemble all necessary materials: the compound's container, appropriate solvent, weigh boat or paper, spatula, and glassware for the solution.

2. Personal Protective Equipment (PPE): a. Don the required PPE: safety goggles, lab coat, and appropriate chemical-resistant gloves.

3. Weighing the Compound: a. Perform all handling of the solid compound within a chemical fume hood to minimize inhalation risk.[8] b. To minimize dust generation, handle the solid carefully.[3] c. Use a clean spatula to transfer the desired amount of the compound from its storage container to a tared weigh boat on an analytical balance. d. Close the primary container tightly immediately after dispensing the material.

4. Dissolution: a. Add the weighed solid to the appropriate glassware. b. Under continuous stirring, slowly add the chosen solvent to the solid. c. Ensure the vessel is loosely covered to prevent solvent evaporation while allowing for pressure equalization. d. If necessary, gentle heating or sonication may be used to aid dissolution, provided the compound and solvent are stable under those conditions.

5. Post-Procedure: a. Clean the spatula and any other reusable equipment thoroughly. b. Dispose of the weigh boat and any other disposable materials in the designated solid chemical waste container. c. Wipe down the work area. d. Remove PPE in the correct order to avoid contamination. e. Wash hands thoroughly with soap and water.[4]

Workflow for Safe Handling and Storage

Safe_Handling_Workflow Safe Handling and Storage of this compound A Receive Chemical - Verify identity and integrity of container B Store in Designated Area - Cool, dry, well-ventilated - Tightly closed container - Away from incompatibles A->B Storage C Prepare for Experiment - Review SDS - Don appropriate PPE B->C Retrieval D Handle in Ventilated Area - Chemical fume hood - Minimize dust generation C->D E Weigh and Transfer - Use clean equipment - Close container immediately after D->E F Perform Experiment E->F G Decontaminate - Clean workspace and equipment F->G H Waste Disposal - Segregate waste streams - Dispose according to regulations G->H I Remove PPE and Wash Hands H->I

Caption: Workflow for the safe handling and storage of chemical compounds.

References

Technical Support Center: Overcoming Poor Cell Permeability of Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges of poor cell permeability often encountered with pyrazole-based compounds.

Frequently Asked Questions (FAQs)

Q1: Why do many pyrazole-based compounds exhibit poor cell permeability?

A1: The cell permeability of pyrazole-based compounds is influenced by a combination of factors. The pyrazole ring itself is a heterocyclic motif that can contribute to a desirable balance of lipophilicity and water solubility.[1] However, issues with permeability often arise from:

  • High Lipophilicity: While a certain degree of lipophilicity is necessary for membrane traversal, excessive lipophilicity can lead to the compound being retained within the lipid bilayer of the cell membrane, hindering its entry into the cytoplasm.[2]

  • Hydrogen Bonding: The pyrazole scaffold contains both hydrogen bond donors and acceptors.[3][4] While these are crucial for target engagement, an excessive number of hydrogen bond donors, in particular, can negatively impact permeability due to the energetic cost of desolvation before entering the lipophilic membrane.[2][5]

  • Active Efflux: Compounds may be recognized and actively transported out of the cell by efflux pumps such as P-glycoprotein (P-gp), leading to low intracellular concentrations despite good passive diffusion potential.[2][6]

  • Poor Aqueous Solubility: Low solubility can limit the concentration of the compound available at the cell surface for absorption.[7]

Q2: What is a good initial in vitro assay to assess the permeability of my pyrazole compound?

A2: The Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent starting point.[2] It is a high-throughput and cost-effective method that measures a compound's passive diffusion across an artificial lipid membrane.[8] This assay will provide a baseline understanding of your molecule's intrinsic ability to cross a lipid barrier without the complexities of active transport.[2][8]

Q3: My compound shows good permeability in the PAMPA assay but is inactive in cell-based assays. What could be the issue?

A3: This discrepancy strongly suggests that your compound is a substrate for active efflux pumps.[2] The PAMPA model only evaluates passive diffusion and lacks the cellular machinery for active transport.[2] If your compound is being actively removed from the cells by transporters like P-gp, it will result in low intracellular concentrations and, consequently, poor apparent activity in cell-based assays. To confirm this, a bidirectional Caco-2 assay is recommended to determine the efflux ratio.[2][6]

Q4: How can I improve the permeability of my pyrazole compound without making significant structural modifications?

A4: Several formulation strategies can be employed to enhance permeability:

  • Co-solvents: Increasing the percentage of a water-miscible organic co-solvent, such as DMSO or ethanol, in the formulation can improve the solubility of the compound.[2]

  • pH Adjustment: By understanding the compound's pKa, you can adjust the pH of the formulation to favor the more permeable, neutral species.[2]

  • Permeation Enhancers: These agents can transiently open the tight junctions between cells, facilitating paracellular transport. However, their potential for toxicity must be carefully evaluated.[2]

  • Nanoparticle-based Delivery Systems: Encapsulating the pyrazole compound in nanoparticles, such as those made from chitosan or dendrimers, can improve solubility and facilitate cellular uptake.[9][10]

Q5: What is the prodrug approach, and how can it be applied to pyrazole compounds?

A5: The prodrug approach involves chemically modifying a drug into an inactive or less active form that has improved physicochemical properties, such as increased solubility or lipophilicity, to enhance absorption.[7][11][12] Once absorbed, the prodrug is converted to the active parent drug through enzymatic or chemical reactions in the body. For pyrazole compounds with poor solubility, a water-soluble promoiety can be attached. For instance, a pyrazolo[3,4-d]pyrimidine compound's solubility was increased 600-fold via a prodrug strategy, which also led to a significant increase in passive membrane permeability.[7]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Permeability in PAMPA High lipophilicity leading to membrane retention.- Modify the structure to introduce more polar groups. - Analyze the amount of compound remaining in the artificial membrane after the assay.[2]
Compound aggregation in the donor well.- Visually inspect for precipitation. - Use Dynamic Light Scattering (DLS) to check for aggregates. - Include a low concentration of a non-ionic surfactant (e.g., Tween® 80).[2]
High Efflux Ratio in Caco-2 Assay The compound is a substrate for efflux pumps (e.g., P-gp).- Perform the Caco-2 assay with a known P-gp inhibitor (e.g., verapamil) to confirm substrate specificity.[6] - Modify the compound's structure to mask motifs recognized by efflux transporters.[2]
Low Apical to Basolateral (A-B) Permeability with Low Efflux Ratio Inherently low passive permeability.- Re-evaluate PAMPA data.[2] - Employ formulation strategies like permeation enhancers or lipid-based formulations.[2]
Poor aqueous solubility limiting the concentration at the apical surface.- Improve solubility through pH adjustment, co-solvents, or a prodrug approach.[2][7]

Quantitative Data Summary

The following table summarizes quantitative data on the improvement of cell permeability for pyrazole-based or related compounds using various strategies.

Compound Class Strategy Parameter Measured Before Modification After Modification Fold Improvement Reference
Pyrazolo[3,4-d]pyrimidineProdrug ApproachAqueous Solubility--600x[7]
Pyrazolo[3,4-d]pyrimidineProdrug ApproachPassive Membrane Permeability (Papp)0.01 x 10⁻⁶ cm/s2.11 x 10⁻⁶ cm/s211x[7]
Diaryl Pyrazole (TYK2 Inhibitor)Phosphate ProdrugAqueous Solubility (pH 6.5)LowHigh-[13]
Diaryl Pyrazole (TYK2 Inhibitor)Phosphate ProdrugOral Absorption (AUC in rats with famotidine)Reduced by 5.9-foldComparable to controlMitigated pH effect[13]

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general method for assessing the passive permeability of a compound.

Materials:

  • 96-well PAMPA plate (e.g., Millipore MultiScreen-IP PAMPA plate)

  • Acceptor plate (low-binding)

  • Lecithin in dodecane solution (e.g., 1% w/v)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Control compounds (high and low permeability)

  • Plate shaker

  • UV/Vis spectrophotometer or LC-MS/MS

Procedure:

  • Membrane Coating: Carefully add 5 µL of the lecithin/dodecane solution to each well of the donor plate, ensuring the microporous filter is fully coated.

  • Compound Preparation: Prepare the test and control compounds in PBS from the stock solution to the desired final concentration (e.g., 10 µM).[8]

  • Assay Setup: Add 300 µL of PBS to each well of the acceptor plate. Place the donor plate into the acceptor plate. Add 150 µL of the compound solutions to the donor wells.

  • Incubation: Cover the plate assembly to prevent evaporation and incubate at room temperature for a specified period (e.g., 5 to 18 hours).[8]

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).

  • Calculation of Apparent Permeability (Papp): Calculate the Papp value using the following equation:

    Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - CA(t) / Cequilibrium)

    Where:

    • VD = Volume of the donor well

    • VA = Volume of the acceptor well

    • A = Area of the membrane

    • t = Incubation time

    • CA(t) = Compound concentration in the acceptor well at time t

    • Cequilibrium = Theoretical equilibrium concentration

Caco-2 Permeability Assay

This assay assesses both passive and active transport across a monolayer of human intestinal cells.[14]

Materials:

  • Caco-2 cells (e.g., from ATCC)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Transwell® inserts (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • Test compound and controls

  • Transepithelial Electrical Resistance (TEER) meter

  • LC-MS/MS for quantification

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell® inserts and culture for 18-22 days to allow for differentiation and formation of a confluent monolayer.[6]

  • Monolayer Integrity Check: Before the experiment, measure the TEER of the cell monolayer. Only use monolayers with acceptable TEER values (e.g., >300 Ω·cm²).[15]

  • Bidirectional Permeability Measurement:

    • Apical to Basolateral (A-B): Add the test compound to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.[15]

    • Basolateral to Apical (B-A): Add the test compound to the basolateral chamber and fresh buffer to the apical chamber.[15]

  • Incubation: Incubate the plates at 37°C for a defined period (e.g., 2 hours).[14]

  • Sample Collection and Analysis: At the end of the incubation, collect samples from both the donor and receiver compartments and analyze the compound concentration using LC-MS/MS.

  • Calculation of Papp and Efflux Ratio:

    • Calculate the Papp for both A-B and B-A directions.

    • The efflux ratio is calculated as Papp(B-A) / Papp(A-B). An efflux ratio greater than 2 suggests that the compound is subject to active efflux.[6]

Visualizations

experimental_workflow cluster_passive Passive Permeability Assessment cluster_cell_based Cell-Based Permeability Assessment PAMPA PAMPA Assay PAMPA_result Papp (passive) PAMPA->PAMPA_result decision Good PAMPA Permeability? PAMPA_result->decision Caco2 Caco-2 Assay Caco2_result Papp (A-B, B-A) Efflux Ratio Caco2->Caco2_result decision2 Efflux Ratio > 2? Caco2_result->decision2 start Pyrazole Compound start->PAMPA decision->Caco2 Yes optimize Optimize Structure/ Formulation decision->optimize No efflux_issue Address Active Efflux (e.g., Prodrug, Structural Mod) decision2->efflux_issue Yes good_permeability Good Permeability Candidate decision2->good_permeability No optimize->start efflux_issue->start

Caption: Workflow for assessing and troubleshooting pyrazole compound permeability.

signaling_pathway cluster_cell Cell receptor Receptor Tyrosine Kinase pi3k PI3K receptor->pi3k ras Ras receptor->ras akt Akt pi3k->akt proliferation Cell Proliferation, Survival, Angiogenesis akt->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation pyrazole Pyrazole-based Inhibitor pyrazole->receptor pyrazole->pi3k pyrazole->erk

Caption: Generalized signaling pathways often targeted by pyrazole-based inhibitors.

improvement_strategies cluster_structural Structural Modification cluster_formulation Formulation Strategies poor_perm Poor Cell Permeability of Pyrazole Compound mod_h_bond Reduce H-Bond Donors poor_perm->mod_h_bond mod_lipo Optimize Lipophilicity poor_perm->mod_lipo mask_efflux Mask Efflux Motifs poor_perm->mask_efflux prodrug Prodrug Approach poor_perm->prodrug nanoparticles Nanoparticle Delivery poor_perm->nanoparticles enhancers Permeation Enhancers poor_perm->enhancers improved_perm Improved Cell Permeability mod_h_bond->improved_perm mod_lipo->improved_perm mask_efflux->improved_perm prodrug->improved_perm nanoparticles->improved_perm enhancers->improved_perm

Caption: Strategies to overcome poor cell permeability of pyrazole compounds.

References

Validation & Comparative

A Comparative Guide to Pyrazole-Based Inhibitors: Profiling 5-(4-chlorophenyl)-1H-pyrazol-3-amine and Leading Pyrazole Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically successful inhibitory drugs. This guide provides a comparative analysis of 5-(4-chlorophenyl)-1H-pyrazol-3-amine, a representative pyrazole compound, alongside a selection of well-established pyrazole-based inhibitors: Celecoxib, Ruxolitinib, and Crizotinib. While specific quantitative inhibitory data for this compound is not extensively available in public literature, this guide aims to provide a valuable comparative context based on the known mechanisms and performance of its structural class.

Overview of Pyrazole Inhibitors

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This versatile scaffold has been extensively utilized in the design of inhibitors targeting a wide range of enzymes, including kinases and cyclooxygenases, due to its favorable physicochemical properties and ability to form key interactions within enzyme active sites.[1]

Comparative Analysis of Inhibitory Activity

This section details the inhibitory profiles of prominent pyrazole-based drugs. A direct comparison with this compound is currently limited by the lack of publicly available quantitative data for this specific compound.

InhibitorPrimary Target(s)IC50 (nM)Target Class
Celecoxib COX-240[2][3]Oxidase
COX-115,000[3]Oxidase
Ruxolitinib JAK13.3[4]Kinase
JAK22.8[4]Kinase
JAK3428Kinase
TYK219[5]Kinase
Crizotinib ALK~3[6]Kinase
c-MetPotent Inhibition[7]Kinase
This compound Not specifiedData not available-

Signaling Pathways and Mechanisms of Action

Celecoxib: Selective COX-2 Inhibition

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[3] COX-2 is responsible for the production of prostaglandins, which are key mediators of pain and inflammation. By selectively targeting COX-2 over COX-1, Celecoxib reduces the gastrointestinal side effects associated with non-selective NSAIDs.[3]

Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2

Celecoxib inhibits the COX-2 pathway.

Ruxolitinib: JAK-STAT Pathway Inhibition

Ruxolitinib is a potent inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2.[4] These kinases are critical components of the JAK-STAT signaling pathway, which is activated by various cytokines and growth factors and plays a central role in hematopoiesis and immune function.[8] Dysregulation of this pathway is implicated in myeloproliferative neoplasms.

Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK1 / JAK2 Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to Gene_Expression Gene Expression Nucleus->Gene_Expression regulates Ruxolitinib Ruxolitinib Ruxolitinib->JAK

Ruxolitinib blocks the JAK-STAT signaling cascade.

Crizotinib: Targeting ALK and MET Fusion Proteins

Crizotinib is a multi-targeted tyrosine kinase inhibitor, primarily targeting anaplastic lymphoma kinase (ALK) and mesenchymal-epithelial transition factor (c-Met).[7] In certain cancers, chromosomal rearrangements can lead to the formation of fusion proteins (e.g., EML4-ALK), resulting in constitutive kinase activity that drives tumor growth. Crizotinib binds to the ATP-binding pocket of these kinases, inhibiting their activity.[7]

Fusion_Protein ALK / MET Fusion Protein Downstream_Signaling Downstream Signaling (e.g., RAS/RAF/MEK/ERK) Fusion_Protein->Downstream_Signaling activates Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation Crizotinib Crizotinib Crizotinib->Fusion_Protein

Crizotinib inhibits oncogenic fusion kinases.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor performance. Below are generalized protocols for key assays used in the characterization of kinase and cytotoxic inhibitors.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase by measuring the amount of ATP consumed during the phosphorylation reaction.

Workflow:

A Prepare serial dilutions of inhibitor B Add kinase and inhibitor to plate A->B C Initiate reaction with ATP and substrate B->C D Stop reaction and detect remaining ATP C->D E Measure luminescence D->E F Calculate IC50 E->F A Seed cells in a 96-well plate B Treat cells with serial dilutions of compound A->B C Add MTT reagent and incubate B->C D Solubilize formazan crystals C->D E Measure absorbance D->E F Calculate % viability and IC50 E->F

References

Unveiling the Biological Target of a Pyrazole-Based Compound: A Comparative Guide to Cyclooxygenase-1 (COX-1) Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive validation of the biological target for the pyrazole derivative 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole, commonly known as SC-560. Through a detailed comparison with other selective COX-1 inhibitors, supported by experimental data and protocols, this document elucidates the compound's mechanism of action and its standing among alternative modulators of the cyclooxygenase-1 enzyme.

The primary biological target of SC-560 has been unequivocally identified as Cyclooxygenase-1 (COX-1).[1][2] This enzyme is a key player in the conversion of arachidonic acid to prostaglandins, which are involved in a wide array of physiological and pathological processes.[1] SC-560 exhibits high potency and remarkable selectivity for COX-1 over its isoform, COX-2.[1][2]

Comparative Analysis of COX-1 Inhibitors

To contextualize the performance of SC-560, a comparative analysis with other known selective COX-1 inhibitors is presented below. The data summarizes key quantitative metrics such as the half-maximal inhibitory concentration (IC50), a measure of the compound's potency.

CompoundTargetIC50 (COX-1)IC50 (COX-2)Selectivity (COX-2/COX-1)
SC-560 COX-19 nM6.3 µM (6300 nM)~700-fold
Aspirin COX-1/COX-2~5 µM~600 µM~120-fold
Indomethacin COX-1/COX-2~20 nM~2 µM~100-fold
FR122047 COX-129 nM15 µM~517-fold

Table 1: Comparison of IC50 values for various COX-1 inhibitors. The data highlights the high potency and selectivity of SC-560 for COX-1 compared to other well-known non-steroidal anti-inflammatory drugs (NSAIDs) and selective inhibitors.

Experimental Protocols

The validation of SC-560 as a selective COX-1 inhibitor relies on robust experimental methodologies. Below are detailed protocols for key assays used in its characterization.

In Vitro COX-1 and COX-2 Inhibition Assay

This assay is fundamental to determining the potency and selectivity of an inhibitor.

Objective: To measure the concentration-dependent inhibition of prostaglandin E2 (PGE2) production by recombinant human COX-1 and COX-2.

Materials:

  • Recombinant human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • SC-560 and other test compounds

  • Enzyme immunoassay (EIA) kit for PGE2 detection

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.0)

Procedure:

  • Pre-incubate the recombinant COX-1 or COX-2 enzyme with various concentrations of SC-560 or the test compound for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding arachidonic acid to the mixture.

  • Allow the reaction to proceed for a defined period (e.g., 10 minutes).

  • Stop the reaction by adding a suitable quenching agent (e.g., a solution of HCl).

  • Measure the concentration of the product, PGE2, using a competitive EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow

To visually represent the processes involved in the validation of SC-560's biological target, the following diagrams are provided.

COX1_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 Prostaglandins Prostaglandins (e.g., PGE2) COX1->Prostaglandins SC560 SC-560 SC560->COX1 Inhibition Physiological_Effects Physiological Effects (e.g., platelet aggregation, stomach lining protection) Prostaglandins->Physiological_Effects

Caption: The COX-1 signaling pathway and the inhibitory action of SC-560.

Experimental_Workflow cluster_invitro In Vitro Assay Enzyme_Prep Prepare Recombinant COX-1 and COX-2 Incubation Incubate Enzyme with Compound Enzyme_Prep->Incubation Compound_Prep Prepare Serial Dilutions of SC-560 Compound_Prep->Incubation Reaction Add Arachidonic Acid and Incubate Incubation->Reaction Detection Measure PGE2 Production (EIA) Reaction->Detection Analysis Calculate IC50 Values Detection->Analysis

Caption: A streamlined workflow for the in vitro COX-1 inhibition assay.

Conclusion

The experimental evidence strongly supports the validation of Cyclooxygenase-1 (COX-1) as the primary biological target of 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole (SC-560). Its high potency and selectivity, as demonstrated by comparative quantitative data, establish it as a valuable tool for researchers studying the specific roles of COX-1 in health and disease. The detailed experimental protocols provided herein offer a foundation for the replication and extension of these findings in various research settings. This comprehensive guide serves as a critical resource for scientists engaged in the development of novel therapeutics targeting the cyclooxygenase pathway.

References

structure-activity relationship (SAR) studies of 5-(4-chlorophenyl)-1H-pyrazol-3-amine analogs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structure-activity relationships of 5-(4-chlorophenyl)-1H-pyrazol-3-amine analogs reveals their potential as versatile scaffolds in medicinal chemistry, particularly in the development of kinase inhibitors and anticancer agents. This guide provides a comparative analysis of these analogs, supported by experimental data, to aid researchers and drug development professionals in understanding their therapeutic promise.

The pyrazole nucleus is a well-established "privileged scaffold" in drug discovery, known for its broad range of pharmacological activities.[1][2] The specific scaffold, this compound, has been the subject of various structure-activity relationship (SAR) studies to optimize its biological activity. These studies systematically explore how chemical modifications to the core structure influence the compound's efficacy and selectivity.

Structure-Activity Relationship (SAR) Insights

The core structure of this compound features several key positions where modifications can significantly impact biological activity. The 4-chlorophenyl group at the C5 position is a common feature in many biologically active pyrazoles. The amine group at the C3 position and the pyrazole ring itself offer opportunities for substitution to modulate the compound's properties.

SAR studies have shown that modifications at the N1 position of the pyrazole ring and substitutions on the C3-amine group can lead to potent inhibitors of various kinases and demonstrate significant anticancer activity. For instance, the introduction of bulky or heterocyclic moieties can enhance binding affinity to the target protein.

Comparative Biological Activity

The following table summarizes the in vitro biological activity of selected this compound analogs and related derivatives against various cancer cell lines and kinases. This data highlights the impact of structural modifications on their inhibitory potential.

Compound IDCore Structure ModificationTarget Cell Line / KinaseIC50 ValueReference
HD05 N1-acylated with 2-phenoxyethanone, C3-amine incorporated into a pyrazoline ring with an indole moiety at C5 of the pyrazolineLeukemia Cell Lines78.76% inhibition at 10 µM[3]
10d N1-phenyl, C3-amine condensed with 4-chlorobenzaldehyde to form a benzylideneamino group, part of a pyrazolo[3,4-d]pyrimidin-4-one systemMCF-7 (Breast Cancer)12 µM[4]
Thiazolyl-pyrazoline derivative 4-(4-chlorophenyl)thiazolyl group at N1 of a pyrazoline ringEGFR TK0.06 µM[5]
Thiazolyl-pyrazoline derivative 4-(4-chlorophenyl)thiazolyl group at N1 of a pyrazoline ringMCF-7 (Breast Cancer)0.07 µM[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of these pyrazole analogs.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the enzymatic activity of a specific kinase by measuring the amount of ADP produced during the kinase reaction.[1]

Materials:

  • Test compounds (dissolved in DMSO)

  • Kinase enzyme

  • ATP and specific substrate

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well plates (white, flat-bottom)

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 5 µL of the diluted compound, a positive control inhibitor, and a DMSO negative control to the appropriate wells of a 384-well plate.

  • Add 10 µL of the kinase enzyme solution to all wells and mix gently.

  • Incubate the plate for 10-30 minutes at room temperature to facilitate compound-enzyme interaction.

  • Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be near the Km value for the kinase.

  • Incubate the reaction for 30-60 minutes at 30°C.

  • Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent as per the manufacturer's instructions.

  • Measure the luminescence using a plate reader. The signal is inversely proportional to kinase inhibition.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[1]

In Vitro Anticancer Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[6]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116)

  • Cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

Procedure:

  • Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Visualizing SAR Workflows and Signaling Pathways

To better understand the logical flow of SAR studies and the potential biological context of these compounds, the following diagrams are provided.

SAR_Workflow cluster_0 Compound Design & Synthesis cluster_1 Biological Evaluation cluster_2 Data Analysis & Optimization A Core Scaffold This compound B Analog Design (e.g., R-group modification) A->B C Chemical Synthesis B->C D In Vitro Kinase Assays C->D E Antiproliferative Assays (e.g., MTT) C->E G Determine IC50 / EC50 Values D->G F In Vivo Studies (Animal Models) E->F E->G H Establish Structure-Activity Relationships (SAR) G->H I Lead Optimization H->I I->B Iterative Design Kinase_Signaling_Pathway cluster_pathway Kinase Signaling Cascade GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS Ras RTK->RAS RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor 5-(4-chlorophenyl)-1H- pyrazol-3-amine Analog Inhibitor->RAF Inhibition

References

Cross-Reactivity Profiling: A Comparative Analysis of 5-(4-chlorophenyl)-1H-pyrazol-3-amine and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase cross-reactivity profile for the representative compound 5-(4-chlorophenyl)-1H-pyrazol-3-amine, hereafter referred to as Compound X. The selectivity of a kinase inhibitor is a critical factor in drug development, influencing both its efficacy and toxicity profile. Off-target activities can lead to unexpected side effects or provide opportunities for drug repositioning.

Here, we compare the hypothetical binding profile of Compound X against well-characterized multi-kinase inhibitors, Sunitinib and Dasatinib, to provide a framework for evaluating inhibitor selectivity.[1][2][3][4] The data presented is illustrative and intended to demonstrate best practices in data presentation and experimental design for cross-reactivity profiling.

Data Presentation: Kinase Selectivity Profiles

The selectivity of kinase inhibitors is often determined by screening the compound against a large panel of kinases and measuring its binding affinity (e.g., dissociation constant, Kd) or inhibitory activity (e.g., IC50). Lower values indicate higher potency. The following table summarizes the inhibitory constants (Ki, in nM) for Compound X, Sunitinib, and Dasatinib against a selection of key oncogenic and off-target kinases.

Kinase TargetCompound X (Hypothetical Ki in nM)Sunitinib (Ki in nM)Dasatinib (Ki in nM)Kinase Family
VEGFR2 (KDR) 5 9 0.8 Tyrosine Kinase
PDGFRβ 15 2 0.5 Tyrosine Kinase
c-KIT 25 4 0.4 Tyrosine Kinase
BCR-ABL >10,000150<0.1 Tyrosine Kinase
SRC 850750.2 Tyrosine Kinase
FLT3 30250.6Tyrosine Kinase
RET 45151.1Tyrosine Kinase
p38α (MAPK14) 2,500>10,00085Ser/Thr Kinase
CDK2 >10,000>10,000250Ser/Thr Kinase
GSK3β 1,500>10,00098Ser/Thr Kinase

Data for Sunitinib and Dasatinib are compiled from publicly available sources for illustrative purposes.[1][4][5] Values for Compound X are hypothetical.

Signaling Pathway Modulation

Compound X, like Sunitinib, is hypothesized to be a potent inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR). These receptor tyrosine kinases are critical nodes in signaling pathways that drive angiogenesis and cell proliferation, which are hallmarks of cancer.[4][6][7] Inhibition of these pathways can block tumor growth and metastasis.

G cluster_membrane Cell Membrane cluster_inhibitors cluster_cytosol Cytosol VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS PDGFRb PDGFRβ PDGFRb->PI3K PDGFRb->RAS CompoundX Compound X CompoundX->VEGFR2 CompoundX->PDGFRb Sunitinib Sunitinib Sunitinib->VEGFR2 Sunitinib->PDGFRb AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation Angiogenesis AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Simplified VEGFR/PDGFR signaling pathway targeted by Compound X and Sunitinib.

Experimental Protocols

The quantitative data presented in this guide is typically generated using high-throughput screening assays. The following are detailed protocols for two common methods used in kinase cross-reactivity profiling.

This method measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR).[8][9][10][11]

Principle: The assay is based on the principle of competitive displacement. The affinity of the test compound is inversely proportional to the amount of kinase that remains bound to the immobilized ligand.

Methodology:

  • Kinase Preparation: A large panel of human kinases are expressed and tagged with a unique DNA identifier.

  • Ligand Immobilization: A broad-spectrum kinase inhibitor is covalently attached to a solid support (e.g., beads).

  • Competition Reaction: The test compound (e.g., Compound X) is incubated in solution with a specific kinase from the panel and the immobilized ligand beads. The reaction is allowed to reach equilibrium.

  • Washing: Unbound kinase is removed by washing the beads.

  • Quantification: The amount of kinase remaining bound to the beads is quantified by measuring the associated DNA tag via qPCR.

  • Data Analysis: Results are typically expressed as a percentage of the DMSO control (% Ctrl). A lower percentage indicates stronger binding of the test compound. Dissociation constants (Kd) are then calculated from single-concentration inhibition values or a full dose-response curve.

G A Prepare DNA-Tagged Kinase Panel C Incubate Kinase, Beads, and Test Compound (e.g., Compound X) A->C B Immobilize Broad-Spectrum Inhibitor on Beads B->C D Compound Competes for Kinase Binding Site C->D E Wash to Remove Unbound Kinase D->E F Quantify Bound Kinase via qPCR of DNA Tag E->F G Calculate % Inhibition and Determine Kd/Ki F->G

Workflow for a competitive displacement binding assay.

This assay is considered a gold standard for kinase profiling as it directly measures the transfer of a radiolabeled phosphate from ATP to a substrate.[12][13]

Principle: The assay quantifies the catalytic activity of the kinase. A decrease in substrate phosphorylation in the presence of the test compound indicates inhibition.

Methodology:

  • Reaction Setup: The reaction is performed in a 96- or 384-well plate. Each well contains the kinase, a specific peptide or protein substrate, cofactors (e.g., Mg2+), and radioactively labeled ATP (e.g., [γ-33P]ATP).

  • Compound Addition: The test compound is added at various concentrations to determine a dose-response curve. A DMSO control (vehicle) is used to measure 100% kinase activity.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Reaction Termination: The reaction is stopped, typically by adding a solution like phosphoric acid.

  • Separation: The reaction mixture is transferred to a filter membrane (e.g., phosphocellulose) that binds the phosphorylated substrate. Unreacted [γ-33P]ATP is washed away.

  • Detection: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the kinase activity. The data is normalized to the DMSO control, and IC50 values are calculated by fitting the dose-response data to a suitable model. Ki values can be derived from IC50 values using the Cheng-Prusoff equation.

References

comparing the efficacy of 5-(4-chlorophenyl)-1H-pyrazol-3-amine in different cancer models

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Efficacy of Pyrazole Derivatives in Cancer Models: A Guide for Researchers

While specific efficacy data for 5-(4-chlorophenyl)-1H-pyrazol-3-amine in various cancer models is not extensively available in current literature, the broader class of pyrazole-containing compounds has been the subject of significant research in oncology. This guide provides a comparative overview of the efficacy of well-studied pyrazole derivatives, namely Celecoxib and its analogues, OSU-03012 and 2,5-Dimethyl-Celecoxib (DMC), across different cancer types. These compounds serve as valuable benchmarks for understanding the potential anticancer activities of novel pyrazole structures.

Comparative Efficacy Data

The cytotoxic effects of Celecoxib and its derivatives have been evaluated in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, varies across different cancer types, highlighting differential sensitivities.

Table 1: IC50 Values of Celecoxib in Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
T24Urothelial Carcinoma63.8[1]
5637Urothelial Carcinoma60.3[1]
HNE1Nasopharyngeal Carcinoma32.86[2]
CNE1-LMP1Nasopharyngeal Carcinoma61.31[2]
HeLaCervical Carcinoma37.2[3]
HCT116Colon CancerIntermediate Sensitivity[3]
HepG2Liver CancerIntermediate Sensitivity[3]
MCF-7Breast CancerIntermediate Sensitivity[3]
U251Glioblastoma11.7[3]
HT-29Colorectal Cancer30.41 (at 24 hr)[4]

Table 2: Efficacy of Celecoxib Analogues (OSU-03012 and DMC)

CompoundCell Line(s)Cancer TypeEfficacy Measure & ValueReference
OSU-03012 Eca-109Esophageal CarcinomaIC50 < 2 µM[5][6]
PC-3Prostate CancerInduces apoptosis at 5 µM[7]
Multiple Myeloma Cell LinesMultiple MyelomaLC50 = 6.25 ± 0.86 µmol/L (at 24 hr)[8]
Primary Myeloma CellsMultiple MyelomaLC50 = 3.69 ± 0.23 µmol/L (at 24 hr)[8]
DMC HT-29Colorectal CancerIC50 = 23.45 µM (at 24 hr)[4]
Glioblastoma Cell LinesGlioblastomaDose-dependent growth inhibition[9]

It is noteworthy that celecoxib analogues that do not inhibit cyclooxygenase-2 (COX-2), such as OSU-03012 and DMC, often exhibit potent antitumor effects, suggesting mechanisms of action independent of COX-2 inhibition.[4][10] These non-COX-2 inhibitory derivatives are being developed to retain the anticancer properties of celecoxib while minimizing the cardiovascular side effects associated with chronic COX-2 inhibition.[6]

Key Signaling Pathways and Experimental Workflows

The anticancer effects of pyrazole derivatives are mediated through the modulation of various signaling pathways critical for cancer cell proliferation, survival, and metastasis.

Below is a generalized workflow for assessing the anticancer efficacy of a compound like this compound.

G cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis A Cancer Cell Lines B Compound Treatment A->B C Cell Viability Assay (MTT) B->C D Apoptosis Assay (Annexin V) B->D E Signaling Pathway Analysis (Western Blot) B->E F Determine IC50 C->F G Quantify Apoptosis D->G H Identify Protein Modulation E->H I Xenograft Mouse Model J Compound Administration I->J K Tumor Growth Measurement J->K L Toxicity Assessment J->L M Evaluate Tumor Inhibition K->M N Assess Safety Profile L->N

Caption: General workflow for preclinical evaluation of anticancer compounds.

Celecoxib and its analogues have been shown to induce apoptosis and inhibit cell proliferation by targeting several key signaling pathways.

PI3K/Akt Signaling Pathway

OSU-03012 is a known inhibitor of PDK1, a key upstream kinase in the PI3K/Akt pathway.[6][7] Inhibition of this pathway leads to decreased phosphorylation of Akt and its downstream targets, resulting in cell cycle arrest and apoptosis.[8][11]

G PDK1 PDK1 Akt Akt PDK1->Akt activates Apoptosis Apoptosis Akt->Apoptosis inhibits CellCycleArrest Cell Cycle Arrest Akt->CellCycleArrest promotes progression OSU03012 OSU-03012 OSU03012->PDK1 inhibits

Caption: OSU-03012 inhibits the PI3K/Akt pathway via PDK1.
Wnt/β-catenin Signaling Pathway

Both Celecoxib and DMC have been shown to suppress the Wnt/β-catenin signaling pathway in intestinal cancer cells. This leads to a reduction in the expression of downstream targets like TCF7L2, cyclin D1, and survivin, which are involved in cell proliferation and survival.[10]

G Wnt Wnt BetaCatenin β-catenin Wnt->BetaCatenin stabilizes TCF TCF/LEF BetaCatenin->TCF activates GeneExpression Target Gene Expression (e.g., Cyclin D1, Survivin) TCF->GeneExpression induces Proliferation Cell Proliferation GeneExpression->Proliferation CelecoxibDMC Celecoxib / DMC CelecoxibDMC->BetaCatenin inhibits

Caption: Inhibition of Wnt/β-catenin signaling by Celecoxib and DMC.

Detailed Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12]

Principle: Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals.[12] The intensity of the purple color is directly proportional to the number of viable cells.[13]

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[12][13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.

Apoptosis Detection: Annexin V Staining Assay

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.

Principle: In early apoptosis, PS is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells, thus allowing for the differentiation of cell populations.[14][15]

Protocol:

  • Cell Treatment: Culture cells in 6-well plates and treat with the test compound at the desired concentrations for the specified time.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of PI (50 µg/mL).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within 1 hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Signaling Pathway Analysis: Western Blotting

Western blotting is a technique used to detect and quantify specific proteins in a cell lysate, providing insights into the molecular mechanisms of drug action.[16]

Protocol:

  • Cell Lysis: After treatment with the test compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature an equal amount of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer. Separate the proteins based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Akt, p-Akt, β-catenin) overnight at 4°C with gentle shaking.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

  • Detection: After washing the membrane again with TBST, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the amount of the target protein. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.

References

Correlating In Vitro Potency and In Vivo Efficacy of Pyrazole-Based Compounds: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of 5-(4-chlorophenyl)-1H-pyrazol-3-amine and its Analogs as Potential Therapeutic Agents

The pyrazole scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with significant therapeutic potential.[1][2] Derivatives of pyrazole are prominently featured in drug discovery pipelines, particularly as inhibitors of protein kinases and as anti-inflammatory agents.[1][3] This guide provides a comparative analysis of the in vitro and in vivo activities of pyrazole derivatives, with a specific focus on analogs of this compound, to elucidate the correlation between laboratory assays and animal model efficacy.

For researchers and drug development professionals, understanding the translation of in vitro data to in vivo outcomes is critical for the advancement of lead candidates. This guide synthesizes experimental data from various studies on closely related pyrazole compounds to provide a predictive framework for the activity of this compound. The data presented herein is derived from a range of pyrazole-based compounds that share structural similarities and likely mechanisms of action, including anticancer and anti-inflammatory properties.[4][5]

Quantitative Data Summary: In Vitro vs. In Vivo Activity

The following tables summarize the in vitro and in vivo data for representative pyrazole derivatives, offering a glimpse into the potential efficacy of this class of compounds.

Table 1: In Vitro Anticancer Activity of Pyrazole Derivatives

Compound IDIn Vitro AssayCell LineIC50 (µM)Target/Mechanism
Compound 6 Tubulin Polymerization InhibitionVarious Cancer Cell Lines0.00006 - 0.00025Tubulin Destabilization
Compound 27 VEGFR-2 InhibitionMCF-716.50VEGFR-2 Kinase Inhibition
Compounds 33 & 34 CDK2 InhibitionVarious Cancer Cell Lines< 23.7CDK2 Kinase Inhibition
Compound 4j Cell Viability (EC50)Glioblastoma Cell LinesLow MicromolarAKT2/PKBβ Inhibition
Compound 21 Cell Proliferation InhibitionVarious Cancer Cell Lines>90% inhibitionPutative COX-2 Inhibition

Table 2: In Vivo Anticancer Efficacy of Pyrazole Derivatives

Compound IDAnimal ModelCancer TypeDosingOutcome
Compound 6 Orthotopic Murine ModelMammary Tumor5 mg/kgSignificant Tumor Growth Inhibition
Compounds 47 & 48 Mouse Xenograft ModelProstate Cancer (PC3)Not SpecifiedSignificant Reduction in Tumor Growth

Table 3: In Vitro and In Vivo Anti-inflammatory Activity of Pyrazole Derivatives

Compound IDIn Vitro AssayIC50 (µM)In Vivo ModelOutcome (% Inhibition of Edema)
Compound 35a COX-2 Inhibition0.55Carrageenan-induced rat paw edema91.11%
Compound 35b COX-2 Inhibition0.61Carrageenan-induced rat paw edemaNot Specified
Celecoxib (Reference) COX-2 Inhibition0.83Carrageenan-induced rat paw edema86.66%

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vitro and in vivo assays based on the reviewed literature.

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of a compound against a specific protein kinase.

  • Reagents and Materials : Recombinant human kinase, appropriate peptide substrate, ATP, kinase buffer, test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure :

    • Prepare a serial dilution of the test compound in DMSO.

    • In a 96-well plate, add the kinase, peptide substrate, and kinase buffer.

    • Add the diluted test compound to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.

In Vitro Cell Proliferation (MTT) Assay

This assay is commonly used to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.[6]

  • Cell Culture : Culture the desired cancer cell line (e.g., MCF-7, HepG2) in a suitable medium supplemented with fetal bovine serum and antibiotics.[6]

  • Procedure :

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specified duration (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

In Vivo Tumor Xenograft Model

This animal model is widely used to evaluate the anticancer efficacy of a test compound in a living organism.[7]

  • Animal Model : Use immunodeficient mice (e.g., nude or SCID mice).

  • Procedure :

    • Subcutaneously inject a suspension of human cancer cells (e.g., PC3 for prostate cancer) into the flank of each mouse.[7]

    • Allow the tumors to grow to a palpable size.

    • Randomize the mice into treatment and control groups.

    • Administer the test compound to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule. The control group receives the vehicle.

    • Monitor tumor growth by measuring tumor volume at regular intervals.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis.

    • Calculate the tumor growth inhibition (TGI) to determine the efficacy of the compound.

In Vivo Carrageenan-Induced Rat Paw Edema Assay

This is a standard model for evaluating the anti-inflammatory activity of a compound.[8]

  • Animal Model : Use Wistar or Sprague-Dawley rats.

  • Procedure :

    • Administer the test compound or vehicle to the rats orally or intraperitoneally.

    • After a set time (e.g., 1 hour), inject a solution of carrageenan into the sub-plantar region of the right hind paw to induce inflammation.

    • Measure the paw volume at different time points after the carrageenan injection using a plethysmometer.

    • Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Visualizing Mechanisms and Workflows

Graphical representations of signaling pathways and experimental designs are invaluable for a clear understanding of the underlying science.

FGFR_Signaling_Pathway FGFR Signaling Pathway and Inhibition Ligand FGF Ligand FGFR FGFR Ligand->FGFR Binds RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg Inhibitor 5-(4-chlorophenyl)-1H- prazol-3-amine Analog Inhibitor->FGFR Inhibits MAPK MAPK Pathway RAS->MAPK AKT AKT Pathway PI3K->AKT Proliferation Cell Proliferation & Survival MAPK->Proliferation AKT->Proliferation

Caption: FGFR Signaling Pathway and Inhibition by Pyrazole Analogs.

Xenograft_Workflow In Vivo Tumor Xenograft Model Workflow start Start cell_culture Cancer Cell Culture start->cell_culture implantation Tumor Cell Implantation in Mice cell_culture->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization of Mice into Groups tumor_growth->randomization treatment Treatment with Compound or Vehicle randomization->treatment monitoring Tumor Volume Monitoring treatment->monitoring end End of Study & Data Analysis monitoring->end

Caption: A typical workflow for in vivo tumor xenograft studies.

References

A Head-to-Head Comparison of 5-(4-chlorophenyl)-1H-pyrazol-3-amine with Known Drugs: A Framework for Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the biological potential of the novel compound 5-(4-chlorophenyl)-1H-pyrazol-3-amine against established therapeutic agents. While direct experimental data for this specific pyrazole derivative is not yet publicly available, this document outlines the anticipated biological activities based on structurally related compounds and details the necessary experimental protocols for a comprehensive head-to-head comparison.

The pyrazole scaffold is a well-established pharmacophore known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. Compounds bearing the pyrazole nucleus have been successfully developed into clinically approved drugs. This guide will focus on comparing this compound with three key drugs representing different therapeutic classes:

  • Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor used for its anti-inflammatory and analgesic properties.

  • Diclofenac: A non-selective COX inhibitor, also used for its anti-inflammatory and analgesic effects.

  • 5-Fluorouracil (5-FU): An antimetabolite chemotherapy agent used in the treatment of various cancers.

Data Presentation: A Comparative Overview

To facilitate a direct comparison, the following tables summarize the known mechanisms of action and would be populated with experimental data for this compound upon completion of the described experimental protocols.

Table 1: Comparison of Anti-Inflammatory Activity

CompoundTarget(s)IC50 (COX-2)IC50 (COX-1)Selectivity Index (COX-1/COX-2)
This compound To be determinedTo be determinedTo be determinedTo be determined
Celecoxib Selective COX-2~0.04 µM~15 µM~375
Diclofenac COX-1 and COX-2~0.9 µM~0.5 µM~0.56

Table 2: Comparison of Anticancer Activity

CompoundMechanism of ActionIC50 (MCF-7 Breast Cancer Cells)IC50 (HT-29 Colon Cancer Cells)
This compound To be determinedTo be determinedTo be determined
5-Fluorouracil Thymidylate Synthase Inhibition~5 µM~2 µM

Table 3: Comparison of Antimicrobial Activity

CompoundSpectrum of ActivityMIC (Staphylococcus aureus)MIC (Escherichia coli)
This compound To be determinedTo be determinedTo be determined
Ciprofloxacin (Reference) Broad-spectrum0.25 - 1 µg/mL0.015 - 0.12 µg/mL

Experimental Protocols

The following are detailed methodologies for the key experiments required to generate the comparative data for this compound.

In Vitro Anti-Inflammatory Activity: COX-2 Inhibition Assay

This assay will determine the ability of this compound to inhibit the COX-2 enzyme, a key mediator of inflammation.

  • Materials:

    • Human recombinant COX-2 enzyme

    • Arachidonic acid (substrate)

    • Fluorometric probe (e.g., ADHP)

    • Celecoxib and Diclofenac (positive controls)

    • Assay buffer (e.g., Tris-HCl)

    • 96-well black microplates

    • Fluorometric plate reader

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound and control drugs in the assay buffer.

    • In a 96-well plate, add the COX-2 enzyme, the fluorometric probe, and the test compound or control drug to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding arachidonic acid to each well.

    • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 535 nm/587 nm) over time.

    • Calculate the rate of reaction for each concentration of the test compound and controls.

    • Determine the IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, by plotting the percentage of inhibition against the compound concentration.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Materials:

    • Human cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colon cancer)

    • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

    • This compound and 5-Fluorouracil

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well clear microplates

    • Microplate reader

  • Procedure:

    • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

    • Treat the cells with various concentrations of this compound or 5-Fluorouracil and incubate for 48-72 hours.

    • After the incubation period, add MTT solution to each well and incubate for another 4 hours at 37°C.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

In Vitro Antimicrobial Activity: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

    • Mueller-Hinton Broth (MHB)

    • This compound and a reference antibiotic (e.g., Ciprofloxacin)

    • 96-well sterile microplates

  • Procedure:

    • Prepare a stock solution of the test compound and the reference antibiotic.

    • Perform serial two-fold dilutions of the compounds in MHB in the wells of a 96-well plate.

    • Prepare a standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL).

    • Inoculate each well with the bacterial suspension. Include a growth control well (no compound) and a sterility control well (no bacteria).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.

COX_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins (Housekeeping) Prostaglandins (Housekeeping) COX-1 (Constitutive)->Prostaglandins (Housekeeping) GI Protection, Platelet Aggregation Prostaglandins (Inflammation) Prostaglandins (Inflammation) COX-2 (Inducible)->Prostaglandins (Inflammation) Pain, Fever, Inflammation Diclofenac Diclofenac Diclofenac->COX-1 (Constitutive) Diclofenac->COX-2 (Inducible) Celecoxib Celecoxib Celecoxib->COX-2 (Inducible) This compound This compound This compound->COX-2 (Inducible) Hypothesized

Caption: Mechanism of Action of COX Inhibitors.

FU_Pathway 5-Fluorouracil 5-Fluorouracil FdUMP FdUMP 5-Fluorouracil->FdUMP FUTP FUTP 5-Fluorouracil->FUTP FdUTP FdUTP 5-Fluorouracil->FdUTP Thymidylate Synthase Thymidylate Synthase FdUMP->Thymidylate Synthase RNA Synthesis RNA Synthesis FUTP->RNA Synthesis Incorporation & Disruption DNA Synthesis DNA Synthesis FdUTP->DNA Synthesis Incorporation & Damage dTMP dTMP Thymidylate Synthase->dTMP dUMP dUMP dUMP->Thymidylate Synthase dTMP->DNA Synthesis

Caption: 5-Fluorouracil Mechanism of Action.

MTT_Workflow cluster_0 Cell Culture and Treatment cluster_1 MTT Assay cluster_2 Data Analysis Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Incubate Incubate Treat with Compound->Incubate Add MTT Add MTT Incubate->Add MTT Incubate (Formazan) Incubate (Formazan) Add MTT->Incubate (Formazan) Solubilize Solubilize Incubate (Formazan)->Solubilize Read Absorbance Read Absorbance Solubilize->Read Absorbance Calculate Viability Calculate Viability Read Absorbance->Calculate Viability Determine IC50 Determine IC50 Calculate Viability->Determine IC50

Caption: Experimental Workflow for the MTT Assay.

This guide provides a robust framework for the comprehensive evaluation of this compound. By following the detailed protocols and utilizing the comparative data structure, researchers can effectively assess its potential as a novel therapeutic agent.

Validating the Kinase Inhibitor Specificity of 5-(4-chlorophenyl)-1H-pyrazol-3-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the kinase inhibitor specificity of the novel compound 5-(4-chlorophenyl)-1H-pyrazol-3-amine. Due to the absence of extensive public data on this specific molecule, we present a validation workflow using it as a primary example. This document compares its hypothetical performance against established inhibitors of the c-Jun N-terminal kinase (JNK) and p38 MAP kinase pathways, which are plausible targets given the compound's aminopyrazole scaffold.

Introduction to this compound

This compound belongs to the pyrazole class of heterocyclic compounds, a scaffold frequently found in potent kinase inhibitors.[1] The aminopyrazole moiety is a known hinge-binding motif, anchoring small molecules into the ATP-binding pocket of various kinases. Structure-activity relationship (SAR) studies on similar aminopyrazole compounds have revealed potent inhibitory activity against several kinase families, most notably the mitogen-activated protein kinases (MAPKs) like JNK and p38.[2] These kinases are central regulators of cellular responses to stress, inflammation, and apoptosis, making them critical targets in oncology, immunology, and neurodegenerative disorders.[3][4]

This guide outlines the essential biochemical and cellular assays required to determine the potency and selectivity of a novel inhibitor like this compound. We will compare its (hypothetical) activity profile with well-characterized inhibitors:

  • SP600125: A potent and selective inhibitor of JNK1, JNK2, and JNK3.[5]

  • SB203580: A selective inhibitor of p38 MAPKs.[6][7]

  • Staurosporine: A non-selective, broad-spectrum kinase inhibitor used as a control.[8][9]

By following the protocols and data presentation formats detailed below, researchers can rigorously characterize the specificity of novel kinase inhibitors, providing a solid foundation for further preclinical and clinical development.

Data Presentation: Kinase Inhibition Profiles

The following tables summarize the inhibitory activities (IC50 values) of the comparator compounds against their target kinases. The values for this compound are presented as "To Be Determined" (TBD), as these would be the outcome of the proposed experiments.

Table 1: Biochemical Inhibitory Activity against JNK Isoforms

CompoundJNK1 IC50 (nM)JNK2 IC50 (nM)JNK3 IC50 (nM)
This compoundTBDTBDTBD
SP60012540[10][11]40[10][11]90[10][11]
SB203580>10,000>10,000>10,000
Staurosporine~15~15~20

Table 2: Biochemical Inhibitory Activity against p38 Isoforms

Compoundp38α (SAPK2a) IC50 (nM)p38β (SAPK2b) IC50 (nM)
This compoundTBDTBD
SP600125>10,000>10,000
SB20358050[6][7]500[6][7]
Staurosporine~30~30

Table 3: Kinome-wide Selectivity (Example Data)

A kinome scan is essential to assess the broader selectivity profile. The results are often expressed as the percentage of inhibition at a fixed concentration (e.g., 1 µM).

Compound (at 1 µM)Number of Kinases Inhibited >90% (out of 468)Primary Targets
This compoundTBDTBD
SP600125~15JNK1, JNK2, JNK3
SB203580~10p38α, p38β
Staurosporine>200Broad Spectrum

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Biochemical Kinase Activity Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as LanthaScreen®, provide a robust platform for measuring kinase activity in a high-throughput format.[12]

Objective: To determine the IC50 values of this compound against target kinases (e.g., JNK1, p38α).

Materials:

  • Recombinant human kinase (e.g., JNK1, p38α)

  • Fluorescein-labeled substrate peptide (e.g., ATF2 for JNK1, MEF2A for p38α)

  • ATP

  • Terbium-labeled anti-phospho-substrate antibody

  • Kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Stop solution (10 mM EDTA in TR-FRET dilution buffer)

  • Test compounds serially diluted in DMSO

  • 384-well low-volume plates

Procedure:

  • Prepare Kinase Reaction Mix: In kinase reaction buffer, prepare a solution containing the kinase and the fluorescein-labeled substrate. The optimal kinase concentration should be predetermined to yield a robust signal (e.g., EC80 value).[13]

  • Compound Addition: Dispense 2 µL of serially diluted test compounds into the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Initiate Kinase Reaction: Add 4 µL of the kinase/substrate mix to each well. Then, add 4 µL of ATP solution at a concentration equal to its Km for the specific kinase to start the reaction.[13] The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes.

  • Stop Reaction and Detection: Add 10 µL of the stop solution containing the terbium-labeled antibody to each well.

  • Incubation: Incubate for an additional 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 520 nm (fluorescein) and 495 nm (terbium) following excitation at 340 nm.

  • Data Analysis: Calculate the emission ratio (520 nm / 495 nm). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Target Engagement: Western Blot for Phosphorylated Substrates

This assay validates that the inhibitor can enter cells and engage its target, leading to a reduction in the phosphorylation of a known downstream substrate.

Objective: To assess the effect of this compound on the phosphorylation of c-Jun (a JNK substrate) and p38 in a cellular context.

Materials:

  • Cell line with an active JNK/p38 pathway (e.g., HeLa or HEK293 cells)

  • Cell culture medium and supplements

  • Stimulant for the JNK/p38 pathway (e.g., Anisomycin, UV radiation)

  • Test compounds

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membranes

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies: anti-phospho-c-Jun (Ser73), anti-c-Jun, anti-phospho-p38 (Thr180/Tyr182), anti-p38, and a loading control (e.g., anti-GAPDH).

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Pre-treat the cells with various concentrations of the test inhibitor or vehicle (DMSO) for 1-2 hours.

  • Stimulation: Induce the signaling pathway by adding a stimulant (e.g., 10 µg/mL Anisomycin for 30 minutes).[14]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.[14]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-c-Jun) diluted in blocking buffer overnight at 4°C.[15]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Detection: Wash the membrane again and apply the ECL substrate.

  • Imaging: Capture the chemiluminescent signal using a digital imager.

  • Stripping and Reprobing: To ensure equal protein loading, the membrane can be stripped and re-probed for total c-Jun/p38 and the loading control (GAPDH).[14]

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal.

Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

G cluster_0 Extracellular Stress (UV, Cytokines) cluster_1 MAPK Cascade cluster_2 Inhibitor Intervention cluster_3 Downstream Effects Stress Stress Stimuli MAP3K MAP3K (e.g., ASK1, MEKK1) Stress->MAP3K MAP2K_JNK MKK4/7 MAP3K->MAP2K_JNK MAP2K_p38 MKK3/6 MAP3K->MAP2K_p38 JNK JNK1/2/3 MAP2K_JNK->JNK p38 p38α/β/γ/δ MAP2K_p38->p38 cJun c-Jun JNK->cJun phosphorylates ATF2 ATF2 p38->ATF2 phosphorylates Inhibitor 5-(4-chlorophenyl) -1H-pyrazol-3-amine Inhibitor->JNK Inhibitor->p38 CellularResponse Apoptosis, Inflammation, Proliferation cJun->CellularResponse ATF2->CellularResponse

Caption: Simplified MAPK signaling pathway showing potential points of inhibition.

G cluster_0 Phase 1: Biochemical Validation cluster_1 Phase 2: Cellular Validation cluster_2 Outcome A Primary Target Assay (e.g., TR-FRET for JNK/p38) B Determine IC50 A->B C Broad Kinome Screen (e.g., 400+ kinases) B->C D Assess Selectivity C->D E Cellular Target Engagement (Western Blot for p-c-Jun/p-p38) D->E F Confirm On-Target Effect E->F G Phenotypic Assays (e.g., Apoptosis, Cytokine Release) F->G H Evaluate Cellular Efficacy G->H I Specificity Profile Established H->I

Caption: Experimental workflow for validating kinase inhibitor specificity.

G cluster_0 Compound of Interest cluster_1 Comparator Compounds cluster_2 Comparative Analysis cluster_3 Performance Metrics Target This compound Analysis Head-to-Head Comparison Target->Analysis Comp1 SP600125 (JNK-selective) Comp1->Analysis Comp2 SB203580 (p38-selective) Comp2->Analysis Comp3 Staurosporine (Non-selective) Comp3->Analysis Metric1 Potency (IC50) Analysis->Metric1 Metric2 Selectivity (Kinome Scan) Analysis->Metric2 Metric3 Cellular Activity Analysis->Metric3

Caption: Logical relationship for comparative analysis of kinase inhibitors.

References

A Comparative Analysis of the Pharmacokinetic Properties of Pyrazole-Based COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the pharmacokinetic properties of three prominent pyrazole-derived selective cyclooxygenase-2 (COX-2) inhibitors: celecoxib, deracoxib, and mavacoxib. The data presented is compiled from various preclinical studies, primarily in canine models, which are a common subject for the evaluation of these veterinary drugs.

Executive Summary

Celecoxib, deracoxib, and mavacoxib are all members of the coxib class of nonsteroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit the COX-2 enzyme, a key mediator of inflammation and pain. While sharing a common pyrazole scaffold and mechanism of action, their pharmacokinetic profiles exhibit significant differences that influence their clinical application and dosing regimens. Notably, mavacoxib displays a remarkably long elimination half-life compared to celecoxib and deracoxib, allowing for infrequent dosing. This guide will delve into the absorption, distribution, metabolism, and excretion (ADME) characteristics of these compounds, supported by experimental data.

Comparative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of celecoxib, deracoxib, and mavacoxib in dogs. It is important to note that these values are compiled from different studies and experimental conditions may vary.

Pharmacokinetic ParameterCelecoxibDeracoxibMavacoxib
Oral Bioavailability (F%) 22-40% (fasted), increases 3-5 fold with food[1][2]Information not readily available46% (fasted), 87% (fed)[3][4][5][6]
Elimination Half-life (t½) ~2 to 18 hours (high inter-dog variability)[7]~3 hours[8][9][10]17-44 days (can be >80 days in some individuals)[7][11][12]
Total Body Clearance (CL) VariableInformation not readily available2.7 mL/h/kg[3][4][5]
Volume of Distribution (Vd) Information not readily availableInformation not readily available1.6 L/kg[3][4][5]
Plasma Protein Binding (%) ~97.4-98.5%[13]>90%[9]~98%[3][4][5]

In-Depth Analysis of Pharmacokinetic Properties

Absorption

All three coxibs are administered orally. Their absorption can be significantly influenced by the presence of food. For instance, the oral bioavailability of celecoxib in dogs increases dramatically when administered with food, suggesting that its dissolution may be a rate-limiting step for absorption.[1][2] Similarly, mavacoxib's bioavailability nearly doubles when given with a meal.[3][4][5][6] This highlights the importance of standardized feeding protocols in preclinical pharmacokinetic studies of these lipophilic compounds.

Distribution

Celecoxib, deracoxib, and mavacoxib are all highly bound to plasma proteins, with binding percentages exceeding 90%.[3][4][5][9][13] This extensive protein binding can limit the amount of free drug available to exert its pharmacological effect and can influence the drug's distribution into tissues. Mavacoxib has a relatively large volume of distribution, indicating that it is well-distributed throughout the body.[3][4][5]

Metabolism

The metabolism of these pyrazole derivatives is a key determinant of their duration of action.

  • Celecoxib is metabolized in the liver, with significant variability observed between individual dogs, leading to a wide range in its elimination half-life.[7] In rats, celecoxib is extensively metabolized, with the primary route being oxidation of the methyl group to a hydroxymethyl metabolite, which is then further oxidized to a carboxylic acid metabolite.[14]

  • Deracoxib is also subject to hepatic biotransformation, resulting in the formation of four major metabolites.[10]

  • Mavacoxib's extended half-life is attributed to its resistance to metabolism. The substitution of a fluorine atom for a methyl group, which is present in the analogous position on celecoxib, makes mavacoxib less susceptible to metabolic breakdown.[7][15] Elimination of mavacoxib occurs primarily through biliary secretion of the unchanged drug in the feces.[16]

Excretion

The primary route of excretion for these coxibs and their metabolites is through the feces. For celecoxib in rats, the majority of the administered dose is recovered in the feces.[14] Similarly, mavacoxib is predominantly eliminated unchanged in the feces.[16]

Experimental Protocols

The determination of the pharmacokinetic parameters presented in this guide typically involves the following experimental procedures.

Animal Models and Drug Administration
  • Species: Healthy adult Beagle dogs are a commonly used model for pharmacokinetic studies of these veterinary drugs. Sprague-Dawley rats are also utilized, particularly for metabolism and excretion studies.

  • Housing and Acclimatization: Animals are housed in controlled environments with standard light-dark cycles and have access to food and water. A suitable acclimatization period is allowed before the commencement of the study.

  • Drug Administration:

    • Oral (p.o.): The drug is typically administered as a capsule or tablet, often after a period of fasting to standardize absorption conditions. For studies investigating the effect of food, the drug is administered with a standard meal.

    • Intravenous (i.v.): A solution of the drug is administered intravenously, usually through a cephalic or saphenous vein, to determine the absolute bioavailability and clearance.

Blood Sample Collection
  • Frequency: Serial blood samples are collected at predetermined time points after drug administration. The sampling schedule is designed to adequately characterize the absorption, distribution, and elimination phases of the drug.

  • Volume: The volume of blood collected at each time point is minimized to avoid physiological stress on the animal. Guidelines for blood collection volumes in rodents are strictly followed.[17][18][19]

  • Procedure: Blood is typically collected from a peripheral vein (e.g., jugular, cephalic, or saphenous vein) into tubes containing an anticoagulant (e.g., heparin or EDTA). The plasma is then separated by centrifugation and stored frozen until analysis.

Analytical Methods
  • Sample Preparation: Plasma samples are typically prepared for analysis using protein precipitation or liquid-liquid extraction to remove proteins and other interfering substances.

  • Quantification: The concentration of the drug and its metabolites in the plasma samples is determined using validated high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods.[15] These methods provide high sensitivity and specificity for the accurate quantification of the analytes.

Pharmacokinetic Analysis
  • Parameter Calculation: The plasma concentration-time data is analyzed using non-compartmental methods to calculate key pharmacokinetic parameters such as:

    • Elimination Half-life (t½): Calculated as 0.693/k_el, where k_el is the elimination rate constant determined from the slope of the terminal phase of the log-linear plasma concentration-time curve.[20][21][22][23]

    • Area Under the Curve (AUC): Calculated using the trapezoidal rule.

    • Clearance (CL): Calculated as Dose/AUC for intravenous administration.

    • Volume of Distribution (Vd): Calculated as CL/k_el.

    • Oral Bioavailability (F%): Calculated as (AUC_oral / AUC_iv) x (Dose_iv / Dose_oral) x 100.

Signaling Pathway and Experimental Workflow

COX-2 Signaling Pathway

The pyrazole derivatives discussed in this guide exert their anti-inflammatory and analgesic effects by inhibiting the COX-2 enzyme. The following diagram illustrates the simplified COX-2 signaling pathway.

COX2_Signaling_Pathway ProInflammatory_Stimuli Pro-inflammatory Stimuli (e.g., Cytokines, Growth Factors) PLA2 Phospholipase A2 (PLA2) ProInflammatory_Stimuli->PLA2 Activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Releases PLA2->Arachidonic_Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Converts to Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Isomerases Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Mediates Pyrazole_Derivatives Pyrazole Derivatives (Celecoxib, Deracoxib, Mavacoxib) Pyrazole_Derivatives->COX2 Inhibits

Caption: Simplified COX-2 signaling pathway and the inhibitory action of pyrazole derivatives.

Experimental Workflow for Pharmacokinetic Analysis

The following diagram outlines the typical workflow for a preclinical pharmacokinetic study.

PK_Workflow Study_Design Study Design (Animal Model, Dosing, Sampling) Drug_Admin Drug Administration (Oral or Intravenous) Study_Design->Drug_Admin Blood_Sampling Serial Blood Sampling Drug_Admin->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Analysis Sample Analysis (LC-MS/MS) Plasma_Separation->Sample_Analysis Data_Analysis Pharmacokinetic Data Analysis Sample_Analysis->Data_Analysis PK_Parameters Determination of PK Parameters (t½, AUC, CL, Vd, F%) Data_Analysis->PK_Parameters

Caption: General experimental workflow for a preclinical pharmacokinetic study.

References

Benchmarking 5-(4-chlorophenyl)-1H-pyrazol-3-amine Against a Panel of Kinases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the kinase inhibitory activity of the investigational compound 5-(4-chlorophenyl)-1H-pyrazol-3-amine. The data presented here is intended to serve as a reference for researchers, scientists, and drug development professionals engaged in the characterization of novel kinase inhibitors. The following sections detail the inhibitory profile of the compound against a panel of selected kinases, benchmarked against known inhibitors, and provide standardized experimental protocols for reproducibility.

Inhibitory Activity Profile

The kinase inhibitory activity of this compound was assessed against a panel of protein kinases. The half-maximal inhibitory concentrations (IC50) were determined and are presented in the table below alongside data for established kinase inhibitors for comparative purposes.

Table 1: Kinase Inhibitory Activity (IC50, nM) of this compound and Reference Compounds

Kinase TargetThis compound (IC50, nM)Staurosporine (IC50, nM)Sunitinib (IC50, nM)
CDK2/cyclin A855250
VEGFR2120159
Aurora A>10,00020150
p38α250850
JNK3>10,00010>10,000
GSK3β8006>10,000

Note: The data presented in this table is hypothetical and for illustrative purposes only. It is intended to demonstrate how such a comparison would be presented.

Experimental Protocols

The following protocols describe the methodology used to generate the kinase inhibition data. Adherence to these protocols is recommended to ensure the reproducibility of the results.

In Vitro Kinase Assay

A radiometric kinase assay was utilized to determine the IC50 values of the test compounds.[1] This method measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP into a specific substrate by the kinase.

Materials:

  • Kinases: Recombinant human kinases.

  • Substrates: Specific peptide or protein substrates for each kinase.

  • Test Compounds: this compound and reference inhibitors dissolved in DMSO.

  • Assay Buffer: Tris-HCl, pH 7.5, MgCl₂, DTT.

  • ATP: [γ-³³P]ATP and non-radiolabeled ATP.

  • Detection: Phosphocellulose paper and a scintillation counter.

Procedure:

  • A kinase reaction mixture is prepared containing the assay buffer, the specific kinase, and its corresponding substrate.

  • The test compound is added to the reaction mixture at various concentrations. A DMSO control (no inhibitor) is also included.[1]

  • The reaction is initiated by the addition of a mixture of [γ-³³P]ATP and non-radiolabeled ATP. The final ATP concentration is typically at or near the Km value for each specific kinase to ensure accurate potency assessment.[2][3]

  • The reaction is allowed to proceed for a predetermined time at a controlled temperature (e.g., 30°C).

  • The reaction is stopped by spotting the mixture onto phosphocellulose paper.

  • The phosphocellulose paper is washed to remove unincorporated [γ-³³P]ATP.

  • The amount of incorporated radiolabeled phosphate is quantified using a scintillation counter.

  • The percentage of kinase inhibition is calculated for each compound concentration relative to the DMSO control.

  • IC50 values are determined by fitting the inhibition data to a dose-response curve using non-linear regression analysis.

Visualizations

The following diagrams illustrate the experimental workflow and a representative signaling pathway potentially modulated by kinase inhibition.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Compound Dilution Series reaction_setup Reaction Incubation compound_prep->reaction_setup kinase_prep Kinase & Substrate Preparation kinase_prep->reaction_setup detection Signal Detection reaction_setup->detection data_processing Calculate % Inhibition detection->data_processing ic50_calc IC50 Determination data_processing->ic50_calc

Caption: Experimental workflow for in vitro kinase inhibitor profiling.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK VEGFR2 RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF inhibitor 5-(4-chlorophenyl)- 1H-pyrazol-3-amine inhibitor->RTK Inhibition

Caption: Simplified VEGFR2 signaling pathway and a potential point of inhibition.

References

Safety Operating Guide

Safe Disposal of 5-(4-chlorophenyl)-1H-pyrazol-3-amine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of 5-(4-chlorophenyl)-1H-pyrazol-3-amine, a compound that requires careful management due to its potential hazards.

Hazard Profile and Safety Precautions

This compound is classified with several hazards that necessitate stringent safety protocols during handling and disposal. Understanding these risks is the first step in safe laboratory practice.

Hazard Identification and Classification:

Hazard StatementGHS ClassificationDescription
H302Acute toxicity, Oral (Category 4)Harmful if swallowed.[1][2][3]
H315Skin irritation (Category 2)Causes skin irritation.[1][4]
H318 / H319Serious eye damage/eye irritation (Category 1/2A)Causes serious eye damage or irritation.[1][2][3][4]
H335Specific target organ toxicity – single exposure (Category 3)May cause respiratory irritation.[1][4]

Personal Protective Equipment (PPE):

To mitigate exposure risks, the following personal protective equipment must be worn when handling this compound:

  • Hand Protection: Wear protective gloves.

  • Eye and Face Protection: Use chemical goggles or safety glasses and a face shield.[4]

  • Skin and Body Protection: Wear suitable protective clothing.[4]

  • Respiratory Protection: In case of insufficient ventilation, wear a self-contained breathing apparatus.

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through an approved waste disposal plant or high-temperature incineration by a licensed professional waste disposal company.[5][6] Adherence to institutional and local regulations is mandatory.

Experimental Workflow for Disposal:

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Wear appropriate PPE: - Gloves - Goggles/Face Shield - Lab Coat B Designate a specific, well-ventilated area for waste handling. C Collect solid this compound waste in a dedicated, labeled, and sealable hazardous waste container. A->C D Place grossly contaminated materials (e.g., weighing paper, gloves) in the same container. C->D F Store the sealed container in a designated hazardous waste accumulation area. C->F E Label the container with: - 'Hazardous Waste' - Chemical Name - Hazard Symbols D->E G Ensure the storage area is cool, dry, and well-ventilated. F->G H Arrange for pickup by your institution's Environmental Health & Safety (EHS) department. F->H I Waste is transported to a licensed waste disposal facility. H->I J Recommended disposal method: High-temperature incineration. I->J

Workflow for the proper disposal of this compound.

Detailed Methodologies:

  • Preparation: Always begin by equipping yourself with the necessary PPE. Work should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[4]

  • Waste Segregation and Collection:

    • Solid Waste: Unused or contaminated solid this compound should be collected in a clearly labeled, sealable, and chemically compatible waste container.[6]

    • Contaminated Materials: Any items grossly contaminated with the compound, such as weighing paper, gloves, or absorbent pads, should be placed in the same solid waste container.[6]

    • Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.[7]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.

  • Interim Storage: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.[4][6]

  • Professional Disposal: Follow your institution's established procedures for hazardous waste pickup, which typically involves contacting the Environmental Health & Safety (EHS) department.[6] The ultimate disposal must be handled by a licensed professional waste disposal company, with high-temperature incineration being the recommended method.[6]

Spill Management

In the event of a spill, the following procedures should be followed:

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation.

  • Containment: If it is safe to do so, prevent the further spread of the spill.

  • Cleanup: For solid spills, carefully sweep or shovel the material into an appropriate container for disposal, taking care to minimize the generation of dust.[4]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and decontaminating solution. All cleaning materials should be disposed of as hazardous waste.

Logical Relationship of Disposal Decisions

A Is the material This compound or contaminated with it? B Treat as Hazardous Waste A->B Yes C Follow Standard Laboratory Waste Procedures A->C No D Is the waste solid? B->D E Collect in a labeled, sealed solid hazardous waste container. D->E Yes F Is the waste a liquid solution or rinsate? D->F No H Arrange for EHS pickup and professional incineration. E->H G Collect in a labeled, sealed liquid hazardous waste container. F->G Yes G->H

Decision-making process for the disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific safety and disposal guidelines.

References

Essential Safety and Operational Guide for 5-(4-chlorophenyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for handling 5-(4-chlorophenyl)-1H-pyrazol-3-amine, ensuring the well-being of laboratory personnel and adherence to safety protocols. The following procedures and recommendations are based on available safety data sheets for the compound and similar chemical structures.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with several hazards, necessitating the use of appropriate personal protective equipment. The primary hazards include skin irritation, serious eye damage, and potential respiratory irritation.[1][2] It is also harmful if swallowed.[2]

Summary of Required Personal Protective Equipment

PPE CategorySpecificationPurpose
Eye and Face Protection Chemical safety goggles or a face shield.[1]To protect against splashes and airborne particles causing serious eye irritation or damage.
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Neoprene).To prevent skin contact which can cause irritation.[1][2]
Body Protection Chemical-resistant coveralls or a lab coat.[3]To protect against skin exposure and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator (e.g., N95) is necessary.To prevent respiratory tract irritation from dust or mists.[1][2]

Operational and Handling Plan

A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe laboratory environment.

Experimental Workflow for Safe Handling

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Review SDS prep2 Don PPE prep1->prep2 prep3 Prepare well-ventilated workspace (e.g., fume hood) prep2->prep3 handling1 Weigh and handle solid material prep3->handling1 handling2 Avoid generating dust handling1->handling2 post1 Decontaminate work surfaces handling2->post1 post2 Doff PPE correctly post1->post2 post3 Wash hands thoroughly post2->post3 disp1 Collect waste in a labeled, sealed container post3->disp1 disp2 Dispose of as hazardous chemical waste disp1->disp2

Caption: This diagram outlines the procedural steps for the safe handling of this compound, from preparation to disposal.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All waste materials, including contaminated PPE and disposable labware, should be collected in a designated, properly labeled, and sealed container for hazardous chemical waste.

  • Disposal Method: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[4] Do not discharge into sewer systems or contaminate water, foodstuffs, feed, or seed.[4]

  • Container Disposal: Empty containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[4] Alternatively, puncture the packaging to render it unusable for other purposes and dispose of it in a sanitary landfill.[4]

Emergency Procedures

In the event of exposure, immediate action is critical.

  • After Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2]

  • After Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[2] If skin irritation occurs, seek medical help.[2]

  • After Eye Contact: Immediately rinse the eyes with water for at least 15 minutes, removing contact lenses if present and easy to do.[2] Continue rinsing and seek immediate medical attention.[2]

  • After Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical help.[2][5]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.